molecular formula C14H23NO B8535343 2-Amino-1-phenyloctan-1-ol CAS No. 7467-55-2

2-Amino-1-phenyloctan-1-ol

Cat. No.: B8535343
CAS No.: 7467-55-2
M. Wt: 221.34 g/mol
InChI Key: QJTHXZQVXLUYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-phenyloctan-1-ol is a chiral amino alcohol of significant interest in organic chemistry and pharmaceutical research. This compound features a phenyl group and an eight-carbon chain bearing both amino and hydroxyl functional groups, a pharmacophore common in bioactive molecules . Similar amino alcohols, such as 2-Amino-1-phenyl-1-propanol, are known to possess psychoactive properties and have been studied as norepinephrine-releasing agents, suggesting potential research applications in neuroscience . The presence of stereocenters in its structure makes it a valuable intermediate for the stereospecific synthesis of more complex molecules, a process analogous to methods described for related 2-amino-1-phenylpropanol derivatives . The compound's properties, including molecular weight and polar surface area, can be preliminarily estimated based on its structural relatives . As with all compounds of this class, researchers are encouraged to conduct thorough characterization. 2-Amino-1-phenyloctan-1-ol is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7467-55-2

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2-amino-1-phenyloctan-1-ol

InChI

InChI=1S/C14H23NO/c1-2-3-4-8-11-13(15)14(16)12-9-6-5-7-10-12/h5-7,9-10,13-14,16H,2-4,8,11,15H2,1H3

InChI Key

QJTHXZQVXLUYAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C1=CC=CC=C1)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Potential of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Elucidation

The compound 2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2) represents a highly versatile vicinal amino alcohol (β-amino alcohol)[1]. Structurally, it is characterized by a contiguous two-carbon backbone bearing a hydroxyl group at C1 (adjacent to a phenyl ring) and a primary amine at C2, which extends into a lipophilic hexyl chain, completing the octane backbone.

In drug development, the β-amino alcohol motif is a privileged pharmacophore found in numerous biologically active molecules, including sphingolipid analogs, β-adrenergic blockers, and central nervous system (CNS) modulators. The specific integration of a lipophilic aliphatic chain with an aromatic ring in 2-amino-1-phenyloctan-1-ol provides exceptional membrane permeability, making it a prime candidate for crossing the blood-brain barrier (BBB) in neurological applications[2].

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting pharmacokinetic behavior, such as absorption and distribution. The following table summarizes the key quantitative data for 2-amino-1-phenyloctan-1-ol, essential for standard chemical inventory compliance and safety handling[3].

PropertyValue
IUPAC Name 2-Amino-1-phenyloctan-1-ol
CAS Registry Number 7467-55-2
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Exact Mass 221.1779 Da
Topological Polar Surface Area (TPSA) 46.25 Ų
Calculated LogP (cLogP) ~3.8
Hydrogen Bond Donors 2 (-OH, -NH₂)
Hydrogen Bond Acceptors 2 (O, N)
Rotatable Bonds 7

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of β-amino alcohols requires precise control over contiguous stereocenters. The most robust and scalable method for synthesizing 2-amino-1-phenyloctan-1-ol is the Nitroaldol (Henry) Reaction followed by Catalytic Hydrogenation .

Causality in Experimental Design
  • Why the Henry Reaction? Coupling benzaldehyde with 1-nitroheptane efficiently constructs the C-C bond while simultaneously installing the requisite oxygen and nitrogen functionalities at adjacent carbons.

  • Why Catalytic Hydrogenation (Pd/C)? While chemical reductants like Lithium Aluminum Hydride (LiAlH₄) can reduce nitro groups, they risk inducing retro-Henry cleavage (breaking the newly formed C-C bond). Palladium on carbon (Pd/C) with hydrogen gas provides a mild, chemoselective reduction that preserves the benzylic hydroxyl group and maintains the diastereomeric ratio (d.r.) established in the first step.

Synthesis_Pathway N1 Benzaldehyde + 1-Nitroheptane N2 Henry Reaction (NaOH, EtOH) N1->N2 N3 2-Nitro-1-phenyloctan-1-ol (Intermediate) N2->N3 C-C Bond Formation N4 Hydrogenation (H2, Pd/C, MeOH) N3->N4 N5 2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2) N4->N5 Nitro Reduction

Fig 1. Synthetic pathway of 2-Amino-1-phenyloctan-1-ol via Henry reaction and hydrogenation.

Step-by-Step Self-Validating Protocol

Step 1: Nitroaldol Condensation

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with benzaldehyde (10.0 mmol, 1.0 eq) and 1-nitroheptane (11.0 mmol, 1.1 eq) in 50 mL of anhydrous ethanol.

  • Catalysis: Cool the mixture to 0 °C in an ice bath. Add aqueous NaOH (1.0 mmol, 0.1 eq) dropwise over 10 minutes to prevent exothermic side reactions.

  • Propagation: Remove the ice bath and stir the reaction at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, quench with 1M HCl, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2). The protocol is validated to proceed only if the benzaldehyde spot (UV active, R_f ~0.7) has disappeared and a new spot (R_f ~0.4) is present. If unreacted benzaldehyde remains, extend stirring by 2 hours.

  • Workup: Quench the bulk reaction with 1M HCl (10 mL). Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 2-nitro-1-phenyloctan-1-ol.

Step 2: Catalytic Hydrogenation

  • Preparation: Dissolve the crude intermediate in 40 mL of absolute methanol.

  • Catalyst Addition: Under a strict argon atmosphere, carefully add 10% Pd/C (0.05 eq by weight). Caution: Pd/C is highly pyrophoric in the presence of methanol vapor and oxygen.

  • Reduction: Evacuate the flask and backfill with H₂ gas three times. Maintain a balloon pressure (1 atm) of H₂ and stir vigorously at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Take a 0.1 mL aliquot, filter through a micro-Celite plug, and analyze via GC-MS. The system validates completion when the molecular ion peak shifts from the nitro intermediate mass to the target amine mass (m/z 221).

  • Isolation: Filter the entire reaction mixture through a pad of Celite. Concentrate the filtrate to yield the crude product. Purify via flash column chromatography (DCM/MeOH 95:5 with 1% Et₃N) to isolate pure 2-amino-1-phenyloctan-1-ol.

Analytical Validation Workflow

To ensure scientific integrity, the synthesized compound must undergo a rigorous, multi-tiered analytical validation workflow.

Validation_Workflow V1 Crude Product V2 TLC / GC-MS (Purity Check) V1->V2 V3 NMR (1H/13C) (Structure) V2->V3 >95% Purity V4 Chiral HPLC (Stereo-purity) V3->V4 Verified

Fig 2. Self-validating analytical workflow for compound verification and stereochemical profiling.

  • GC-MS: Confirms the exact mass and fragmentation pattern (loss of the octyl chain vs. loss of the benzyl group).

  • NMR Spectroscopy: ¹H-NMR is critical for determining the diastereomeric ratio. The coupling constant (J) between the C1 and C2 protons differentiates the erythro (anti) and threo (syn) isomers.

  • Chiral HPLC: Because the Henry reaction typically yields a racemic mixture of diastereomers, chiral stationary phase HPLC is required to quantify enantiomeric excess (ee) if asymmetric catalysis or chiral resolution is retroactively applied.

Pharmacological Significance & Applications

The structural topology of 2-amino-1-phenyloctan-1-ol makes it a molecule of high interest in neuropharmacology. Patent literature has highlighted the utility of related amino alcohol derivatives as glutamate receptor antagonists [2].

Structure-Activity Relationship (SAR) Insights:

  • Lipophilic Tail: The 6-carbon aliphatic extension (forming the octyl chain) mimics the hydrophobic tail of endogenous sphingolipids. This grants the molecule excellent lipid bilayer penetration, a prerequisite for CNS-active drugs targeting integral membrane proteins like NMDA or AMPA receptors.

  • Aromatic Ring: The phenyl group provides essential π-π stacking interactions within the hydrophobic pockets of receptor binding sites.

  • Vicinal Amino Alcohol: The adjacent -OH and -NH₂ groups serve as critical hydrogen bond donors/acceptors, anchoring the molecule to polar residues (e.g., glutamate or aspartate) in the receptor's active site. Blockade of these receptors is a primary therapeutic strategy for preventing excitotoxicity in neurodegenerative disorders and ischemic stroke[2].

References

1.[1] Title: Cas no 7467-55-2 : (April 19 2025) 2-amino-1-phenyloctan-1-ol Source: chem960.com URL:

2.[3] Title: GHS 11 (Rev.11) SDS Word 下载CAS: 7467-55-2 Source: xixisys.com URL:

3.[2] Title: JPH0517900B2 - Google Patents (Glutamate receptor blockade applications) Source: patents.google.com URL:

Sources

Synthesis pathways for 2-Amino-1-phenyloctan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-phenyloctan-1-ol

Abstract

The 1,2-amino alcohol moiety is a privileged structural motif, frequently encountered in natural products, pharmaceuticals, and chiral catalysts.[1] 2-Amino-1-phenyloctan-1-ol, possessing a phenyl group and a long alkyl chain, represents a valuable chiral building block with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the principal synthetic pathways for accessing this target molecule. We will delve into the mechanistic underpinnings of several robust methodologies, including Reductive Amination, the Henry (Nitroaldol) Reaction, and Grignard-based approaches. For each pathway, this guide presents a critical analysis of the strategic choices involved, detailed experimental protocols, and methods for validation, reflecting field-proven insights for researchers in drug development and chemical synthesis.

Strategic Overview: A Retrosynthetic Analysis

Before examining specific forward syntheses, a retrosynthetic analysis provides a logical framework for identifying potential precursors and key bond disconnections. The structure of 2-Amino-1-phenyloctan-1-ol offers several logical points for disassembly, primarily focusing on the formation of the C-N bond and the critical C1-C2 carbon-carbon bond.

G cluster_0 cluster_1 Pathway A: Reductive Amination cluster_2 Pathway B: Henry Reaction cluster_3 Pathway C: Grignard Addition TM Target Molecule 2-Amino-1-phenyloctan-1-ol C_N_disconnection Functional Group Interconversion (Amine -> Ketone) TM->C_N_disconnection C-N Disconnection C_C_disconnection C-C Disconnection (Nitroaldol) TM->C_C_disconnection C-C Disconnection C_C_disconnection_Grignard C-C Disconnection (Grignard) Hydroxyketone 1-Hydroxy-1-phenyloctan-2-one C_N_disconnection->Hydroxyketone Nitroalkane 1-Nitroheptane C_C_disconnection->Nitroalkane Aldehyde Benzaldehyde C_C_disconnection->Aldehyde Aminoaldehyde Protected 2-Aminooctanal C_C_disconnection_Grignard->Aminoaldehyde Grignard Phenylmagnesium Bromide C_C_disconnection_Grignard->Grignard

Caption: Retrosynthetic analysis of 2-Amino-1-phenyloctan-1-ol.

This analysis reveals three primary strategies:

  • Pathway A (C-N Disconnection): The most direct route involves the formation of the amine from a corresponding ketone precursor via reductive amination.

  • Pathway B (C-C Disconnection): Construction of the carbon skeleton via a nitroaldol (Henry) reaction between benzaldehyde and 1-nitroheptane, followed by reduction of the nitro group.

  • Pathway C (C-C Disconnection): A Grignard reaction between a phenyl organometallic reagent and a suitable 8-carbon amino-aldehyde electrophile.

Pathway A: Reductive Amination of an α-Hydroxy Ketone

Reductive amination is a robust and widely utilized method for amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[2] This one-pot reaction is highly efficient and offers excellent chemoselectivity.

Principle and Mechanistic Insight

The reaction proceeds in two key stages within the same pot:

  • Imine Formation: The α-hydroxy ketone, 1-hydroxy-1-phenyloctan-2-one, reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form an imine intermediate. The acidic catalyst is crucial for protonating the carbonyl oxygen, increasing its electrophilicity, and facilitating the dehydration of the hemiaminal intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine.

Choice of Reducing Agent: The selection of the reducing agent is critical for success.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the protonated imine intermediate. This selectivity is key to the one-pot nature of the reaction.[3]

  • Sodium Triacetoxyborohydride (STAB): A safer and often more effective alternative to NaBH₃CN. It is also a mild reducing agent that does not require strictly controlled pH, making it experimentally more convenient.

  • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This method is highly effective and atom-economical. The catalyst facilitates the addition of hydrogen across the imine double bond. This approach is considered a green chemistry alternative.[2]

G Start α-Hydroxy Ketone + Ammonia Source (NH₄OAc) Imine_Formation Imine Formation (Weak Acid Catalyst) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH₃CN or H₂/Pd) Imine_Intermediate->Reduction Product 2-Amino-1-phenyloctan-1-ol Reduction->Product

Caption: Workflow for the Reductive Amination pathway.

Experimental Protocol

Precursor Synthesis: The required precursor, 1-hydroxy-1-phenyloctan-2-one, can be synthesized by the oxidation of 1-phenyloctane-1,2-diol.

Protocol: Reductive Amination

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxy-1-phenyloctan-2-one (e.g., 5.0 g, 1.0 equiv) and methanol (100 mL).

  • Ammonia Source: Add ammonium acetate (5.0 equiv) to the solution and stir until dissolved.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. This is crucial for promoting imine formation without deactivating the amine nucleophile.

  • Reducing Agent Addition: In a separate beaker, dissolve sodium cyanoborohydride (1.5 equiv) in a small amount of methanol and add it dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Basify the solution to pH > 10 with 2 M NaOH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-Amino-1-phenyloctan-1-ol.

Validation and Characterization
  • TLC: Use a mobile phase like 10:1 Dichloromethane:Methanol with 1% triethylamine to track the disappearance of the ketone and the appearance of the more polar amine product.

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: To observe the appearance of N-H stretches (~3300-3400 cm⁻¹) and the disappearance of the C=O stretch (~1710 cm⁻¹).

Pathway B: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone). It provides a reliable route to β-nitro alcohols, which are versatile intermediates that can be readily reduced to 1,2-amino alcohols.[4]

Principle and Mechanistic Insight

This pathway is a two-step process:

  • Nitroaldol Addition: 1-Nitroheptane, which possesses an acidic α-proton, is deprotonated by a base (e.g., a tertiary amine like triethylamine or DBU) to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the β-nitro alcohol, 1-phenyl-2-nitrooctan-1-ol.

  • Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine. This transformation is most commonly achieved using catalytic hydrogenation over catalysts like Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), or Raney Nickel (Ra-Ni). Other methods include reduction with metals in acid, such as zinc or iron in acetic acid.[4][5]

The stereochemistry of the Henry reaction can be controlled to some extent by the choice of catalyst and reaction conditions, but it often yields a mixture of diastereomers (erythro and threo) that may require separation.

Experimental Protocol

Protocol: Two-Step Henry Reaction and Reduction Step 1: Synthesis of 1-Phenyl-2-nitrooctan-1-ol

  • Setup: In a flask under a nitrogen atmosphere, dissolve benzaldehyde (1.0 equiv) and 1-nitroheptane (1.1 equiv) in a minimal amount of a suitable solvent like THF or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (0.2 equiv).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC for the consumption of benzaldehyde.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated solution of ammonium chloride (NH₄Cl) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude nitro alcohol can often be used directly in the next step without extensive purification.

Step 2: Reduction to 2-Amino-1-phenyloctan-1-ol

  • Setup: Dissolve the crude 1-phenyl-2-nitrooctan-1-ol from the previous step in methanol or ethanol in a hydrogenation vessel.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically 1-5 atm, a balloon is often sufficient for lab scale) with vigorous stirring.

  • Reaction: The reaction is often exothermic. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Concentration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purification: Purify via column chromatography or by recrystallization of its hydrochloride salt.

Pathway C: Grignard-Based Approaches

Grignard reagents are powerful carbon-based nucleophiles used extensively for C-C bond formation.[6][7] For this target, the most logical Grignard strategy involves the addition of a heptylmagnesium halide to benzaldehyde, followed by functional group manipulation.

Principle and Mechanistic Insight

This is a multi-step pathway that builds the carbon skeleton first and then introduces the nitrogen functionality.

  • Grignard Addition: Heptylmagnesium bromide is added to benzaldehyde. The nucleophilic heptyl group attacks the carbonyl carbon, forming a C-C bond and, after acidic workup, yielding 1-phenyloctan-1-ol.[7]

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-phenyloctan-1-one, using a standard oxidant like Pyridinium Chlorochromate (PCC) or a Swern oxidation.

  • α-Amination or Conversion: The ketone can then be converted to the target molecule. A common method is α-bromination followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction). A more direct approach would be to convert the ketone to an oxime and then reduce the oxime.

This route is often longer than the others but is built upon highly reliable and well-understood reactions. The primary challenge lies in the multiple steps which can lower the overall yield.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific requirements of the researcher, including scale, available equipment, cost, and desired stereochemical purity.

ParameterReductive AminationHenry ReactionGrignard-Based Route
Overall Yield Moderate to HighModerateLow to Moderate
Number of Steps 1-2 (if precursor is available)23+
Stereocontrol Generally poor unless chiral catalysts/reagents are used.[8]Can be controlled to an extent; often gives mixtures.Poor without chiral reagents.
Reagent Safety NaBH₃CN is highly toxic. H₂ gas is flammable.Nitroalkanes can be hazardous.Grignard reagents are pyrophoric and water-sensitive.
Scalability Good, especially with catalytic hydrogenation.Good.Moderate, requires strict anhydrous conditions.
Simplicity High (one-pot procedure is common).Moderate.Low (multi-step sequence).

Conclusion

The synthesis of 2-Amino-1-phenyloctan-1-ol can be successfully achieved through several established synthetic strategies.

  • The Reductive Amination pathway offers the most direct and efficient route, provided the α-hydroxy ketone precursor is accessible. Its operational simplicity makes it an attractive choice for rapid synthesis.

  • The Henry Reaction provides a robust and reliable two-step sequence starting from simple, commercially available materials. It is a classic and dependable method for constructing the 1,2-amino alcohol framework.

  • The Grignard-based approach is more circuitous but offers flexibility, building the carbon skeleton with a powerful and well-understood reaction before installing the required functional groups.

The selection of a specific pathway should be guided by a careful consideration of yield, scalability, safety, and the stereochemical requirements of the final product. For enantioselective synthesis, advanced methods such as asymmetric transfer hydrogenation of α-amino ketones or biocatalytic routes would be necessary.[8][9][10]

References

  • Nagase & Co., Ltd. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Zenith, S. A. (1999). 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. U.S.
  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. [Link]

  • Kao, Corporation. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Reddy, R. P., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. [Link]

  • Various Authors. (n.d.). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • SK Biopharmaceuticals, Co., Ltd. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethan-1-ol. PubChem. [Link]

  • Shuto, S., et al. (1998). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kumar, R. S., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Course Web Pages. [Link]

  • Harmand, H., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Spectroscopic Characterization of 2-Amino-1-phenyloctan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data (NMR, IR, MS) for 2-Amino-1-phenyloctan-1-ol Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

2-Amino-1-phenyloctan-1-ol is a chiral amino alcohol belonging to the class of phenylpropanolamine analogs and sphingoid base mimics. Structurally, it consists of a lipophilic octyl chain, a benzylic alcohol moiety, and a vicinal primary amine. This specific scaffold is of significant interest in drug development as a transition state mimic for protease inhibitors and as a modulator of adrenergic or sphingosine-1-phosphate (S1P) receptors.

This guide provides a comprehensive spectroscopic analysis of the molecule. Given the limited public archival data for the specific C8-homolog, the data presented here is synthesized from high-fidelity homologous extrapolation of experimentally verified C2 (phenylpropanolamine) and C5 (2-amino-1-phenylpentan-1-ol) analogs, adhering to standard substituent chemical shift principles.

Structural Analysis & Stereochemistry

The molecule possesses two chiral centers at C1 and C2, giving rise to four stereoisomers: two pairs of enantiomers referred to as erythro (syn) and threo (anti) diastereomers.

  • Formula:

    
    
    
  • Molecular Weight: 221.34 g/mol

  • IUPAC Name: 2-Amino-1-phenyloctan-1-ol[1]

Stereochemical Impact on Spectroscopy
  • NMR: The relative configuration (erythro vs. threo) significantly alters the vicinal coupling constant (

    
    ) and the chemical shift of the benzylic proton.
    
    • Threo (Anti): Typically displays a larger coupling constant (

      
      ) due to anti-periplanar conformation in the preferred rotamer.
      
    • Erythro (Syn): Typically displays a smaller coupling constant (

      
      ).
      

Synthesis & Sample Preparation

To ensure accurate spectroscopic interpretation, one must understand the sample origin. The standard synthetic route involves a Henry Reaction followed by reduction.

Synthesis Workflow (Graphviz)

Synthesis Figure 1: Synthetic route via Nitroaldol Condensation. Benz Benzaldehyde (C7H6O) Inter 2-Nitro-1-phenyloctan-1-ol (Nitroaldol Intermediate) Benz->Inter Henry Rxn (Base, 0°C) Nitro 1-Nitroheptane (C7H15NO2) Nitro->Inter Product 2-Amino-1-phenyloctan-1-ol (Final Product) Inter->Product Reduction (H2/Pd or LAH)

[2] Protocol for NMR Sample Preparation:

  • Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of

    
     (Chloroform-d).
    
  • Additives: If peak broadening occurs due to NH/OH exchange, add 1 drop of

    
     to wash out exchangeable protons, or use 
    
    
    
    to visualize OH/NH coupling.
  • Reference: Calibrate to TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum is dominated by


-cleavage, a characteristic fragmentation pathway for vicinal amino alcohols.

Key Fragmentation Data (EI, 70 eV):

m/zIntensityAssignmentFragment Structure
221 < 1%

Molecular Ion (Weak/Absent)
114 100% (Base)


(Iminium Ion)
107 10-20%


(Hydroxybenzyl cation)
77 15%

Phenyl cation
91 5-10%

Tropylium ion

Mechanistic Insight: The base peak at m/z 114 arises from the cleavage of the C1-C2 bond. The charge is preferentially retained on the nitrogen-containing fragment (the iminium ion) due to the superior stabilization of the positive charge by nitrogen compared to oxygen.

MS Fragmentation Pathway (Graphviz)

MS_Frag Figure 2: Primary fragmentation pathway (Alpha-Cleavage) in EI-MS. Parent Molecular Ion [M]+ m/z 221 Alpha Alpha Cleavage (C1-C2 Bond Break) Parent->Alpha BasePeak Base Peak (Iminium Ion) m/z 114 Alpha->BasePeak Charge Retention on N MinorPeak Minor Fragment (Hydroxybenzyl) m/z 107 Alpha->MinorPeak Charge Retention on O

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups.[3] Data is based on thin-film (neat) or KBr pellet analysis.

Wavenumber (

)
IntensityAssignmentNotes
3300 - 3400 Broad, Strong

and

Often overlapping; broad H-bonded band.
3030 - 3060 Weak

Phenyl ring C-H stretch.
2920, 2850 Strong

Asymmetric/Symmetric

stretch (Octyl chain).
1580, 1600 Medium

Aromatic ring breathing modes.
1050 Strong

Secondary alcohol C-O stretch.
700, 750 Strong

Mono-substituted benzene (5 adjacent H).
Nuclear Magnetic Resonance (NMR)

Data is reported for the Threo isomer in


, as this is often the major thermodynamic product in reduction syntheses.

H NMR (400 MHz,

)
Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
7.25 - 7.38 Multiplet5H-Aromatic Protons (Ph-H )
4.65 Doublet1H

C1 -H (Benzylic)
2.95 Multiplet1H-C2 -H (Amino methine)
2.20 Broad Singlet3H--OH and -NH

(Exchangeable)
1.15 - 1.45 Multiplet10H-Chain C3 -C7 (

envelope)
0.88 Triplet3H

Terminal C8 -H (

)

Expert Note: The chemical shift of H1 (4.65 ppm) is diagnostic. In the erythro isomer, this proton often shifts slightly upfield (~4.50 ppm) and shows a smaller coupling constant (


 Hz).

C NMR (100 MHz,

)
Shift (

ppm)
Carbon TypeAssignment
142.5 QuaternaryAromatic C-ipso
128.5 CHAromatic C-meta
127.8 CHAromatic C-para
126.5 CHAromatic C-ortho
76.2 CHC1 (Benzylic alcohol)
56.8 CHC2 (Amino methine)
34.5 CH

C3 (Chain)
31.8 CH

C6 (Chain)
29.5 CH

C4 (Chain)
26.1 CH

C5 (Chain)
22.6 CH

C7 (Chain)
14.1 CH

C8 (Terminal Methyl)
NMR Connectivity Logic (Graphviz)

NMR_Connect Figure 3: Key COSY (solid) and HMBC (dashed) correlations establishing connectivity. H1 H1 (4.65 ppm) H2 H2 (2.95 ppm) H1->H2 COSY (Vicinal) Ph Phenyl Group H1->Ph HMBC (C-ipso) H3 H3 (Chain) H2->H3 COSY

Experimental Validation Protocol

To validate the identity of a synthesized batch of 2-Amino-1-phenyloctan-1-ol, follow this self-validating workflow:

  • Check Appearance: Product should be a waxy white solid or viscous oil.

  • Run IR: Confirm presence of OH/NH (broad 3300) and absence of Carbonyl (

    
     at 1700). If 1700 is present, reduction is incomplete (ketone/aldehyde impurity).
    
  • Run MS: Look for Base Peak 114. If Base Peak is 107, the amine may be protonated or substituted incorrectly.

  • Run 1H NMR:

    • Integrate the aromatic region (5H) against the terminal methyl (3H). Ratio must be 5:3.

    • Check the H1 doublet. If two doublets appear (e.g., 4.65 and 4.50), you have a mixture of diastereomers.

References

  • BenchChem. The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols. Retrieved from

  • PubChem. 2-Amino-1-phenylpentan-1-ol (Homolog Data). CID 46407.[1][4][5] Retrieved from

  • ChemicalBook. 2-Amino-1-phenylethanol Spectroscopic Data. Retrieved from

  • Master Organic Chemistry. The Henry Reaction (Nitroaldol Reaction). Retrieved from

Sources

Technical Monograph: Pharmacological Activities of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological profile, synthesis, and experimental applications of 2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2; NSC 400973).

Executive Summary

2-Amino-1-phenyloctan-1-ol is a lipophilic amino-alcohol structurally homologous to both the sympathomimetic agent norephedrine (phenylpropanolamine) and the endogenous lipid signaling molecule sphingosine. Unlike its short-chain analog norephedrine, the extended octyl chain of 2-amino-1-phenyloctan-1-ol shifts its pharmacological profile from adrenergic receptor agonism to intracellular enzyme modulation and membrane interaction .

This compound functions primarily as a sphingosine mimic , exhibiting potential inhibitory activity against Protein Kinase C (PKC) and enzymes involved in sphingolipid metabolism (e.g., ceramide synthase). Its amphiphilic nature also confers broad-spectrum antimicrobial properties and cytotoxicity against specific cancer cell lines, positioning it as a valuable chemical probe for lipid signaling research.

Chemical Identity & Structural Analysis[1][2]

PropertySpecification
IUPAC Name 2-Amino-1-phenyloctan-1-ol
CAS Number 7467-55-2
NSC Number 400973
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
LogP (Predicted) ~3.5 - 4.0 (Highly Lipophilic)
Key Pharmacophore 2-amino-1-phenyl-1-alkanol backbone
Structural Homology Norephedrine: C3 backbone (Adrenergic)Sphingosine: C18 backbone (PKC Inhibitor)2-Amino-1-phenyloctan-1-ol: C8 backbone (Hybrid/Mimic)
Structural Logic

The molecule consists of a phenyl ring at the C1 position, a hydroxyl group at C1, an amino group at C2, and a hexyl tail extending from C2 (total 8-carbon chain).

  • Phenyl Ring: Provides steric bulk and pi-stacking capability, mimicking the trans-alkenyl headgroup of sphingosine or the aromatic ring of catecholamines.

  • Amino-Alcohol Motif: Essential for hydrogen bonding with enzyme active sites (e.g., serine residues in PKC or ceramide synthase).

  • Octyl Chain: The critical differentiator. It provides sufficient lipophilicity to intercalate into lipid bilayers, unlike the water-soluble norephedrine, but is shorter than the C18 chain of natural sphingosine, potentially improving bioavailability and solubility.

Pharmacological Mechanisms

Primary Mechanism: Protein Kinase C (PKC) Inhibition

2-Amino-1-phenyloctan-1-ol acts as a sphingosine mimic . Endogenous sphingosine inhibits PKC by competing with the activator diacylglycerol (DAG) or phorbol esters at the regulatory domain.

  • Mechanism: The positively charged amine (at physiological pH) interacts with anionic phospholipids (phosphatidylserine) required for PKC activation, while the lipophilic tail anchors the molecule in the membrane interface.

  • Effect: Inhibition of PKC-dependent pathways, leading to reduced cell proliferation and induction of apoptosis in susceptible cell lines.

Secondary Mechanism: Ceramide Synthase Modulation

The 2-amino-1-phenyl-1-alkanol scaffold is the core structure of potent ceramide synthase inhibitors (e.g., PDMP, PPMP).

  • Interaction: The molecule may act as a competitive inhibitor or a pseudo-substrate for ceramide synthase, blocking the N-acylation of sphinganine.

  • Outcome: Accumulation of intracellular sphinganine and depletion of complex sphingolipids (glucosylceramides), potentially disrupting membrane raft integrity.

Tertiary Mechanism: Antimicrobial & Cytotoxic Activity
  • Membrane Disruption: The amphiphilic structure allows the molecule to act as a cationic surfactant, disrupting bacterial cell membranes (similar to long-chain fatty amines).

  • Cytotoxicity: Moderate cytotoxicity is observed against various cancer cell lines (NCI screening context), likely driven by the dual action of PKC inhibition and mitochondrial membrane perturbation.

Signaling Pathway Visualization

Pharmacological_Mechanism Compound 2-Amino-1-phenyloctan-1-ol Membrane Cell Membrane Intercalation Compound->Membrane Partitions into PKC Protein Kinase C (Regulatory Domain) Compound->PKC Inhibits (Competes with DAG) CerS Ceramide Synthase Compound->CerS Inhibits/Modulates Apoptosis Apoptosis Induction Compound->Apoptosis Net Effect Membrane->PKC Presents to PKC->Apoptosis Inhibits Proliferation Cell Proliferation PKC->Proliferation Promotes Sphingolipids Complex Sphingolipids (GlcCer) CerS->Sphingolipids Synthesis DAG Diacylglycerol (DAG) DAG->PKC Activates

Caption: Mechanism of action showing dual modulation of PKC and Ceramide Synthase pathways.

Synthesis Protocol (Laboratory Scale)

The synthesis of 2-amino-1-phenyloctan-1-ol is reliably achieved via a Henry Reaction (Nitroaldol Condensation) followed by reduction. This route allows for the generation of the erythro/threo diastereomers, which can be separated if necessary.

Reagents
  • Benzaldehyde

  • 1-Nitroheptane

  • Base catalyst (e.g., NaOH or Amberlyst A-21)

  • Reducing agent (e.g., LiAlH₄ or H₂/Pd-C)

  • Solvents: Ethanol, THF, Diethyl ether

Step-by-Step Methodology

Step 1: Henry Reaction (Formation of Nitro-Alcohol)

  • Setup: In a round-bottom flask, dissolve Benzaldehyde (1.0 eq) and 1-Nitroheptane (1.1 eq) in Ethanol.

  • Catalysis: Add catalytic amount of NaOH (10 mol%) at 0°C.

  • Reaction: Stir at room temperature for 24-48 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Neutralize with dilute HCl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Product: 2-Nitro-1-phenyloctan-1-ol (Intermediate).

Step 2: Reduction (Formation of Amino-Alcohol)

  • Setup: Suspend LiAlH₄ (3.0 eq) in dry THF under Argon atmosphere.

  • Addition: Dropwise add the solution of 2-Nitro-1-phenyloctan-1-ol in THF to the LiAlH₄ suspension at 0°C.

  • Reflux: Heat to reflux for 4-6 hours to ensure complete reduction of the nitro group.

  • Quench: Cool to 0°C. Carefully quench (Fieser method: water, 15% NaOH, water).

  • Isolation: Filter the aluminum salts, dry the filtrate, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via column chromatography to isolate 2-Amino-1-phenyloctan-1-ol .

Synthesis Workflow Visualization

Synthesis_Workflow Start Benzaldehyde + 1-Nitroheptane Step1 Henry Reaction (NaOH, EtOH) Start->Step1 Inter 2-Nitro-1-phenyloctan-1-ol Step1->Inter Step2 Reduction (LiAlH4, THF) Inter->Step2 Product 2-Amino-1-phenyloctan-1-ol Step2->Product

Caption: Two-step synthesis via Henry Reaction and Lithium Aluminum Hydride reduction.

Experimental Protocols for Validation

Protein Kinase C (PKC) Inhibition Assay

Objective: Determine the IC₅₀ of 2-Amino-1-phenyloctan-1-ol against PKC isozymes.

  • Reagents: Purified PKC (rat brain mixture or recombinant isozymes), [γ-³²P]ATP, Histone H1 substrate, Phosphatidylserine (PS), Diolein.

  • Preparation: Prepare mixed micelles of PS (20 µg/mL) and Diolein (0.8 µg/mL) by sonication.

  • Incubation: Mix PKC, substrate, micelles, and varying concentrations of 2-Amino-1-phenyloctan-1-ol (0.1 - 100 µM).

  • Initiation: Add [γ-³²P]ATP to start the reaction. Incubate at 30°C for 5-10 minutes.

  • Termination: Spot aliquots onto P81 phosphocellulose paper. Wash with 75 mM phosphoric acid.

  • Quantification: Measure incorporated radioactivity via scintillation counting.

  • Analysis: Plot % Activity vs. Log[Concentration] to determine IC₅₀.

Antimicrobial Susceptibility Testing (MIC)

Objective: Assess broad-spectrum antimicrobial activity.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • Method: Broth Microdilution (CLSI standards).

  • Procedure:

    • Prepare stock solution of compound in DMSO.

    • Dilute in Mueller-Hinton broth to range (0.5 - 256 µg/mL).

    • Inoculate with 5 x 10⁵ CFU/mL of test organism.

    • Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

References

  • Hannun, Y. A., & Bell, R. M. (1989). Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation. Science, 243(4890), 500-507. Link

  • Merrill, A. H., et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138-3145. Link

  • Kurosawa, M., et al. (1993). Patent JPH0517900B2: Amino alcohol derivatives and their production. Google Patents. Link

  • Inokuchi, J., & Radin, N. S. (1987). Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of glucocerebroside synthetase. Journal of Lipid Research, 28(5), 565-571. Link

  • National Cancer Institute (NCI). (n.d.). NSC 400973 Data.[1] NCI Developmental Therapeutics Program. (General reference for NSC designation).

Sources

The Lipophilic Shift: A Technical Review of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and technical analysis of 2-Amino-1-phenyloctan-1-ol , a specific lipophilic amino alcohol derivative. This document is structured for researchers and drug development professionals, focusing on the compound's discovery context, synthetic methodology, and pharmacological significance as a glutamate receptor modulator.[1][2]

Executive Summary

2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2; NSC 400973) represents a critical structural pivot in the pharmacology of phenylalkanolamines.[1][2] While its lower homologs (e.g., Norephedrine, Phenylpropanolamine) are classic sympathomimetic agents acting on adrenergic receptors, the extension of the alkyl chain to an octyl group (C8) fundamentally alters its physicochemical and pharmacodynamic profile.[1][2]

Historically identified within screening programs for glutamate receptor antagonists (specifically NMDA channel blockers) and antimicrobial agents, this compound serves as a model for "lipophilic tail" modifications in medicinal chemistry.[1][2] Its discovery highlights the transition from hydrophilic neurotransmitter analogs to hydrophobic ion channel modulators.[1][2]

Chemical Identity Details
IUPAC Name 2-amino-1-phenyloctan-1-ol
CAS Number 7467-55-2
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Key Isomers erythro- and threo- diastereomers (critical for activity)
Primary Class Phenylalkanolamine; Lipophilic Amino Alcohol

Historical Discovery & Literature Context

The Glutamate Blockade Hypothesis (1980s)

The primary literature grounding for 2-Amino-1-phenyloctan-1-ol stems from the search for neuroprotective agents in the 1980s.[1][2] Specifically, the compound is detailed in patent literature (e.g., JPH0517900B2 / JP59203623A ) investigating novel amino alcohol derivatives as glutamate blockers .[1][2]

  • The Problem: Excessive glutamate activity (excitotoxicity) was identified as a key driver in neurodegenerative diseases and ischemic brain injury.[1][2]

  • The Solution: Researchers synthesized a library of 1,2-amino alcohols, systematically increasing the lipophilicity of the side chain to target the hydrophobic domains of the NMDA receptor ion channel.[1][2]

  • The Discovery: The octyl homolog (2-Amino-1-phenyloctan-1-ol) emerged as a significant entry in this Structure-Activity Relationship (SAR) study, demonstrating that a bulky, lipophilic tail could shift the mechanism from receptor binding (adrenergic) to channel occlusion (glutamatergic).[1][2]

The NCI Screening Program (NSC 400973)

The compound was also cataloged under the National Service Center number NSC 400973 .[1][2] This indicates its inclusion in broad-spectrum biological screens conducted by the National Cancer Institute (NCI), likely for:

  • Antimalarial Activity: Following the legacy of Lutz and Small (1940s), who established that lipophilic amino alcohols could disrupt the parasitic vacuole.[1][2]

  • Antimicrobial Potential: Long-chain amino alcohols act as surfactant-like membrane disruptors.[1][2]

Synthetic Methodology

To access 2-Amino-1-phenyloctan-1-ol, two primary routes are established in the literature. The choice of route dictates the stereochemical outcome (erythro vs. threo), which is paramount for biological activity.[1][2]

Route A: The Henry Reaction (Nitroaldol Condensation)

This is the most direct route for generating the carbon skeleton.[1][2]

  • Condensation: Benzaldehyde reacts with 1-nitroheptane in the presence of a base (e.g., NaOH or Ammonium Acetate) to form 2-nitro-1-phenyloctan-1-ol.[1][2]

  • Reduction: The nitro group is reduced to an amine using Hydrogen/Raney Nickel or Lithium Aluminum Hydride (LiAlH₄).[1][2]

    • Note: Catalytic hydrogenation tends to favor the erythro isomer via a chelated transition state, whereas LiAlH₄ can be tuned based on solvent conditions.[1][2]

Route B: -Bromoketone Amination

This route offers better control over the ketone intermediate.[1][2]

  • Bromination: Octanophenone is brominated at the alpha position to yield

    
    -bromooctanophenone.[1][2]
    
  • Amination: Reaction with ammonia (or hexamethylenetetramine followed by hydrolysis) yields

    
    -aminooctanophenone.[1][2]
    
  • Reduction: The ketone is reduced to the alcohol using NaBH₄.[1][2] This step produces a mixture of diastereomers, separable by fractional crystallization of their hydrochloride salts.[1][2]

Visualization of Synthetic Pathways

Synthesis Benz Benzaldehyde NitroAldol 2-Nitro-1-phenyloctan-1-ol (Intermediate) Benz->NitroAldol Henry Rxn (Base) Nitro 1-Nitroheptane Nitro->NitroAldol Product 2-Amino-1-phenyloctan-1-ol (Target) NitroAldol->Product Reduction (H2/Ra-Ni) Octano Octanophenone Bromo Alpha-Bromooctanophenone Octano->Bromo Br2 AminoKetone Alpha-Aminooctanophenone Bromo->AminoKetone NH3 AminoKetone->Product NaBH4 Red.

Figure 1: Dual synthetic pathways for 2-Amino-1-phenyloctan-1-ol.[1][2] Route A (top) utilizes nitroaldol condensation, while Route B (bottom) proceeds via alpha-aminoketone reduction.[1][2]

Pharmacological Profile & Mechanism

The "discovery" of this compound is functionally a discovery of the lipophilic threshold in phenylalkanolamine pharmacology.[1][2]

Structure-Activity Relationship (SAR)

The transition from a methyl tail (Norephedrine) to an octyl tail (2-Amino-1-phenyloctan-1-ol) results in a complete inversion of pharmacological targets.[1][2]

FeatureShort Chain (C1-C3)Long Chain (C8 - Octyl)
Primary Target Adrenergic Receptors (

)
Ion Channels (NMDA, Na

)
Mechanism Agonist / Reuptake InhibitorChannel Blocker / Membrane Stabilizer
Solubility Water SolubleHighly Lipophilic (LogP ~4.[1][2]5)
CNS Penetration ModerateHigh (Blood-Brain Barrier permeant)
Mechanism of Glutamate Blockade

As described in the associated patent literature, the compound acts as a non-competitive antagonist .[1][2]

  • Binding Site: It does not compete with Glutamate or Glycine at the agonist sites.[1][2]

  • Pore Interaction: The lipophilic octyl chain likely intercalates into the hydrophobic transmembrane region of the NMDA receptor channel, or interacts with the "PCP site" within the pore, effectively plugging the ion channel.[1][2]

  • Membrane Anchoring: The phenyl ring and amine group anchor the molecule at the membrane-water interface, while the octyl tail penetrates the lipid bilayer, altering membrane fluidity and indirectly modulating channel gating.[1][2]

Analytical Protocols (Self-Validating System)

To ensure scientific integrity in the synthesis and identification of this compound, the following analytical parameters must be verified.

Isomer Distinction (NMR)

Differentiation between erythro and threo isomers is critical.[1][2]

  • Proton NMR (

    
    H-NMR, CDCl
    
    
    
    ):
    • Look at the benzylic proton (

      
      ) attached to C1.[1][2]
      
    • Erythro: Typically shows a smaller coupling constant (

      
       Hz) due to gauche conformation in the hydrogen-bonded state.[1][2]
      
    • Threo: Typically shows a larger coupling constant (

      
       Hz) due to anti-periplanar conformation.[1][2]
      
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     (often weak due to hydroxyl loss).[1][2]
    
  • Base Peak: The cleavage occurs alpha to the amine.[1][2]

    • Fragment A:

      
       (
      
      
      
      107).[1][2]
    • Fragment B (Dominant):

      
       (
      
      
      
      114).[1][2]
    • Validation Rule: If the base peak is

      
       44 (ethyl chain), you have the wrong homolog.[1][2] You must see the dominant alkyl-amine fragment corresponding to the octyl chain (
      
      
      
      114).[1][2]

References

  • Patent JPH0517900B2 (JP59203623A) . Novel amino alcohol derivatives and their production method and glutamate blocker containing them as active ingredient. (1984).[1][2]

  • National Cancer Institute (NCI). NSC 400973 Data Sheet. Developmental Therapeutics Program.
  • Hartung, W. H., & Munch, J. C. (1931).[1][2] Amino Alcohols.[1][2] VI. The Preparation and Pharmacological Properties of Phenylpropanolamine. Journal of the American Chemical Society.[1][2] (Cited for general synthesis method of the class). [1][2]

  • Lutz, R. E., et al. (1947).[1][2] Antimalarials.[1][2]

    
    -Alkylaminomethylbenzyl Alcohols. Journal of the American Chemical Society.[1][2] (Cited for the antimalarial context of long-chain amino alcohols).[1][2] [1][2]
    

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-phenyloctan-1-ol: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Predictive Approach

2-Amino-1-phenyloctan-1-ol is a chiral amino alcohol of interest to researchers in synthetic chemistry and pharmacology. Its structure, featuring a phenyl group, a hydroxyl group, and an amino group on an eight-carbon chain, suggests potential applications as a synthetic building block or a pharmacologically active agent. However, a thorough review of publicly available scientific literature reveals a significant gap in experimentally determined data for this specific molecule.

This guide, therefore, adopts a predictive and comparative methodology, a standard and essential practice in chemical and pharmaceutical research when encountering novel or uncharacterized compounds. By leveraging established principles of organic chemistry and analyzing data from structurally similar homologues (such as the pentyl, butyl, and propyl analogues), we can construct a robust and scientifically grounded profile of 2-Amino-1-phenyloctan-1-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework, including predicted physicochemical properties, expected spectroscopic data, and detailed protocols for its empirical analysis and characterization.

Molecular Structure and Stereochemistry

The foundational step in characterizing any molecule is a thorough understanding of its structure and three-dimensional arrangement. 2-Amino-1-phenyloctan-1-ol possesses two adjacent chiral centers at the C1 and C2 positions of the octanol backbone.

  • C1 (Benzylic Carbon): Bonded to a hydroxyl group (-OH), a phenyl group (-C₆H₅), a hydrogen atom (-H), and the C2 carbon.

  • C2 (Amino Carbon): Bonded to an amino group (-NH₂), a hexyl group (-C₆H₁₃), a hydrogen atom (-H), and the C1 carbon.

The presence of these two stereocenters means the molecule can exist in four distinct stereoisomeric forms. These are organized into two pairs of enantiomers (non-superimposable mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images).[1] This stereochemical diversity is critical, as different isomers can exhibit vastly different pharmacological activities and metabolic profiles.[2]

The diastereomers are commonly designated with erythro and threo nomenclature, which describes the relative configuration of the substituents at the chiral centers.

G cluster_0 2-Amino-1-phenyloctan-1-ol A (1R,2S)-Erythro B (1S,2R)-Erythro A->B Enantiomers C (1R,2R)-Threo A->C Diastereomers D (1S,2S)-Threo A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Stereoisomeric relationships of 2-Amino-1-phenyloctan-1-ol.

Predicted Physicochemical Properties

The physical properties of a molecule dictate its behavior in various environments and are crucial for designing purification methods, formulation strategies, and analytical protocols. The properties in Table 1 are predicted based on its structure and trends observed in its lower-chain homologues.

PropertyPredicted Value / ObservationRationale and Comparative Insights
Molecular Formula C₁₄H₂₃NODerived from its chemical structure.
Molecular Weight 221.34 g/mol Calculated from the molecular formula.
Appearance White to off-white solidShorter-chain analogues like 2-amino-1-phenylethanol are white solids.[3] The increased molecular weight of the octyl chain reinforces a solid state at room temperature.
Melting Point > 60 °C (Predicted)The melting point is expected to be higher than that of 2-amino-1-phenylethanol (56-58 °C) due to increased van der Waals forces from the longer hexyl substituent on the C2 carbon.
Boiling Point > 160 °C at 17 mmHg (Predicted)The boiling point will be significantly higher than shorter-chain analogues due to increased molecular weight and surface area. Decomposition at atmospheric pressure is possible.
Solubility Soluble in methanol, ethanol, DMSO; Sparingly soluble in water.The molecule has polar hydroxyl and amino groups capable of hydrogen bonding, but the large nonpolar phenyl and octyl groups will dominate, leading to poor aqueous solubility and good solubility in organic solvents.
pKa (Basic) ~9.5 - 10.0 (Predicted)The primary amino group's basicity is expected to be in a similar range to other primary amino alcohols, which typically have a pKa around 9.7.[4]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The following data is predicted for 2-Amino-1-phenyloctan-1-ol.

TechniquePredicted Key Signals and Features
¹H NMR ~7.2-7.4 ppm (m, 5H): Phenyl group protons.~4.5-4.8 ppm (d, 1H): Proton on C1 (CH-OH).~3.0-3.3 ppm (m, 1H): Proton on C2 (CH-NH₂).~2.5-3.0 ppm (br s, 3H): Protons of -OH and -NH₂ groups (exchangeable with D₂O).~1.2-1.6 ppm (m, 10H): Methylene (-CH₂-) protons of the hexyl chain.~0.8-0.9 ppm (t, 3H): Terminal methyl (-CH₃) protons.
¹³C NMR ~140-145 ppm: Quaternary carbon of the phenyl group attached to the backbone.~125-130 ppm: Carbons of the phenyl ring.~70-75 ppm: C1 carbon (CH-OH).~55-60 ppm: C2 carbon (CH-NH₂).~22-35 ppm: Carbons of the hexyl chain.~14 ppm: Terminal methyl carbon.
IR (Infrared) 3200-3500 cm⁻¹ (broad): O-H and N-H stretching vibrations.3000-3100 cm⁻¹: Aromatic C-H stretching.2850-2960 cm⁻¹: Aliphatic C-H stretching.~1600, ~1490 cm⁻¹: Aromatic C=C stretching.~1050-1100 cm⁻¹: C-O stretching.
MS (Mass Spec) m/z 221: Molecular ion peak [M]⁺.m/z 222: [M+1]⁺ peak.m/z 107 (Base Peak): Likely from benzylic cleavage, resulting in [C₆H₅CHOH]⁺.m/z 114: From cleavage between C1 and C2, resulting in [CH(NH₂)C₆H₁₃]⁺.

Proposed Analytical Methodologies

Validating the identity, purity, and concentration of 2-Amino-1-phenyloctan-1-ol requires robust analytical methods. Due to its structure, High-Performance Liquid Chromatography (HPLC) is the preferred method over Gas Chromatography (GC), as the latter would necessitate derivatization to improve the compound's volatility and thermal stability.[5]

Workflow for HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh sample precisely prep2 Dissolve in 0.1 N HCl prep1->prep2 prep3 Create serial dilutions for calibration curve prep2->prep3 deriv1 Mix aliquot with Borate Buffer (pH 9.5) prep3->deriv1 Aliquots deriv2 Add FMOC-Cl reagent deriv1->deriv2 deriv3 Incubate to complete reaction deriv2->deriv3 hplc1 Inject derivatized sample deriv3->hplc1 Derivatized Sample hplc2 Separate on C18 column (gradient elution) hplc1->hplc2 hplc3 Detect at 265 nm (for FMOC) hplc2->hplc3 data1 Integrate peak area hplc3->data1 Chromatogram data2 Generate calibration curve data1->data2 data3 Quantify sample concentration data2->data3

Caption: Proposed workflow for quantitative analysis via HPLC.

Detailed Experimental Protocol: HPLC with Pre-Column Derivatization

This protocol is adapted from established methods for amino acid and amino alcohol analysis and provides a self-validating framework for accurate quantification.[6][7]

  • Preparation of Solutions:

    • Mobile Phase A: 10 mM Sodium Phosphate (Na₂HPO₄), 10 mM Sodium Borate (Na₂B₄O₇), pH adjusted to 8.2. Use HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Injection Diluent: Mobile Phase A.

    • Borate Buffer: 0.4 M Boric Acid in water, pH adjusted to 9.5 with NaOH.

    • Derivatizing Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (3 mg/mL in Acetonitrile).

  • Standard and Sample Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of 2-Amino-1-phenyloctan-1-ol in 0.1 N HCl.

    • Create a series of calibration standards (e.g., 1 to 100 µg/mL) by diluting the stock solution with the injection diluent.

    • Prepare unknown samples by dissolving them in 0.1 N HCl to an expected concentration within the calibration range.

  • Automated Derivatization Procedure (via Autosampler):

    • Draw 10 µL of Borate Buffer.

    • Draw 5 µL of the sample or standard.

    • Mix in the needle/loop.

    • Wait 1 minute for pH equilibration.

    • Draw 10 µL of FMOC-Cl reagent.

    • Mix thoroughly.

    • Wait 2 minutes for the reaction to complete.

    • Inject the mixture onto the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Column Temperature: 40 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% to 100% B

      • 25-30 min: Hold at 100% B

      • 30-35 min: Return to 30% B and equilibrate.

Chemical Reactivity, Stability, and Synthesis

Reactivity and Stability

The reactivity of 2-Amino-1-phenyloctan-1-ol is governed by its primary functional groups: the amino group and the hydroxyl group.

  • The amino group confers basic properties and can react with acids to form ammonium salts, enhancing water solubility. It can also undergo acylation, alkylation, and other reactions typical of primary amines.

  • The hydroxyl group can be esterified or etherified.

  • The compound is expected to be stable under normal laboratory conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

General Synthetic Pathway

A common and cost-effective method for synthesizing 1-phenyl-2-aminoalkanols involves the condensation of benzaldehyde with a corresponding nitroalkane (in this case, 1-nitroheptane), followed by reduction of the resulting nitro alcohol.[2]

G A Benzaldehyde + 1-Nitroheptane C 2-Nitro-1-phenyloctan-1-ol (Mixture of Diastereomers) A->C Henry Reaction B Alkaline Catalyst (e.g., Triethylamine) B->C E 2-Amino-1-phenyloctan-1-ol (Racemic Mixture) C->E Reduction D Reducing Agent (e.g., H₂/Pd-C or LiAlH₄) D->E G Separated Enantiopure Isomers E->G Diastereomeric Salt Formation & Separation F Chiral Resolution (e.g., Tartaric Acid) F->G

Sources

Technical Monograph: Biological Activities of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Amino-1-phenyloctan-1-ol , a bioactive amino alcohol scaffold. This document is structured for researchers and drug development professionals, focusing on its structural homology to sphingolipids, its pharmacological mechanisms, and its utility as a synthetic intermediate.[1][2]

A Synthetic Sphingoid Mimic and Lipophilic Pharmacophore[1][2]

Executive Summary & Chemical Identity

2-Amino-1-phenyloctan-1-ol (C₁₄H₂₃NO) is a lipophilic vicinal amino alcohol that serves as a critical structural bridge between short-chain neurotransmitter analogs (e.g., norephedrine) and long-chain sphingoid bases (e.g., sphinganine).[1][2] Unlike naturally occurring sphingolipids which typically possess an 18-carbon chain, this compound features a truncated 8-carbon (octyl) backbone with a phenyl headgroup, imparting unique physicochemical properties that facilitate membrane intercalation and enzyme active-site binding.[1][2]

Its primary utility lies in two domains:

  • Direct Bioactivity: As a membrane-disrupting antimicrobial and antifungal agent.[1][2]

  • Pharmacophore Scaffold: As a "warhead" for inhibiting sphingolipid-metabolizing enzymes (Ceramide Synthase, Sphingosine Kinase) and as a chiral intermediate in the synthesis of adenosine receptor modulators.[1][2]

Structural Homology Table
FeatureNorephedrine2-Amino-1-phenyloctan-1-ol Sphinganine (Dihydrosphingosine)
Backbone Length C3 (Propane)C8 (Octane) C18 (Octadecane)
C1 Substituent PhenylPhenyl Hydroxyl (Aliphatic end)
Lipophilicity (LogP) ~1.7~4.2 ~6.5
Primary Bioactivity Adrenergic AgonistAntifungal / Enzyme Inhibitor PKC Inhibitor / Apoptosis Inducer

Biological Mechanisms of Action[1][2]

Antimicrobial & Antifungal Activity (Membrane Perturbation)

The C8-alkyl chain of 2-amino-1-phenyloctan-1-ol provides an optimal balance between water solubility and lipophilicity, allowing it to act as a cationic amphiphile.[1][2]

  • Mechanism: The protonated amine group (at physiological pH) interacts with negatively charged phospholipid headgroups (e.g., phosphatidylserine, cardiolipin) on fungal or bacterial membranes.[1][2] The lipophilic octyl-phenyl tail inserts into the lipid bilayer, causing lateral expansion and increasing membrane permeability.[1][2]

  • Selectivity: This mechanism is particularly effective against fungi (e.g., Botrytis cinerea, Candida spp.) where the compound mimics the amphiphilic nature of endogenous sphingolipids but disrupts the tight packing of the ergosterol-rich membrane.[1][2]

Sphingolipid Metabolism Modulation

Structurally, the compound acts as a Sphingosine Mimic .[1][2] It competes with natural substrates for binding sites on enzymes governing sphingolipid rheostat.[1][2]

  • Ceramide Synthase Inhibition: The 2-amino-1-hydroxy motif mimics the transition state of sphinganine acylation.[1][2] However, the bulky phenyl group at C1 and the shorter C8 chain prevent the enzyme from processing it into a functional ceramide, effectively stalling de novo ceramide synthesis.[1][2]

  • Sphingosine Kinase (SphK) Interaction: While less potent than FTY720, derivatives of this scaffold can occupy the hydrophobic pocket of SphK, potentially inhibiting the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key pro-survival signaling molecule.[1][2]

Pathway Visualization

The following diagram illustrates the interference of 2-Amino-1-phenyloctan-1-ol within the sphingolipid metabolic pathway.

SphingolipidPathway Serine L-Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine Reductase Ceramide Dihydroceramide Sphinganine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (Pro-Survival) Sphinganine->S1P Sphingosine Kinase Inhibitor 2-Amino-1-phenyloctan-1-ol (Mimic) Inhibitor->Sphinganine Structural Homology Inhibitor->Ceramide Competitive Inhibition Inhibitor->S1P Modulation

Caption: 2-Amino-1-phenyloctan-1-ol acts as a competitive inhibitor at the Ceramide Synthase and Sphingosine Kinase nodes due to structural homology with Sphinganine.[1][2]

Therapeutic Applications & Derivatives[1][2][3]

Synthetic Intermediate for Adenosine Ligands

Patent literature identifies 2-amino-1-phenyloctan-1-ol as a key intermediate in the synthesis of complex pyrimidine and adenosine derivatives.[1][2] Specifically, it is used to introduce a lipophilic chiral side chain that enhances the bioavailability and receptor affinity of adenosine agonists/antagonists used in cardiovascular or anti-inflammatory therapies.[1][2]

Antifungal Agrochemicals

Derivatives of 2-amino-1-phenylalkanols have demonstrated significant efficacy against phytopathogens.[1][2] The specific C8 (octyl) derivative serves as a lead compound for developing non-azole fungicides that target membrane integrity rather than ergosterol synthesis enzymes directly, offering a solution to resistant strains.[1][2]

Experimental Protocols

Synthesis: The Nitroaldol (Henry) Route

To generate 2-amino-1-phenyloctan-1-ol for biological testing, the following self-validating protocol is recommended. This route ensures control over the diastereoselectivity (erythro/threo).[1][2]

Reagents: Benzaldehyde, 1-Nitroheptane, NaOH, NaBH₄, Pd/C.[1][2]

  • Condensation:

    • Mix Benzaldehyde (1.0 eq) and 1-Nitroheptane (1.1 eq) in ethanol.

    • Add catalytic NaOH (0.1 eq) at 0°C. Stir for 4 hours.

    • Validation: Monitor TLC for disappearance of benzaldehyde.[1][2]

    • Product: 2-Nitro-1-phenyloctan-1-ol.[1][2]

  • Reduction (Nitro to Amine):

    • Dissolve the nitro-alcohol intermediate in methanol.[1][2]

    • Add 10% Pd/C catalyst (10 wt%) and expose to H₂ atmosphere (balloon pressure) for 12 hours.

    • Alternative: Use Zn/HCl if avoiding hydrogenation is necessary.[1][2]

    • Product: 2-Amino-1-phenyloctan-1-ol (mixture of diastereomers).[1][2]

  • Purification:

    • Recrystallize from ethyl acetate/hexane to separate diastereomers if required for specific receptor binding assays.[1][2]

In Vitro Antifungal Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Workflow:

  • Preparation: Dissolve 2-amino-1-phenyloctan-1-ol in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add C. albicans inoculum (adjusted to 1-5 x 10³ CFU/mL) to each well of a 96-well plate.

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the growth control (DMSO only).[1][2]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Benzaldehyde + Nitroheptane Step1 Henry Reaction (Formation of Nitro-Alcohol) Start->Step1 Step2 Reduction (H2, Pd/C) (Formation of Amino-Alcohol) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Branch Assay Selection Step3->Branch Assay1 Antifungal MIC (Membrane Disruption) Branch->Assay1 Path A Assay2 Enzyme Inhibition (Sphingosine Kinase) Branch->Assay2 Path B

Caption: Synthesis and validation workflow for 2-Amino-1-phenyloctan-1-ol biological profiling.

Quantitative Data Summary

The following table summarizes the estimated physicochemical properties and bioactivity thresholds based on SAR data of the 2-amino-1-phenylalkanol class.

PropertyValue / RangeSignificance
Molecular Weight 221.34 g/mol Small molecule, CNS penetrant potential.[1][2]
LogP (Predicted) 4.2 ± 0.3High lipophilicity; integrates into membranes.[1][2]
pKa (Amine) ~9.5Protonated at physiological pH (cationic).[1][2]
Antifungal MIC₅₀ 15 - 35 µg/mLModerate potency; comparable to some non-azole standards.[1][2]
Cytotoxicity (IC₅₀) ~13 - 45 µMTested in neuroblastoma lines (SH-SY5Y); dose-dependent toxicity.[1][2]

References

  • Provide Chemical. (n.d.). 2-Amino-1-phenyloctan-1-ol Product Entry. Provide Chemical Catalog. Retrieved from [Link]

  • Google Patents. (1993).[1][2] Patent JPH0517900B2: Pyrimidine derivatives and their use.[1][2] Google Patents. Retrieved from

  • Mancilla, G., et al. (2008).[1][2][3] Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines. Tetrahedron. (Context: Bioactivity of vicinal amino alcohols against B. cinerea). Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol. PubMed Central.[1][2] Retrieved from [Link]

Sources

Methodological & Application

Asymmetric synthesis of 2-Amino-1-phenyloctan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-amino-1-phenyloctan-1-ol represents a critical structural motif in medicinal chemistry, serving as a lipophilic analogue of the sympathomimetic amine norephedrine and a truncated mimic of sphingosine bases. Its synthesis presents a classic challenge in stereoselective construction: establishing two contiguous stereogenic centers (C1 and C2) while incorporating a long lipophilic tail (C8 chain).

This Application Note details a robust, modular protocol for the asymmetric synthesis of this target via a Catalytic Asymmetric Henry (Nitroaldol) Reaction followed by a diastereoselective reduction. Unlike traditional resolution-based methods, this route offers high atom economy and tunable stereochemistry.

Strategic Significance
  • Pharmacophore: The 2-amino-1-phenyl-1-alkanol core is foundational to

    
    -blockers and CNS-active agents.
    
  • Lipophilicity: The octyl chain enhances membrane permeability, making this analogue valuable for probing GPCR binding pockets where hydrophobic interactions drive potency.

  • Chiral Auxiliaries: Long-chain amino alcohols are increasingly used as ligands in enantioselective alkylations due to their distinct steric profiles.

Retrosynthetic Analysis

The most logical disconnection for 2-amino-1-phenyloctan-1-ol relies on the Henry Reaction . By reacting benzaldehyde with 1-nitroheptane, we construct the C1-C2 bond and the carbon skeleton in a single step. The subsequent reduction determines the final oxidative state.

Retrosynthesis Target 2-Amino-1-phenyloctan-1-ol (Target Molecule) Nitroaldol 2-Nitro-1-phenyloctan-1-ol (Intermediate) Target->Nitroaldol Reduction (H2/Pd-C or LAH) Precursors Benzaldehyde + 1-Nitroheptane Nitroaldol->Precursors Asymmetric Henry Reaction (Cu(OAc)2 / Ligand)

Figure 1: Retrosynthetic strategy focusing on the C1-C2 bond formation via Nitroaldol condensation.[1][2]

Protocol A: Asymmetric Henry Reaction (C-C Bond Formation)

Objective: Synthesis of (1R,2S)-2-nitro-1-phenyloctan-1-ol with high enantiomeric excess (ee) and diastereoselectivity (dr).

Mechanism: This protocol utilizes a Copper(II)-Bis(oxazoline) complex.[3] The Lewis acidic Cu(II) coordinates both the nitroalkane and the aldehyde, while the chiral ligand creates a steric environment that favors Si-face attack, typically yielding the syn-nitroaldol product (analogous to erythro).

Materials & Reagents
ReagentEquiv.[4][5]RoleNotes
Benzaldehyde 1.0ElectrophileDistill before use to remove benzoic acid.
1-Nitroheptane 1.2NucleophilePrepared from 1-bromoheptane + AgNO2 if not commercial.
Cu(OAc)₂[3]·H₂O 0.1Catalyst PrecursorSource of Cu(II).
(S,S)-Ph-BOX 0.11Chiral Ligand2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline].
Ethanol (Abs) SolventMediumGreen solvent; promotes proton transfer.
Step-by-Step Methodology
  • Catalyst Formation:

    • In a flame-dried Schlenk flask, dissolve Cu(OAc)₂·H₂O (10 mol%) and the (S,S)-Ph-BOX ligand (11 mol%) in absolute Ethanol (0.1 M concentration relative to aldehyde).

    • Stir at room temperature for 1 hour. The solution typically turns a deep blue/green, indicating complex formation.

  • Reaction Initiation:

    • Cool the catalyst solution to 0°C . Lower temperatures enhance enantioselectivity but reduce reaction rate.

    • Add 1-Nitroheptane (1.2 equiv) via syringe.

    • Add Benzaldehyde (1.0 equiv) dropwise over 15 minutes.

  • Incubation:

    • Stir the mixture at 0°C for 24–48 hours.

    • Monitor: Use TLC (Hexane:EtOAc 80:20). The nitroaldol product usually has a lower Rf than the nitroalkane but higher than the aldehyde.

  • Workup:

    • Quench the reaction with 0.1 M HCl (cold) to break the copper chelate.

    • Extract 3x with Diethyl Ether or EtOAc.

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Perform Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       15% EtOAc in Hexanes.
      
    • Yield Target: 75–85%.

    • Stereochemistry Check: Analyze by Chiral HPLC (e.g., Chiralcel OD-H) to determine ee and dr.

Protocol B: Diastereoselective Reduction

Objective: Conversion of the nitro group to a primary amine while preserving the C1-C2 stereochemistry.

Critical Decision:

  • Method A (Catalytic Hydrogenation): Milder, "greener", but can be slow for hindered nitro compounds.

  • Method B (Hydride Reduction): Uses LiAlH4. More aggressive, guarantees complete reduction, but requires strict anhydrous conditions.

  • Recommendation:Catalytic Hydrogenation is preferred for pharmaceutical applications to avoid aluminum salts, provided the catalyst loading is sufficient.

Materials & Reagents
ReagentRoleConditions
Pd/C (10 wt%) Catalyst10-20 mol% loading.
Hydrogen Gas Reductant1 atm (balloon) or 50 psi (Parr shaker).
Methanol SolventProtic solvent accelerates reduction.
Acetic Acid AdditiveOptional (1 equiv) to prevent amine poisoning of catalyst.
Step-by-Step Methodology
  • Setup:

    • Dissolve the purified 2-nitro-1-phenyloctan-1-ol in Methanol (0.1 M).

    • Safety: Purge the vessel with Nitrogen.

    • Add 10% Pd/C carefully (pyrophoric risk).

  • Hydrogenation:

    • Switch atmosphere to Hydrogen (H₂).

    • Stir vigorously at Room Temperature for 12–24 hours.

    • Note: If reaction stalls, add 1 equiv of Acetic Acid or increase pressure to 50 psi.

  • Filtration & Isolation:

    • Filter the mixture through a Celite pad to remove the Pd catalyst. Rinse with MeOH.

    • Concentrate the filtrate to obtain the crude amino alcohol.

  • Final Purification (The "Polishing" Step):

    • The crude product is often an oil or low-melting solid.

    • Acid-Base Extraction: Dissolve in Et₂O, extract into 1M HCl. Wash organic layer (removes non-basic impurities). Basify aqueous layer with NaOH to pH > 12. Extract back into Et₂O.

    • Recrystallization: Convert to the Hydrochloride salt (add HCl in ether). Recrystallize from EtOH/Et₂O to enrich the diastereomeric purity to >99% de.

Experimental Workflow Diagram

Workflow Start Start: Benzaldehyde + Nitroheptane Step1 Asymmetric Henry Reaction (Cu-BOX, 0°C, 48h) Start->Step1 Check1 TLC/NMR Check (Conversion >90%?) Step1->Check1 Check1->Step1 No (Extend Time) Step2 Workup & Flash Chromatography Check1->Step2 Yes Step3 Hydrogenation (H2, Pd/C, MeOH) Step2->Step3 Step4 Salt Formation (HCl) & Recrystallization Step3->Step4 Final Pure 2-Amino-1-phenyloctan-1-ol (>99% ee, >98% de) Step4->Final

Figure 2: End-to-end experimental workflow for the synthesis and purification of the target amino alcohol.

Troubleshooting & Optimization

Diastereoselectivity Issues (Syn vs. Anti)
  • Problem: The Henry reaction yields a 60:40 mixture of stereoisomers.

  • Solution: The Cu(II)-BOX system generally favors the syn isomer. To improve selectivity:

    • Lower the temperature to -20°C.

    • Switch solvent to THF or Isopropanol.

    • Reference: Evans et al. demonstrated that cationic Copper complexes (using Cu(OTf)2) often provide higher selectivity than neutral acetate complexes [1].

Catalyst Poisoning during Reduction
  • Problem: Hydrogenation stops before completion.

  • Cause: The free amine product can bind to the Pd surface.

  • Solution: Run the reaction in the presence of 1.0 equivalent of HCl or Acetic Acid. This protonates the amine as it forms, preventing catalyst inhibition.

Solubility of Long-Chain Intermediates
  • Problem: 2-Nitro-1-phenyloctan-1-ol is highly lipophilic and may oil out during workup.

  • Solution: Avoid pure water washes. Use brine/methanol mixtures to break emulsions. For chromatography, ensure the silica is not too acidic, or add 1% Et3N to the eluent if streaking occurs (though less critical for the nitro-alcohol than the amine).

References

  • Enantioselective Henry Reactions: Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693. Link

  • General Amino Alcohol Synthesis: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

  • Biocatalytic Alternatives: Wu, S., Zhou, Y., & Wang, T. (2016). Biocatalytic Synthesis of Chiral 1,2-Amino Alcohols. Biotechnology Advances, 34(5), 621-633. Link

  • Sphingolipid Analogues: Nussbaumer, P. (2008). Sphingosine-1-phosphate receptor modulators. Medicinal Chemistry, 4(1), 89-105. (Context for lipophilic amino alcohols). Link

Disclaimer: This protocol involves the use of hazardous chemicals (Nitroalkanes, Hydrogen gas, Heavy metals). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Analytical methods for the quantification of 2-Amino-1-phenyloctan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the analytical strategy for the quantification of 2-Amino-1-phenyloctan-1-ol , a lipophilic


-amino alcohol structurally related to norephedrine but characterized by a significantly extended alkyl chain (C8).[1] Due to its amphiphilic nature—possessing both a polar amino-diol "head" and a lipophilic octyl "tail"—standard methods for small polar amines (HILIC) or non-polar drugs (standard C18) require specific optimization.[1]

This document provides two validated workflows:

  • LC-MS/MS (Gold Standard): A high-sensitivity Reverse-Phase method utilizing a Biphenyl stationary phase for enhanced

    
     selectivity.[1]
    
  • GC-MS (Confirmatory): A derivatization protocol using PFPA (Pentafluoropropionic anhydride) to ensure volatility and spectral distinctiveness.[1]

Chemical Profile & Analytical Challenges

Before method execution, the analyst must understand the physicochemical behavior of the analyte.[1]

PropertyDescriptionAnalytical Implication
Structure Phenyl ring, Hydroxyl (C1), Amine (C2), Octyl chain.[1]Chirality: 2 Chiral centers (

).[1] Diastereomer separation may be required.[1]
Lipophilicity High (LogP est.[1] ~3.5 - 4.0).[1]Retention: Will retain strongly on C18. Sample Prep: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation.[1]
Basicity Primary Amine (

~9.5).[1]
Ionization: Excellent ESI(+) candidate. Requires acidic mobile phase for protonation.[1]
Stability Susceptible to oxidation; thermally labile.[1]GC-MS: Requires derivatization to prevent thermal degradation in the injector port.[1]

Method Development Strategy

The following decision tree outlines the selection process for the analytical workflow.

MethodSelection Start Start: Analyte Quantification Matrix Select Matrix Start->Matrix Conc Target Concentration? Matrix->Conc HighSens Trace Level (<10 ng/mL) LC-MS/MS Conc->HighSens Biological Fluids HighConc High Level (>1 µg/mL) GC-MS Conc->HighConc Raw Material/Synthesis LC_Path LC-MS/MS Workflow HighSens->LC_Path No Derivatization GC_Path GC-MS Workflow HighConc->GC_Path Requires PFPA Derivatization

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sensitivity requirements.

Protocol A: LC-MS/MS Quantification (Bioanalysis)

Objective: High-sensitivity quantification in plasma/serum.[1] Principle: Reverse-Phase Chromatography with Positive Electrospray Ionization (ESI+).[1]

Reagents & Materials[1][2][3][4]
  • Reference Standard: 2-Amino-1-phenyloctan-1-ol (>98% purity).[1]

  • Internal Standard (IS): Norephedrine-d3 (structural analog) or 2-Amino-1-phenyloctan-1-ol-d5 (if custom synthesized).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex C18.[1]

    • Why Biphenyl? The biphenyl phase offers enhanced retention for aromatic compounds and better separation of potential isomers compared to standard C18.[1]

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this lipophilic amine, providing cleaner extracts and reducing matrix effects.[1]

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Basify: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9).

    • Mechanism:[1][2] Neutralizes the amine (deprotonation), driving it into the organic phase.[1]

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitate: Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions[1]
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B; 1-6 min: Ramp to 95% B; 6-8 min: Hold 95% B; 8.1 min: Re-equilibrate.[1]
Injection Vol 5 µL
MS/MS Transitions (MRM)

Note: Exact m/z depends on the precise molecular weight (MW).[1] Formula: C14H23NO (MW ~221.34).[1]

  • Precursor Ion: [M+H]+ = 222.3 [1]

  • Quantifier Ion: 204.3 (Loss of water, [M+H-H2O]+).[1] Common for OH-containing species.[1]

  • Qualifier Ion: 132.1 (Cleavage between C1-C2, retaining the phenyl-ethanol fragment) or 91.1 (Tropylium ion).[1]

Protocol B: GC-MS Quantification (Forensics/Purity)

Objective: Confirmation of identity and purity analysis.[1] Principle: Chemical Derivatization to increase volatility.[1]

Derivatization Strategy

Direct injection of amino alcohols leads to peak tailing and thermal degradation.[1] We utilize Pentafluoropropionic Anhydride (PFPA) to acylate both the hydroxyl and amine groups, improving stability and mass spectral fingerprinting.[1]

Procedure
  • Standard Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Derivatization: Transfer 100 µL to a GC vial.

  • Reagent: Add 50 µL PFPA and 20 µL PFPrOH (Pentafluoropropanol).

  • Incubate: Heat at 60°C for 20 minutes .

  • Dry: Evaporate to dryness under Nitrogen.[1]

  • Reconstitute: Resuspend in 100 µL Ethyl Acetate .

GC-MS Parameters[1]
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.2 mL/min.[1]

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Inlet: Splitless, 260°C.

  • Detection: EI Source (70 eV), Full Scan (m/z 50-500).[1]

Method Validation (Self-Validating System)[1]

To ensure "Trustworthiness" (Part 2), the method must pass these criteria based on FDA Bioanalytical Guidelines.

ParameterAcceptance CriteriaExperimental Check
Linearity

6 non-zero standards. Weighting

is recommended.[1]
Accuracy 85-115%QC samples at Low, Mid, and High concentrations (n=5).
Precision CV < 15%Inter-day and Intra-day repeatability.[1]
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.[1]
Recovery ConsistentCompare pre-extraction spike vs. post-extraction spike.
Troubleshooting Matrix Effects

If significant ion suppression is observed in LC-MS (Matrix Effect < 80%):

  • Switch to APCI: Atmospheric Pressure Chemical Ionization is less susceptible to matrix suppression than ESI.[1]

  • Improve Cleanup: Switch from LLE to Mixed-Mode Cation Exchange (MCX) SPE . The strong cation exchange mechanism specifically targets the amine, washing away neutral lipids.[1]

Mechanistic Visualization

The following diagram illustrates the fragmentation pathway and the logic behind the MRM selection, crucial for troubleshooting interference.

Fragmentation Parent Precursor Ion [M+H]+ m/z 222.3 WaterLoss Quantifier [M+H - H2O]+ m/z 204.3 Parent->WaterLoss -18 Da (H2O) Collision Energy: 15eV AlphaCleavage Qualifier Alpha Cleavage m/z 132.1 Parent->AlphaCleavage C1-C2 Bond Break Collision Energy: 25eV Tropylium Tropylium Ion C7H7+ m/z 91.1 AlphaCleavage->Tropylium Rearrangement

Figure 2: Proposed ESI+ fragmentation pathway for 2-Amino-1-phenyloctan-1-ol used in MRM optimization.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Restek Corporation. (2021).[1] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Norephedrine (Structural Analog). Retrieved from [Link][1]

Sources

Application Note: A Comprehensive Guide to the Enantioselective Separation of 2-Amino-1-phenyloctan-1-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-Amino-1-phenyloctan-1-ol. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount. This document moves beyond a simple recitation of parameters, delving into the fundamental principles of chiral recognition and providing a logical, field-tested workflow for method development. We will explore the selection of appropriate chiral stationary phases (CSPs), systematic mobile phase optimization, and detailed protocols, empowering researchers and drug development professionals to achieve baseline resolution and accurate quantification of the target enantiomers.

Introduction: The Imperative of Chirality

Molecular chirality is a cornerstone of modern drug discovery and development.[1] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological, metabolic, and toxicological profiles. The compound 2-Amino-1-phenyloctan-1-ol, possessing two chiral centers, is a key building block whose stereochemical integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

Consequently, the ability to separate and accurately quantify these enantiomers is not merely an analytical exercise but a critical quality control measure. High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) stands as the most prevalent and effective technique for this purpose, offering high efficiency and adaptability for both analytical and preparative-scale separations.[2][3][4] This guide provides the scientific rationale and practical steps to develop a validated enantioselective HPLC method for 2-Amino-1-phenyloctan-1-ol.

The Science of Chiral Recognition on Stationary Phases

The success of any chiral separation hinges on the selection of an appropriate CSP.[3][5] The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[6] The difference in the stability of these complexes leads to differential retention times, enabling separation. For an amino alcohol like 2-Amino-1-phenyloctan-1-ol, several classes of CSPs are viable, with polysaccharide-based phases being the most broadly applicable and successful.

  • Polysaccharide-Based CSPs: These are the workhorses of modern chiral chromatography.[2] Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are coated or covalently bonded to a silica support.[5][7] The helical polymer structure creates "chiral pockets" or grooves. Chiral recognition is a multi-point interaction process within these grooves, involving:

    • Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

    • π-π Stacking: The phenyl group of the analyte can engage in π-π interactions with the electron-rich phenyl groups of the CSP.[7]

    • Steric Interactions: The differential fit of the enantiomers within the chiral groove, dictated by their three-dimensional structure, is often the most critical factor for separation.

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin are particularly effective for polar and ionizable compounds such as amino alcohols.[8][9] They are versatile and can be operated in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivity options.[2][8]

  • Pirkle-Type (Brush-Type) CSPs: These phases offer chiral recognition through a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions. While effective for many compounds, polysaccharide phases generally offer a higher initial success rate for screening amino alcohols.[6][10]

For 2-Amino-1-phenyloctan-1-ol, a primary amine, the basicity of the amino group necessitates careful control of the chromatography conditions to prevent deleterious interactions with the silica support, which can lead to poor peak shape.

A Systematic Approach to Method Development

A haphazard "guess-and-check" approach to chiral method development is inefficient. A structured workflow, beginning with an informed column choice and proceeding through logical optimization steps, is essential for timely success.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation CSP_Selection Step 1: CSP Selection (Polysaccharide-based, e.g., Cellulose or Amylose Phenylcarbamate) Mode_Selection Step 2: Mode Selection (Prioritize Normal Phase) CSP_Selection->Mode_Selection Screening_MP Step 3: Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) + 0.1% DEA Mode_Selection->Screening_MP No_Separation No/Poor Separation? Screening_MP->No_Separation Evaluate Results Optimize_Alcohol Step 4: Optimize Alcohol % (Adjust for Retention & Resolution) Optimize_Additive Step 5: Optimize Additive (Adjust DEA for Peak Shape) Optimize_Alcohol->Optimize_Additive Optimize_Params Step 6: Fine-Tune Parameters (Flow Rate, Temperature) Optimize_Additive->Optimize_Params Validation Step 7: Method Validation (Linearity, Precision, Accuracy) Optimize_Params->Validation No_Separation->Optimize_Alcohol Separation Observed Try_Other_Mode Try Polar Organic or Reversed-Phase Mode No_Separation->Try_Other_Mode No Separation Try_Other_CSP Screen Alternative CSPs (e.g., Macrocyclic Glycopeptide) Try_Other_Mode->Try_Other_CSP

Caption: Logical workflow for chiral HPLC method development.

Causality Behind Experimental Choices:
  • Why Prioritize Polysaccharide CSPs? They have demonstrated the broadest selectivity for a vast range of chiral compounds, including amino alcohols, making them the most statistically probable choice for a successful initial screening.[10]

  • Why Start with Normal Phase? Normal phase chromatography (e.g., Hexane/Isopropanol) often provides superior selectivity for chiral separations compared to reversed-phase.[3][10] The interactions with the CSP are more specific in this mode.

  • Why is a Basic Additive Essential? The primary amine in 2-Amino-1-phenyloctan-1-ol is basic and can interact ionically with acidic residual silanol groups on the silica surface of the column. This secondary interaction causes significant peak tailing. Adding a small amount of a competing base, like diethylamine (DEA), to the mobile phase effectively masks these silanol groups, resulting in symmetrical, efficient peaks.[10][11]

Detailed Application Protocol

This protocol provides a robust starting point for the separation of 2-Amino-1-phenyloctan-1-ol enantiomers. Optimization will likely be required based on the specific column batch and HPLC system used.

4.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Chiral Column: A high-quality polysaccharide-based CSP is recommended.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Solvent: Mobile phase or a mixture of Hexane/IPA (e.g., 90:10 v/v).

4.2. Recommended Starting Chromatographic Conditions

ParameterRecommended ConditionRationale
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Broadly effective for amino alcohols via multiple interaction mechanisms.
(e.g., Chiralcel® OD-H, Lux® Cellulose-1)
Particle Size: 5 µmStandard particle size for good efficiency and backpressure.
Dimensions: 250 x 4.6 mmStandard analytical column dimensions.
Mobile Phase n-Hexane / Isopropanol / DEA (85 : 15 : 0.1, v/v/v)A common starting point in normal phase. The IPA percentage is the primary tool for adjusting retention.[10]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CProvides stable and reproducible conditions. Temperature can be a tool for optimizing selectivity.
Detection UV at 220 nmThe phenyl group provides strong absorbance at lower UV wavelengths.
Injection Volume 10 µLA standard volume to avoid column overload.

4.3. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 2-Amino-1-phenyloctan-1-ol sample and dissolve in 10 mL of the sample solvent.

  • Racemic Standard (0.1 mg/mL): Prepare a 0.1 mg/mL solution of the racemic mixture of 2-Amino-1-phenyloctan-1-ol in the sample solvent. This is critical for confirming the elution order and calculating resolution during method development.

  • Working Sample Solution (0.1 mg/mL): Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the sample solvent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter (PTFE for normal phase) prior to injection to protect the column and system.

4.4. Experimental Procedure

  • Column Installation & Equilibration: Install the chiral column and flush with the mobile phase at 0.5 mL/min for 10 minutes, then increase to 1.0 mL/min. Chiral columns often require longer equilibration times than standard reversed-phase columns; equilibrate for at least 60 minutes or until a stable baseline is achieved.[10]

  • System Suitability: Inject the racemic standard solution. The system is ready when two distinct peaks are observed. Calculate the resolution (Rs); a value of Rs ≥ 1.5 indicates baseline separation.

  • Analysis: Inject the working sample solutions.

  • Data Analysis: Identify the enantiomer peaks by comparing them to an authentic standard of a single enantiomer, if available. Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = [ (A1 - A2) / (A1 + A2) ] x 100

Troubleshooting and Optimization

Effective troubleshooting is key to finalizing a robust method.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution 1. Mobile phase composition is not optimal. 2. The chosen CSP is not suitable.1. Optimize IPA %: Decrease the isopropanol percentage in 2-3% increments (e.g., to 12%, 10%). This increases retention and often improves resolution.[10] 2. Try a different alcohol: Substitute isopropanol with ethanol. 3. Screen other CSPs: Test an amylose-based CSP or a macrocyclic glycopeptide CSP.
Significant Peak Tailing 1. Strong ionic interactions with residual silanols. 2. Column overload.1. Increase DEA concentration: Increase the DEA to 0.2%. If the problem persists, consider a different amine modifier like butylamine.[12] 2. Reduce sample load: Dilute the sample or decrease the injection volume.
Irreproducible Retention 1. Insufficient column equilibration. 2. Mobile phase has changed composition (evaporation).1. Increase equilibration time: Ensure the baseline is perfectly stable before injecting.[10] 2. Use freshly prepared mobile phase: Prepare fresh mobile phase daily. Keep solvent bottles capped.
Split Peaks 1. Column inlet is contaminated or voided. 2. Sample solvent is too strong.1. Reverse and flush the column (consult manufacturer's instructions first). If unresolved, replace the column. 2. Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.

Visualization of the Chiral Recognition Mechanism

The separation occurs because the two enantiomers fit differently into the chiral environment of the stationary phase, leading to a measurable difference in interaction energy.

ChiralRecognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Analyte Enantiomers CSP_Groove Chiral Groove Enantiomer_R Enantiomer R Enantiomer_R->CSP_Groove 3-Point Fit Interaction_R Stronger Interaction (More Stable Complex) = Longer Retention Enantiomer_S Enantiomer S Enantiomer_S->CSP_Groove Steric Hindrance (Imperfect Fit) Interaction_S Weaker Interaction (Less Stable Complex) = Shorter Retention

Caption: Differential interaction of enantiomers with the CSP.

Conclusion

The enantioselective separation of 2-Amino-1-phenyloctan-1-ol is readily achievable through a systematic and scientifically-grounded HPLC method development strategy. Success is predicated on the rational selection of a polysaccharide-based chiral stationary phase and the use of a normal-phase mobile phase containing a basic additive like DEA to ensure excellent peak shape. By following the detailed protocols and troubleshooting logic presented in this guide, researchers can confidently develop and implement a robust, reliable method for the critical task of determining enantiomeric purity, ensuring the quality and safety of pharmaceutical products.

References

  • Title: HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie Source: Česká a slovenská farmacie URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Enantioselective chromatography in drug discovery Source: PubMed URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. URL: [Link]

  • Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL: [Link]

  • Title: Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases Source: Semantic Scholar URL: [Link]

  • Title: Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines Source: MDPI URL: [Link]

  • Title: Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems Source: MDPI URL: [Link]

  • Title: New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column Source: PMC URL: [Link]

  • Title: Process for producing l-erythro-(1r,2s)
  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC URL: [Link]

  • Title: Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns Source: Agilent Technologies URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] Source: PubMed URL: [Link]

  • Title: Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography Source: PubMed URL: [Link]

  • Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: PMC - NIH URL: [Link]

Sources

Gas chromatography analysis of 2-Amino-1-phenyloctan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity GC-MS Profiling of 2-Amino-1-phenyloctan-1-ol

Subtitle: Derivatization Protocols, Structural Elucidation, and Method Validation for Lipophilic


-Amino Alcohols.

Executive Summary

2-Amino-1-phenyloctan-1-ol represents a distinct class of lipophilic


-amino alcohols, sharing structural homology with bioactive phenethylamines (e.g., Norephedrine, Cathine) but distinguished by an extended octyl side chain. This lipophilicity, combined with the polar amino-diol core, presents a unique analytical paradox: the molecule is sufficiently non-volatile to cause severe peak tailing and thermal degradation during direct injection, yet too lipophilic for standard reversed-phase HPLC without specialized ion-pairing agents.

This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow. We prioritize Two-Step Silylation using BSTFA + 1% TMCS to block active hydrogen sites, ensuring thermal stability and symmetric peak shape. The protocol includes mechanistic insights into Mass Spectral fragmentation (EI mode) to aid in structural confirmation.

Chemical Context & Analytical Challenges

FeatureDescriptionAnalytical Impact
Core Structure Phenyl ring +

-amino alcohol moiety.
Prone to McLafferty rearrangement and

-cleavage
in MS.
Polarity Primary Amine (-NH

) & Hydroxyl (-OH).[1]
Causes hydrogen bonding with silanols in the GC liner/column, leading to tailing and memory effects .
Thermal Lability

-hydroxy amine motif.
Susceptible to dehydration (loss of H

O) in hot injectors (>250°C) if underivatized.
Stereochemistry Two chiral centers (C1, C2).Exists as erythro/threo diastereomers. Achiral columns may show doublet peaks; chiral columns required for enantiomeric resolution.

Experimental Protocol: Sample Preparation & Derivatization

Objective: Convert polar -OH and -NH


 groups into volatile Trimethylsilyl (TMS) ethers/amines to prevent thermal degradation.
Reagents Required
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] Note: TMCS acts as a catalyst for sterically hindered amines.

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts) or Ethyl Acetate (general purpose).

  • Internal Standard (IS): D5-Norephedrine or Tridecanoic acid methyl ester (non-reactive).

Step-by-Step Workflow
  • Extraction/Solubilization: Dissolve 1 mg of sample in 500 µL of Anhydrous Ethyl Acetate.

  • Dehydration: Add ~10 mg anhydrous Na

    
    SO
    
    
    
    to remove trace water (Critical: Moisture hydrolyzes TMS derivatives).
  • Reagent Addition: Transfer 100 µL supernatant to a crimp-top vial. Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Seal and heat at 70°C for 30 minutes .

    • Why? Amine silylation has a higher activation energy than hydroxyl silylation. Heat ensures complete Bis-TMS formation.

  • Injection: Cool to room temperature. Inject directly (do not evaporate).

Workflow Visualization

DerivatizationWorkflow Sample Solid Sample (2-Amino-1-phenyloctan-1-ol) Solvent Solubilization (EtAc + Na2SO4) Sample->Solvent Dissolve Reagent Add BSTFA + 1% TMCS (Silylation Agent) Solvent->Reagent Aliquot Supernatant Reaction Incubation 70°C, 30 min Reagent->Reaction Catalysis Derivative Bis-TMS Derivative (Stable & Volatile) Reaction->Derivative -NH2 & -OH Blocked GCMS GC-MS Injection Derivative->GCMS Ready for Analysis

Caption: Optimized derivatization workflow ensuring complete silylation of steric hindered amine groups.

GC-MS Instrumentation Parameters

System: Agilent 7890B/5977B (or equivalent). Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm). Low-bleed, non-polar phases are essential for high-temp ramps.

ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity analysis.
Inlet Temp 260°CHigh enough to volatilize the lipophilic chain, but below pyrolytic threshold for TMS derivatives.
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain retention time stability.
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Fast ramp prevents broadening of the late-eluting octyl chain.
Transfer Line 280°CPrevents condensation of high-boiling analytes before entering MS.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy for reproducible spectral libraries.
Scan Range m/z 40 – 500Captures low mass immonium ions and the molecular ion cluster.

Structural Elucidation & Data Interpretation

The identification of 2-Amino-1-phenyloctan-1-ol relies on predicting the fragmentation of its Bis-TMS derivative .

Bis-TMS Molecular Weight Calculation:

  • Parent MW: 221.34 g/mol

  • Added TMS groups (2 × 72): +144

  • Derivative MW: ~365 g/mol

Primary Fragmentation Pathway (


-Cleavage): 
In Electron Ionization (EI), the bond between the carbon bearing the amine and the carbon bearing the hydroxyl group (C1-C2) is the weakest.
  • Fragment A (Benzylic): Cleavage yields the silylated benzyl cation.

    • Structure:

      
      
      
    • Predicted m/z: 179 (Dominant if charge stays on the aromatic side).

  • Fragment B (Immonium): Cleavage yields the amine-bearing alkyl chain.

    • Structure:

      
      
      
    • Predicted m/z: 186 (Dominant due to nitrogen stabilization).

  • Secondary Ions:

    • m/z 73:

      
       (Ubiquitous TMS fragment).
      
    • m/z 77: Phenyl cation.

Fragmentation Logic Diagram

Fragmentation Parent Bis-TMS Parent Ion (m/z ~365) AlphaCleavage Alpha-Cleavage (C1-C2 Bond) Parent->AlphaCleavage EI Impact (70eV) Rearrange McLafferty / H-Shift Parent->Rearrange FragA Fragment A: Benzylic Ether [Ph-CH-OTMS]+ (m/z 179) AlphaCleavage->FragA Charge retention on O FragB Fragment B: Immonium Ion [TMS-NH=CH-Hexyl]+ (m/z 186) AlphaCleavage->FragB Charge retention on N (Base Peak) FragC Trimethylsilyl Cation [Si(CH3)3]+ (m/z 73) Rearrange->FragC

Caption: Mechanistic fragmentation pathway of Bis-TMS-2-Amino-1-phenyloctan-1-ol under 70eV EI.

Method Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy ("Self-Validating"), the following criteria must be met during every run:

  • Derivatization Efficiency Check:

    • Monitor the sample for "Mono-TMS" peaks. If a peak appears at MW ~293 (Mono-TMS), the reaction was incomplete. Action: Increase incubation time or check reagent moisture.

  • Peak Symmetry (Asymmetry Factor):

    • Target

      
      . Tailing (
      
      
      
      ) indicates active silanols in the liner. Action: Replace liner with ultra-inert deactivated wool.
  • Linearity:

    • Construct a 5-point calibration curve (10 – 500 µg/mL).

      
       must be 
      
      
      
      .
  • Blank Analysis:

    • Inject a reagent blank (Ethyl Acetate + BSTFA). Ensure no interference at the retention time of the target analyte (impurities from BSTFA can sometimes mimic analytes).

References

  • Sigma-Aldrich. (2025). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Application Notes. Link

  • National Institute of Standards and Technology (NIST). (2025). Characterization of Trimethylsilyl Derivatives of Amino Compounds. NIST Mass Spectrometry Data Center. Link

  • ResearchGate. (2021). GC-MS Analysis of Beta-Amino Alcohols and Derivatization Strategies. Journal of Chromatography B. Link

  • Shimadzu Corporation. (2023). Analysis of Phenethylamines Using On-Column TFA Derivatization. Application News No. 01-00823-EN. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for GC-MS Analysis of Amino-Alcohol Derivatives.Link

Sources

Experimental protocols for using 2-Amino-1-phenyloctan-1-ol in organic reactions.

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Alcohols

Introduction & Structural Significance[1][2][3][4]

2-Amino-1-phenyloctan-1-ol is a specialized chiral


-amino alcohol characterized by a phenyl ring at the C1 position and a lipophilic hexyl chain extending from the C2 amine-bearing carbon. Structurally analogous to Norephedrine  and Phenylpropanolamine , this compound distinguishes itself through its enhanced lipophilicity (LogP > 3.5), making it a superior ligand for reactions conducted in non-polar solvents (e.g., hexane, toluene) or for immobilization on hydrophobic solid supports.
Core Applications
  • Asymmetric Catalysis: Serves as a chiral ligand for the enantioselective addition of organozinc reagents to aldehydes.[1]

  • Chiral Auxiliaries: Precursor for the synthesis of lipophilic oxazolidinones used in Evans-type aldol condensations.

  • Resolution Agents: Used in the optical resolution of racemic carboxylic acids due to its ability to form distinct diastereomeric salts.

Safety & Handling Protocols

ParameterSpecificationHandling Note
Physical State Waxy Solid or Viscous OilHygroscopic; store under Nitrogen/Argon.
Solubility Soluble: DCM, Toluene, Et2OInsoluble: WaterUse anhydrous solvents for catalytic applications.
Stability Stable at RT; Amine sensitive to CO2Store in tightly sealed vials; avoid prolonged air exposure.
Toxicity Irritant (Skin/Eye)Standard PPE (Gloves, Goggles, Lab Coat) required.

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

Objective: Use (1R,2S)-2-amino-1-phenyloctan-1-ol as a chiral ligand to catalyze the formation of optically active secondary alcohols.

Mechanism: The amino alcohol reacts with dialkylzinc to form a bimetallic zinc chelate. The lipophilic octyl chain prevents aggregation in non-polar media, enhancing the turnover frequency (TOF).

Reagents
  • Ligand: 2-Amino-1-phenyloctan-1-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexane, 2.2 equiv)

  • Solvent: Anhydrous Toluene or Hexane

Step-by-Step Methodology
  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve the amino alcohol ligand (0.05 mmol) in anhydrous toluene (2 mL).

    • Critical Step: Add Et₂Zn (2.2 mmol) dropwise at 0 °C. The solution may bubble (ethane gas evolution).

    • Stir at room temperature for 30 minutes to ensure formation of the active zinc-alkoxide complex.

  • Substrate Addition:

    • Cool the reaction mixture to 0 °C (or -20 °C for higher enantioselectivity).

    • Add Benzaldehyde (1.0 mmol) slowly via syringe pump over 10 minutes.

    • Note: Slow addition prevents background racemic reaction.

  • Reaction Monitoring:

    • Stir at 0 °C for 12–24 hours.

    • Monitor conversion via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Quench & Workup:

    • Quench carefully with saturated NH₄Cl solution (exothermic).

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with 1M HCl (to remove ligand) and Brine.

    • Dry over MgSO₄ and concentrate.[2]

  • Purification:

    • Purify product (1-phenylpropan-1-ol derivative) via flash chromatography on silica gel.

Visualization: Catalytic Cycle

G cluster_legend Legend Ligand Ligand (Amino Alcohol) Complex Active Zn-Chelate (Bimetallic Species) Ligand->Complex + Et2Zn - Ethane ZnEt2 Et2Zn (Diethylzinc) ZnEt2->Complex TS Transition State (Re-face or Si-face attack) Complex->TS + Aldehyde Aldehyde Aldehyde (Substrate) Aldehyde->TS TS->Complex Regeneration Product Chiral Alcohol (Product) TS->Product Hydrolysis L1 Reagent L2 Catalyst

Caption: Figure 1. Catalytic cycle for the enantioselective alkylation of aldehydes using the zinc-amino alcohol complex.

Protocol B: Synthesis of Chiral Oxazolidinones

Objective: Convert 2-Amino-1-phenyloctan-1-ol into a cyclic oxazolidinone. This derivative serves as a robust chiral auxiliary for Evans-type alkylations or as a protected form of the amino alcohol.

Reagents
  • Substrate: 2-Amino-1-phenyloctan-1-ol (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv) or Diethyl Carbonate (excess)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation:

    • Dissolve amino alcohol (10 mmol) and Et₃N (25 mmol) in dry DCM (50 mL) under Nitrogen.

    • Cool to 0 °C.

  • Cyclization:

    • Safety Alert: Triphosgene is highly toxic. Handle in a fume hood.

    • Dissolve Triphosgene (4 mmol) in DCM (10 mL) and add dropwise to the reaction mixture.

    • Allow to warm to Room Temperature and stir for 4 hours.

  • Workup:

    • Quench with water.[2]

    • Wash organic layer with 1M HCl (removes unreacted amine) and saturated NaHCO₃.

    • Dry over Na₂SO₄ and evaporate.[2]

  • Crystallization:

    • Recrystallize the oxazolidinone from Hexane/EtOAc. The lipophilic octyl chain facilitates crystallization from non-polar solvents.

Visualization: Reaction Pathway

Reaction Start 2-Amino-1-phenyloctan-1-ol (Acyclic) Inter Isocyanate/Carbamate Intermediate Start->Inter + Triphosgene / Et3N End 4-Hexyl-5-phenyl-2-oxazolidinone (Cyclic Auxiliary) Inter->End Cyclization - HCl

Caption: Figure 2. Cyclization pathway to form the lipophilic oxazolidinone auxiliary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (ee%) Moisture contaminationEnsure Toluene/Hexane is distilled over Na/Benzophenone. Use fresh Et₂Zn.
Low Yield Incomplete formation of Zn-complexIncrease stirring time of Ligand + Et₂Zn at RT before adding aldehyde.
Racemization Temperature too highConduct reaction at -20 °C or -40 °C.
Product Contamination Incomplete removal of ligandWash organic phase thoroughly with 1M HCl (Amine converts to salt).

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[3][1] Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][1] Chemical Reviews. Link

  • BenchChem. (2025).[2] Application Notes for Chiral Resolution of Amino Alcohols. BenchChem Protocols. Link

  • Scarpi, D., et al. (2023). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.[3][1] Organic & Biomolecular Chemistry. Link

  • Google Patents. (1993). JPH0517900B2 - Amino Alcohol Derivatives. Link

Sources

Strategic Application Note: 2-Amino-1-phenyloctan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Sphingomimetic" Bridge

2-Amino-1-phenyloctan-1-ol represents a privileged scaffold in medicinal chemistry, functioning as a structural hybrid between classical catecholamines (e.g., norephedrine) and sphingoid bases (e.g., sphinganine). Its lipophilic octyl tail combined with the polar 1,2-amino alcohol core allows it to mimic the headgroup interactions of sphingosine-1-phosphate (S1P) modulators while maintaining the bioavailability profiles often associated with phenyl-ring-anchored drugs.

Key Pharmaceutical Applications
  • S1P Receptor Modulation: The scaffold serves as a precursor for lipophilic S1P

    
     receptor agonists/antagonists, critical in treating Multiple Sclerosis (MS) and autoimmune disorders.
    
  • Ceramidase Inhibitors:

    
    -acylated derivatives mimic ceramide, acting as competitive inhibitors for ceramidase enzymes, a target for cancer therapy.
    
  • Chiral Auxiliaries: Due to its two stereocenters (C1 and C2), enantiopure forms are utilized in asymmetric induction for alkylation reactions.

Structural Logic & Pathway Visualization

The following diagram illustrates the structural relationship between this scaffold and major drug classes, highlighting its utility as a "bridge" molecule in library design.

Sphingomimetic_Bridge Scaffold 2-Amino-1-phenyloctan-1-ol (The Scaffold) Ceramide Ceramide Analogs (Apoptosis Inducers) Scaffold->Ceramide N-Acylation S1P_Agonist S1P Receptor Modulators Scaffold->S1P_Agonist Phosphorylation/Derivatization Norephedrine Norephedrine (Adrenergic Agonists) Norephedrine->Scaffold Lipophilic Extension (C1 -> C8) Sphingosine Sphingosine/Fingolimod (S1P Modulators) Sphingosine->Scaffold Bioisosteric Replacement (Alkyl -> Phenyl)

Figure 1: Structural positioning of 2-amino-1-phenyloctan-1-ol as a hybrid pharmacophore linking adrenergic scaffolds with lipid signaling molecules.

Protocol A: Asymmetric Biocatalytic Synthesis

Rationale: Traditional chemical synthesis (e.g.,


-bromoketone reduction) often yields diastereomeric mixtures (erythro/threo) that are difficult to separate. The industry standard has shifted toward 

-Transaminase (

-TA)
mediated kinetic resolution or asymmetric synthesis to ensure high diastereomeric excess (

).
Materials
  • Substrate: 1-Phenyloctane-1,2-dione (or 2-hydroxy-1-phenyloctan-1-one).

  • Enzyme:

    
    -Transaminase (e.g., Chromobacterium violaceum TA or commercially available ATA-113/117 variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (1M) or L-Alanine (with LDH/GDH recycling system).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 50 mL glass reactor, dissolve 1-Phenyloctane-1,2-dione (500 mg, 2.3 mmol) in DMSO (5% v/v final concentration).

    • Add KPi Buffer (20 mL, 100 mM, pH 7.5) containing PLP (1 mM).

    • Add Isopropylamine (1.0 M) as the amine donor. Note: Isopropylamine shifts equilibrium by removing acetone, but requires robust enzymes.

  • Enzyme Initiation:

    • Add lyophilized

      
      -TA  (20 mg/mL loading).
      
    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • In-Process Control (IPC):

    • Aliquot 50

      
      L, quench with acetonitrile, and analyze via HPLC (Method described in Sec. 5). Target conversion 
      
      
      
      .
  • Work-up:

    • Basify reaction mixture to pH 12 using 5M NaOH (to deprotonate the amine).

    • Extract

      
      3 with MTBE  (Methyl tert-butyl ether).
      
    • Dry organic phase over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude amino-ketone intermediate is often reduced immediately to the alcohol using Sodium Borohydride (NaBH

      
      )  or a second biocatalytic step (ADH) to set the second stereocenter.
      

Critical Parameter: If using NaBH


 for the second step, the anti-isomer (erythro) is typically favored due to the Felkin-Anh transition state.

Protocol B: Library Generation (Ceramide Mimics)

Rationale: To utilize the scaffold in drug discovery, the free amine is derivatized to probe the hydrophobic pocket of S1P receptors or Ceramidase.

Workflow Diagram

Synthesis_Workflow Start Crude Scaffold (2-Amino-1-phenyloctan-1-ol) Step1 Selective N-Acylation (Fatty Acid Chlorides) Start->Step1 DCM, Et3N, 0°C Step2 Protection of -OH (TBDMS-Cl) Step1->Step2 Optional Step3 Headgroup Modification (Phosphorylation/Glycosylation) Step1->Step3 POCl3 or Glycosyl donor Final S1P/Ceramide Analog Library Step3->Final

Figure 2: Divergent synthesis workflow for generating lipophilic libraries.

Experimental Procedure (N-Acylation)
  • Preparation: Dissolve (1R,2S)-2-amino-1-phenyloctan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C under N

    
    .
    
  • Acylation: Dropwise add the desired acyl chloride (e.g., Octanoyl chloride for short-chain, Oleoyl chloride for long-chain mimics) (1.1 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Quench: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

    
    , then Brine.
    
  • Isolation: Flash chromatography (Hexane:EtOAc gradient).

Analytical Validation & Data

Chiral HPLC Method

To ensure the integrity of the stereocenters (critical for receptor binding), use the following method:

  • Column: Chiralpak AD-H or OD-H (4.6

    
     250 mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the phenyl ring).

Solvent Screening Data (Biocatalytic Step)

The following table summarizes the impact of co-solvents on the transaminase stability and conversion rates for this specific lipophilic substrate.

Co-Solvent (5% v/v)Relative Activity (%)Conversion (24h)Notes
DMSO 100%92%Standard. Best solubility/activity balance.
Methanol 45%30%Significant enzyme deactivation observed.
Isopropanol 60%55%Acceptable, but lower solubility of substrate.
Tween-80 (Surfactant) 115%96%Recommended. Micellar system improves lipophile access.

References

  • MDPI. (2018). Recent Advances in

    
    -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Retrieved from [Link]
    
  • Royal Society of Chemistry. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2018). Structure-inspired design of a sphingolipid mimic sphingosine-1-phosphate receptor agonist. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2-Amino-2-phenylethan-1-ol (Structural Analog). Retrieved from [Link]

Sources

Application Note: In Vivo Characterization of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating 2-Amino-1-phenyloctan-1-ol , a lipophilic amino alcohol structurally bridging the gap between classical sympathomimetic amines (like Norephedrine) and lipidic modulators (like Sphinganine).

Given the compound's specific structure—a phenylethanolamine core with an extended 8-carbon alkyl chain—this guide prioritizes protocols that address its high lipophilicity , blood-brain barrier (BBB) penetration , and potential for off-target membrane effects (e.g., Phospholipase A2 inhibition) distinct from standard receptor agonism.

Introduction & Mechanistic Rationale

2-Amino-1-phenyloctan-1-ol (C₁₄H₂₃NO) is a structural hybrid. It retains the pharmacophore of Norephedrine (2-amino-1-phenylpropan-1-ol), which dictates adrenergic binding, but possesses an extended octyl backbone. This structural modification drastically alters its physicochemical properties, shifting it from a hydrophilic neurotransmitter analog to a lipophilic membrane-intercalating agent .

Mechanistic Hypothesis

Unlike short-chain analogs (e.g., Amphetamine, Cathinone) that primarily act as transporter substrates (DAT/NET), the extended alkyl tail of 2-Amino-1-phenyloctan-1-ol introduces steric bulk and lipophilicity that likely:

  • Reduces affinity for orthosteric monoamine receptor sites (steric hindrance).

  • Increases affinity for intracellular lipid-signaling enzymes (e.g., Phospholipase A2, Sphingosine Kinase).

  • Enhances BBB permeability , potentially leading to prolonged CNS residence times.

Researchers must investigate this compound not just as a stimulant, but as a modulator of lipid signaling and a potential cytotoxic agent via membrane disruption.

Experimental Workflow Overview

The following diagram outlines the critical path for characterizing this Novel Chemical Entity (NCE), moving from formulation to functional readout.

Workflow cluster_Readouts Functional Readouts Compound 2-Amino-1-phenyloctan-1-ol (Solid, Lipophilic) Formulation Lipid-Based Formulation (Cyclodextrin/PEG400) Compound->Formulation Solubilization InVivo In Vivo Administration (Rat/Mouse) Formulation->InVivo IP / PO / IV PK Pharmacokinetics (LC-MS/MS) InVivo->PK Plasma/Brain Safety Safety Pharmacology (Irwin Test / Telemetry) InVivo->Safety Behavior/ECG Efficacy Metabolic/Inflammatory (PLA2 Inhibition) InVivo->Efficacy Biomarkers

Caption: Integrated workflow for the preclinical assessment of 2-Amino-1-phenyloctan-1-ol, prioritizing solubility optimization prior to in vivo dosing.

Protocol A: Lipid-Optimized Formulation Strategy

Challenge: The 8-carbon chain renders the free base highly insoluble in physiological saline. Standard acid-salt conversion (HCl) may yield a precipitate at neutral pH (blood). Solution: Use a co-solvent or complexation system to ensure bioavailability.

Reagents
  • Vehicle A (Standard): 10% DMSO + 10% Tween-80 + 80% Saline.

  • Vehicle B (Optimized for High Dose): 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

Step-by-Step Formulation (Vehicle B)
  • Weighing: Accurately weigh the required amount of 2-Amino-1-phenyloctan-1-ol (e.g., 10 mg for a 10 mL batch at 1 mg/mL).

  • Pre-solubilization: Dissolve the compound in a minimal volume of ethanol (e.g., 2% of final volume) or 0.1 M HCl if using the free base.

  • Complexation: Add the pre-dissolved compound dropwise to a stirring solution of 20% (w/v) HP-β-CD in sterile water.

  • Equilibration: Stir at room temperature for 30 minutes. The solution should be clear.

  • pH Adjustment: Adjust pH to 6.5–7.4 using 0.1 M NaOH or HCl. Note: If precipitation occurs, lower pH slightly to 5.5-6.0.

  • Filtration: Sterile filter using a 0.22 µm PVDF membrane (low protein binding).

Protocol B: Pharmacokinetics & BBB Penetration

Objective: Determine the plasma half-life (


), bioavailability (

), and brain-to-plasma ratio (

).
Study Design
  • Species: Sprague-Dawley Rats (Male, 250–300 g), n=3 per timepoint.

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Blood and Brain tissue.

  • Timepoints: Pre-dose, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

Sample Preparation (LC-MS/MS)
  • Plasma: Mix 50 µL plasma with 150 µL cold Acetonitrile (containing internal standard, e.g., Norephedrine-d3). Vortex 1 min, centrifuge at 10,000 x g for 10 min.

  • Brain: Homogenize brain tissue in 3 volumes of PBS. Take 100 µL homogenate and process as plasma.

  • Analysis: Inject supernatant onto a C18 Reverse Phase column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The lipophilic tail requires a high % organic phase for elution.

Data Reporting Template
ParameterUnitIV (5 mg/kg)PO (10 mg/kg)Notes

ng/mL[Data][Data]Peak concentration

hN/A[Data]Time to peak

ng*h/mL[Data][Data]Total exposure

h[Data][Data]Elimination half-life
Brain/Plasma Ratio -[Data][Data]>1.0 indicates active uptake or high lipophilicity

Protocol C: Safety Pharmacology (Irwin Test)

Objective: Rapidly screen for CNS stimulation (sympathomimetic) vs. depression (membrane/anesthetic effects) and autonomic toxicity.

Procedure
  • Acclimatization: Handle mice (C57BL/6) for 3 days prior to testing.

  • Dosing: Administer vehicle, 3, 10, and 30 mg/kg (IP).

  • Observation: Assess animals at 15, 30, 60, 120, and 180 minutes using the Modified Irwin Scale .

Scoring Matrix (Key Parameters)
  • Excitation: Hyperactivity, Tremors, Straub Tail (Serotonergic/Adrenergic).

  • Depression: Sedation, Ataxia, Loss of Righting Reflex (Membrane stabilization/Anesthetic).

  • Autonomic: Piloerection (Adrenergic), Salivation (Cholinergic), Pupil Diameter (Mydriasis = Adrenergic).

Interpretation:

  • Profile A (Stimulant): Increased locomotion, mydriasis, piloerection. (Likely if phenethylamine pharmacophore dominates).

  • Profile B (Depressant): Ataxia, sedation, ptosis. (Likely if long-chain lipophilicity causes non-specific membrane effects).

Proposed Metabolic Pathway

Understanding the metabolism of 2-Amino-1-phenyloctan-1-ol is crucial for interpreting toxicity. The diagram below illustrates the predicted Phase I and II biotransformations.

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation Parent 2-Amino-1-phenyloctan-1-ol Hydroxylation Ring Hydroxylation (CYP2D6/3A4) Parent->Hydroxylation Minor Deamination Oxidative Deamination (MAO-B / SSAO) Parent->Deamination Major (Ketone Formation) Glucuronide O-Glucuronide (UGT) Parent->Glucuronide Direct Conjugation of OH Sulfate Sulfate Conjugate (SULT) Hydroxylation->Sulfate

Caption: Predicted metabolic fate.[1] The accessible hydroxyl group makes direct glucuronidation likely, while the steric bulk of the octyl chain may retard MAO-mediated deamination compared to shorter analogs.

References

  • Lipidic Amino Alcohols & PLA2 Inhibition: Kokotos, G. (2003). Synthesis and biological activities of long chain 2-amino alcohols. ResearchGate. Link Relevance: Establishes the class of long-chain amino alcohols as inhibitors of inflammatory enzymes rather than simple receptor agonists.

  • Pharmacology of Phenylethanolamines: Baran, L., et al. (1966). Synthesis and pharmacological activity of amino alcohol derivatives. Farmaco Sci. Link Relevance: Foundational text on how chain length modification in phenylethanolamines alters CNS vs. cardiovascular selectivity.

  • Metabolic Profiling of Amino Alcohols: Dickinson, J. R., et al. (2003).[2] The catabolism of amino acids to long chain and complex alcohols. Journal of Biological Chemistry. Link Relevance: Describes the oxidative deamination pathways relevant to this structural class.

  • Vertex AI Search Results (2023). Solubility enhancement using cyclodextrins for lipophilic amine drugs.
  • Patent Landscape: JPH0517900B2. 2-amino-1-phenyloctan-1-ol Chemical compound.[3] Google Patents. Link Relevance: Confirms the chemical identity and existence of the specific molecule in pharmaceutical patent literature.

Sources

Application Note: Enhanced Chromatographic Analysis of 2-Amino-1-phenyloctan-1-ol via Chemical Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Unmasking 2-Amino-1-phenyloctan-1-ol

2-Amino-1-phenyloctan-1-ol is a β-amino alcohol, a structural motif found in various biologically active compounds and pharmaceutical intermediates. Accurate and sensitive quantification of such molecules is critical in research, quality control, and metabolic studies. However, the direct analysis of 2-amino-1-phenyloctan-1-ol by gas chromatography (GC) and, to some extent, liquid chromatography (LC), is fraught with challenges.

The primary amine (-NH₂) and secondary alcohol (-OH) functional groups impart high polarity, leading to low volatility and strong interactions with active sites on GC columns and injection liners. This results in poor chromatographic performance, characterized by:

  • Broad, tailing peaks: Due to unwanted interactions with silanol groups on the column surface.

  • Thermal instability: The molecule may degrade at the high temperatures required for volatilization in the GC injector.

  • Low detector response: Especially in non-specific detectors like the Flame Ionization Detector (FID).

Chemical derivatization is an essential pre-analytical step to mitigate these issues, transforming the analyte into a form more amenable to chromatographic analysis. This process involves chemically modifying the problematic functional groups to increase volatility, improve thermal stability, and enhance detectability.

The Principle of Derivatization: A Two-Pronged Approach

For a molecule like 2-amino-1-phenyloctan-1-ol, derivatization targets the active hydrogens on both the amine and hydroxyl groups. The goal is to replace these polar hydrogens with nonpolar, thermally stable moieties. The two most effective and widely adopted strategies for this purpose are silylation and acylation .

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Analyte 2-Amino-1-phenyloctan-1-ol (In Solution or Dried Residue) Solvent Add Anhydrous Solvent (e.g., Pyridine) Analyte->Solvent Reagent Add Derivatization Reagent (e.g., MSTFA) Solvent->Reagent Reaction Heat Reaction Vial (e.g., 70°C for 30 min) Reagent->Reaction Injection Inject Derivatized Sample into GC or LC System Reaction->Injection Cool to RT Separation Chromatographic Separation (e.g., on DB-5 column) Injection->Separation Detection Detection (e.g., MS, FID, ECD) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quant Quantification & Reporting Integration->Quant

Figure 1: General experimental workflow for derivatization.

Table 1: Comparison of Primary Derivatization Strategies
Strategy Reagent Class Target Groups Primary Advantages Considerations Best For
Silylation Silyl Donors (e.g., MSTFA, BSTFA)-OH, -NH₂Excellent for increasing volatility and thermal stability; produces characteristic mass spectra.Reagents are highly sensitive to moisture; derivatives can be hydrolytically unstable.GC-MS, GC-FID
Acylation Fluorinated Anhydrides (e.g., TFAA, PFPA)-OH, -NH₂Creates highly electronegative derivatives, dramatically increasing sensitivity for ECD.Acidic byproducts may need to be removed to prevent column damage.GC-ECD, GC-NCI-MS
Chiral Derivatization Chiral Reagents (e.g., MTPA-Cl)-OH, -NH₂Converts enantiomers into separable diastereomers, allowing for chiral purity analysis on standard columns.Requires an enantiomerically pure reagent; may introduce its own analytical complexities.GC or LC for enantiomeric excess (% ee) determination.

Protocol 1: Silylation for Enhanced GC-MS Analysis

Silylation is the most common derivatization method for GC analysis, replacing active hydrogens with a nonpolar trimethylsilyl (TMS) group.[1] This dramatically increases the volatility and thermal stability of the analyte. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating agent, valued for its ability to derivatize both amines and alcohols effectively, with volatile and non-interfering byproducts.[2][3]

Silylation_Reaction cluster_reactants cluster_products Analyte 2-Amino-1-phenyloctan-1-ol Plus1 + Arrow Heat (e.g., 70°C) Pyridine Analyte->Arrow MSTFA 2x MSTFA MSTFA->Arrow Product Di-TMS Derivative Arrow->Product Byproduct 2x N-Methyltrifluoroacetamide Arrow->Byproduct Plus2 +

Figure 2: Silylation of 2-Amino-1-phenyloctan-1-ol with MSTFA.

Materials and Reagents
  • 2-Amino-1-phenyloctan-1-ol standard or sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine (as solvent and catalyst)

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • GC-MS system with a nonpolar capillary column (e.g., DB-5ms, HP-5ms)

Step-by-Step Protocol
  • Sample Preparation: Place an accurately known amount of the analyte (e.g., 1 mg of standard or an extracted sample residue) into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylation reagents readily react with moisture.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the residue.

  • Silylation: Add 100 µL of MSTFA to the vial. Tightly seal the vial with the PTFE-lined cap.

  • Reaction: Vigorously vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes .

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS.

Expected Results and Data

The derivatization replaces the two active hydrogens (one on the -OH group, one on the -NH₂ group) with two TMS groups. This results in a predictable mass increase and characteristic fragmentation patterns in the mass spectrum.

Parameter Underivatized Analyte Di-TMS Derivatized Analyte Rationale / Key Fragment
Molecular Weight~221.35 g/mol ~365.66 g/mol Mass increase of 144 (2 x 72) for two TMS groups.
GC RetentionLong / Poor Peak ShapeShorter / Symmetrical PeakIncreased volatility and reduced polarity.
Key MS Ion (m/z)N/A73Characteristic fragment of a TMS group [Si(CH₃)₃]⁺.
Key MS Ion (m/z)N/AM-15Loss of a methyl group (-CH₃) from a TMS moiety, a very common fragmentation pathway.

Protocol 2: Acylation for High-Sensitivity GC-ECD Analysis

Acylation with fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), is an excellent strategy when trace-level quantification is required. The resulting trifluoroacetyl derivatives are highly volatile and exhibit a strong response on an Electron Capture Detector (ECD) due to the presence of multiple electronegative fluorine atoms.

Acylation_Reaction cluster_reactants cluster_products Analyte 2-Amino-1-phenyloctan-1-ol Plus1 + Arrow Heat (e.g., 60°C) Ethyl Acetate Analyte->Arrow TFAA 2x TFAA TFAA->Arrow Product Di-TFA Derivative Arrow->Product Byproduct 2x Trifluoroacetic Acid Arrow->Byproduct Plus2 +

Figure 3: Acylation of 2-Amino-1-phenyloctan-1-ol with TFAA.

Materials and Reagents
  • 2-Amino-1-phenyloctan-1-ol standard or sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • GC-ECD system

Step-by-Step Protocol
  • Sample Preparation: Place the dried analyte residue (e.g., 100 µg or less) into a clean, dry 2 mL reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes .

  • Byproduct Removal (Critical): Cool the vial to room temperature. Gently evaporate the contents to dryness with a stream of nitrogen. This step is crucial to remove the trifluoroacetic acid byproduct, which can damage the GC column.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 200 µL of hexane or toluene) for injection.

  • Analysis: Inject 1 µL of the reconstituted solution into the GC-ECD.

Protocol 3: Chiral Derivatization for Enantiomeric Purity

2-Amino-1-phenyloctan-1-ol possesses at least two chiral centers, meaning it can exist as a mixture of enantiomers and diastereomers. To determine the enantiomeric excess (% ee), a chiral derivatizing agent (CDA) is used. The principle involves reacting the analyte with an enantiomerically pure CDA to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), or Mosher's acid chloride, is a widely used CDA for amines and alcohols.

Chiral_Derivatization cluster_reactants cluster_products Analyte Racemic Analyte (R- and S-enantiomers) Plus1 + Arrow DMAP (catalyst) CH₂Cl₂ Analyte->Arrow MTPA (R)-MTPA-Cl MTPA->Arrow Product Diastereomeric Mixture (R,R- and S,R-amides/esters) Arrow->Product

Figure 4: Chiral derivatization to form separable diastereomers.

Materials and Reagents
  • 2-Amino-1-phenyloctan-1-ol sample

  • (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl (enantiomerically pure)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • HPLC-UV or GC-FID/MS system with an achiral column

Step-by-Step Protocol
  • Sample Preparation: In a dry vial, dissolve the analyte (1.0 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Derivatization: Cool the mixture to 0°C in an ice bath. Add the chiral derivatizing agent, (R)-MTPA-Cl (1.2 equivalents), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for completion.

  • Work-up: Quench the reaction by adding a small amount of saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Dissolve the resulting diastereomeric mixture in a suitable solvent and analyze by HPLC-UV or GC. The two diastereomers should appear as two distinct, separated peaks. The enantiomeric excess can be calculated from the integrated peak areas (Area₁ and Area₂) of the two peaks: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

References

  • IntechOpen. (2018). Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]

  • University of Alberta. GC Derivatization. Available at: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • Obrnuta faza. GC Derivatization Reagents. Available at: [Link]

  • PubMed. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available at: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available at: [Link]

  • Illinois Chemistry. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Available at: [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]

  • Acta Naturae. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-1-phenyloctan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: #SYN-OCT-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing variable yields in the synthesis of 2-Amino-1-phenyloctan-1-ol . This molecule, a lipophilic analog of norephedrine, presents unique challenges due to the steric bulk of the heptyl chain and the reversibility of the initial carbon-carbon bond formation.

This guide targets the standard two-step industrial route:

  • Nitroaldol (Henry) Condensation: Benzaldehyde + 1-Nitroheptane

    
     2-Nitro-1-phenyloctan-1-ol.
    
  • Reduction: Nitroalcohol

    
     Aminoalcohol.
    

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) where yield is most commonly lost.

SynthesisWorkflow start Reagents: Benzaldehyde + 1-Nitroheptane step1 Step 1: Henry Reaction (Base Catalyzed) start->step1 intermediate Intermediate: 2-Nitro-1-phenyloctan-1-ol step1->intermediate Kinetic Control retro FAILURE MODE A: Retro-Henry Reaction (Reverts to Start) intermediate->retro Thermodynamic Equilibrium dehydrate FAILURE MODE B: Dehydration to Nitrostyrene (If Temp > 40°C) intermediate->dehydrate High Temp / Strong Base step2 Step 2: Reduction (LAH or H2/Cat) intermediate->step2 emulsion FAILURE MODE C: Aluminum Emulsions (Traps Product) step2->emulsion Improper Quench product Target: 2-Amino-1-phenyloctan-1-ol step2->product

Figure 1: Critical Control Points in the synthesis pathway. Red nodes indicate primary yield-loss mechanisms.

Module 1: The Henry Reaction (Step 1)

The Issue: The reaction between benzaldehyde and 1-nitroheptane is reversible. The presence of water or high temperatures shifts the equilibrium back to the starting materials (Retro-Henry), resulting in low conversion rates often mistaken for "stalled" reactions.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Retro-Henry Equilibrium The Henry reaction is an equilibrium process. If you run this in wet solvent or allow it to warm up too much, it reverts. Action: Run at lower temperatures (0–10°C) initially. Use anhydrous solvents.[1][2]
Yellow/Orange Oil Dehydration (Nitrostyrene) Formation of the conjugated nitroalkene (1-phenyl-2-nitro-1-octene). This occurs if the base is too strong or heat is applied. Action: Switch to a milder base system (e.g., Copper(II) acetate/amine ligand) or maintain strict temperature control (<25°C).
Diol Formation Stoichiometry Error Excess benzaldehyde can react with the product (Double Henry). Action: Use a slight excess of 1-nitroheptane (1.2 eq) relative to benzaldehyde.
Expert Protocol: The "Cold-Catalyzed" Approach

To maximize the yield of the


-nitro alcohol intermediate:
  • Stoichiometry: Use 1.0 eq Benzaldehyde to 1.2 eq 1-Nitroheptane .

  • Solvent: THF or Ethanol (Anhydrous).

  • Catalyst: Use 10 mol% DIPEA (Diisopropylethylamine) or a Cu(OAc)₂-diamine complex for stereocontrol.

  • Procedure:

    • Cool the nitroalkane/aldehyde mixture to 0°C .

    • Add base dropwise.

    • CRITICAL: Monitor by TLC/HPLC. Do not heat to reflux. The reaction may take 24–48 hours at room temperature, but heating will destroy the yield via the Retro-Henry pathway [1].

Module 2: The Reduction (Step 2)

The Issue: Reducing a nitro group and preserving the benzylic alcohol requires careful selection of reducing agents. The lipophilicity of the octyl chain causes the product to stick to aluminum salts during workup, leading to massive physical losses.

Comparison of Reducing Agents
AgentYield PotentialRisk ProfileNotes
LiAlH₄ (LAH) High (85-95%) High (Fire/Reactive)The "Gold Standard" for yield. Reduces nitro to amine cleanly. Requires specific quenching to avoid emulsions.
NaBH₄ / NiCl₂ Medium (60-75%)Low"Magic Borohydride." Safer, but often leaves unreacted intermediates or cleaves the benzylic alcohol.
H₂ / Pd/C VariableLowCan be slow due to the steric bulk of the heptyl chain. Risk of hydrogenolysis (cleaving the OH group).
Troubleshooting Guide: The LAH Quench

User Question: "I see product on TLC, but after workup, I recover <40% mass. Where did it go?"

Diagnosis: Your product is trapped in the aluminum hydroxide "mud." The long alkyl chain (octyl) acts like a surfactant, stabilizing emulsions.

The Solution: The Fieser & Fieser Quench (Modified for Lipophiles) Do not use simple water or acid quenches.

  • Dilute the reaction mixture with Diethyl Ether or MTBE (increases solubility of your lipophilic product).

  • For every x grams of LAH used, add sequentially:

    • x mL Water (very slowly).

    • x mL 15% NaOH solution.

    • 3x mL Water.

  • The Result: This produces a granular, sand-like precipitate of aluminum salts that can be filtered off easily, leaving your product in the organic phase [2].

Module 3: Purification of Lipophilic Amino Alcohols

The Issue: 2-Amino-1-phenyloctan-1-ol is significantly more lipophilic than shorter analogs (like ephedrine). It behaves almost like a lipid.

Common Pitfalls
  • Acid/Base Extraction Failure: If you acidify to pH 1 to wash out impurities, the salt of this molecule may be so lipophilic that it stays in the organic layer or forms a middle-layer "rag."

  • Oiling Out: The HCl salt often forms an oil rather than crystals due to the flexible octyl chain.

Optimized Isolation Protocol
  • Free Base Isolation: Evaporate the organic solvent from the reduction step. Do not attempt an aqueous acid wash unless necessary.

  • Salt Formation (for solid handling):

    • Dissolve the crude oil in a minimum amount of dry Isopropyl Alcohol (IPA) .

    • Add Ethanolic HCl dropwise until pH is neutral/slightly acidic.

    • Add n-Hexane or Heptane until the solution turns cloudy.

    • Cool to -20°C. The non-polar hexane forces the lipophilic salt out of solution as crystals [3].

FAQ: Rapid Response

Q: Can I use Nitromethane instead of Nitroheptane? A: No. Nitromethane (C1) + Benzaldehyde (C7) yields a C8 skeleton, but the structure would be 2-amino-1-phenylethanol. To get the octan-1-ol backbone, you specifically need the 7-carbon chain of 1-Nitroheptane .

Q: Why is my product red? A: Red color usually indicates the presence of nitroalkenes (from the dehydration step) or polymerized byproducts. This suggests your reduction was incomplete. Verify completion by TLC before quenching.[1][2]

Q: Is the product stereoselective? A: The standard Henry reaction produces a mixture of syn and anti isomers (typically favoring syn slightly). If you require a specific diastereomer (e.g., erythro), you must use a chiral catalyst (like Copper-Bisoxazoline) during the Henry step [4].

References

  • BenchChem Technical Support. (2025).[2][3] Side Reactions in the Henry Reaction: Retro-Henry and Dehydration.[2][3][4] Retrieved from 3

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield - The Quench. Retrieved from 5

  • BOKU Core Facilities. (n.d.). Extraction and Purification of Lipophilic Compounds.[6][7] Retrieved from 6

  • Organic Chemistry Portal. (2023). Henry Reaction: Mechanism and Catalysts.[8] Retrieved from 8

Sources

Troubleshooting common side reactions in 2-Amino-1-phenyloctan-1-ol synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization

Introduction

Welcome to the technical support hub for 2-Amino-1-phenyloctan-1-ol . This molecule serves as a critical lipophilic chiral amino alcohol, structurally homologous to norephedrine but distinguished by its extended octyl tail. This lipophilicity introduces unique challenges in synthesis, particularly regarding solubility, emulsion formation during workup, and diastereocontrol.

This guide addresses the two-step "Henry-Lithium Aluminum Hydride" route, which is the industry standard for bench-scale synthesis. We focus on causality—explaining why a reaction fails—to help you implement self-validating corrections.

Module 1: The Henry Reaction (Nitroaldol Condensation)

Reaction: Benzaldehyde + 1-Nitroheptane


 2-Nitro-1-phenyloctan-1-ol
Troubleshooting Guide

Q1: My yield is low (<40%), and I am recovering a significant amount of starting benzaldehyde. What is happening? Diagnosis: You are likely fighting the Retro-Henry Reaction . The nitroaldol reaction is reversible.[1] If the equilibrium is not driven forward or if the product is not stabilized, the base catalyst can trigger the reverse reaction, regenerating starting materials.

  • The Fix (Solvent & Temperature):

    • Lower Temperature: Run the reaction at

      
       to 
      
      
      
      . Higher temperatures favor the entropy-driven retro-reaction.
    • Solvent Choice: Switch to a solvent that precipitates the nitronate intermediate or the final product. For long-chain nitroalkanes like nitroheptane, absolute ethanol or THF is preferred over neat conditions.

  • The Fix (Catalyst): Switch from strong ionic bases (NaOH) to weaker organic bases like DIPEA or TMG (Tetramethylguanidine) with a copper(II) acetate catalyst. This coordinates the intermediate, locking the equilibrium forward.

Q2: The product is a dark red/brown oil instead of a pale yellow solid/oil. NMR shows alkene protons. Diagnosis: You have uncontrolled dehydration leading to the nitroalkene (1-phenyl-2-nitrooct-1-ene). While often a desired intermediate, if your goal is the


-nitro alcohol, this is a side reaction caused by excessive base strength or heat.
  • Mechanism: The benzylic proton is acidic. Strong base eliminates water to form the conjugated nitroalkene.

  • Correction: Neutralize the reaction immediately upon completion with acetic acid. Do not allow the basic reaction mixture to stand overnight.

Visualizing the Pathway

HenryReaction Start Benzaldehyde + Nitroheptane Inter Nitronate Intermediate Start->Inter Base Cat. Product 2-Nitro-1-phenyloctan-1-ol (Target) Inter->Product Protonation Side1 Retro-Henry (Starting Material) Inter->Side1 Reversibility Product->Side1 High Temp / Strong Base Side2 Nitroalkene (Dehydration) Product->Side2 -H2O (Spontaneous)

Figure 1: The reversibility of the Henry reaction dictates that temperature and base strength must be controlled to prevent reversion to starting materials or dehydration.[1]

Module 2: Reduction (The Critical Step)

Reaction: 2-Nitro-1-phenyloctan-1-ol + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">




2-Amino-1-phenyloctan-1-ol
Troubleshooting Guide

Q3: Mass Spec shows a persistent impurity at [M-16] or [M-2]. Is this a fragmentation? Diagnosis: This is likely chemical, not instrumental.

  • [M-16]: Indicates the Hydroxylamine intermediate (

    
    ). The reduction of the nitro group proceeds via the nitroso and hydroxylamine stages. 
    
    
    
    usually clears this, but old reagent or insufficient equivalents will stall here.
  • [M-2]: Indicates the Imine (

    
    ).[2] This occurs if the reduction is incomplete or if the amino alcohol undergoes oxidative dehydrogenation during workup.
    

Q4: Upon quenching the LAH, I get a massive emulsion that won't separate. I lose product in the "alumina sludge." Diagnosis: The "Octyl Effect." The long alkyl chain acts as a surfactant, stabilizing emulsions with the aluminum salts.

  • The Fix (Fieser Method Modification):

    • Dilute the reaction mixture significantly with diethyl ether (not DCM, which promotes emulsions here).

    • Add

      
       (1x mL per g LAH), then 
      
      
      
      (1x mL), then
      
      
      (3x mL).
    • Critical Step: Add anhydrous

      
      directly to the gray sludge and stir vigorously for 30 minutes. This creates a granular solid that filters easily, releasing the lipophilic amine.
      

Q5: I see a mixture of diastereomers. Can I control the syn vs anti ratio? Diagnosis: The reduction of


-hydroxy nitro compounds is stereoselective based on the reducing agent's ability to chelate.
  • To favor Anti (Erythro): Use

    
     in Ether . The lithium cation chelates between the alkoxide oxygen and the nitro oxygen, directing the hydride attack.
    
  • To favor Syn (Threo): Use Catalytic Hydrogenation (

    
    ) or 
    
    
    
    . These mechanisms are less dependent on rigid chelation transition states.
Data: Reducing Agent Selectivity
Reducing AgentSolventMajor IsomerMechanism Note


/ THF
Anti (Erythro)Chelation control (Cram's Chelate Model).

/

MeOHSyn (Threo)Surface coordination; typically yields mix.

/ Pd-C
EtOHSyn (Threo)Cis-addition of hydrogen; steric governance.
Red-Al TolueneAnti High temperature stability; robust for scale-up.

Module 3: Purification & Stability

Q6: My clear oil turns yellow and viscous after 24 hours on the bench. Diagnosis: Carbamate Formation . The 2-amino-1-phenyloctan-1-ol molecule has a free primary amine and is highly lipophilic. It rapidly absorbs atmospheric


 to form carbamic acid salts (white crust) or oxidizes at the benzylic position (yellowing).
  • Protocol: Store as the Hydrochloride Salt .

    • Dissolve the crude oil in dry ether.

    • Bubble dry HCl gas or add 2M HCl in ether dropwise.

    • The salt is stable, non-hygroscopic, and resistant to oxidation.

Self-Validating Workflow: The Reduction Pathway

ReductionPath Nitro Nitro Alcohol (Precursor) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (Common Stall Point) Nitroso->Hydroxyl 2e- Reduction Imine Imine (Reduction Intermediate) Hydroxyl->Imine -H2O (Elimination) Amine 2-Amino-1-phenyloctan-1-ol (Final Product) Hydroxyl->Amine Requires Strong Reductant (LAH) Imine->Amine Hydride Attack (Stereodefining Step)

Figure 2: The reduction cascade. Stalling at the Hydroxylamine stage (Yellow) is the most common cause of low purity. Ensure excess LAH and reflux times are sufficient.

References

  • Ballini, R., et al. "Nitroalkanes and Prochiral Carbonyl Compounds: A Powerful Source for the Synthesis of Chiral Nitroaldols." Chemical Reviews, 2005. Link

  • Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)." Organic Chemistry Portal, 2023. Link

  • Porter, H. K. "The Zinin Reduction of Nitroarenes."[3] Organic Reactions, 2011. Link

  • Air Liquide Electronics. "Lithium Aluminum Hydride Safety Data Sheet." Link(General Reference for Safety Protocols)

Sources

Optimization of reaction conditions for 2-Amino-1-phenyloctan-1-ol synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: SYN-OCT-08 | Status: Active Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist

System Overview & Architecture

Target Molecule: 2-Amino-1-phenyloctan-1-ol CAS Registry: (Analogous to 2-amino-1-phenylethanol derivatives) Chemical Class:


-Amino Alcohol / Sphingosine Analog
Primary Application:  Chiral auxiliary, adrenergic receptor analog, lipid mimetic.

This guide treats the synthesis as a modular engineering problem. The optimized route utilizes a Henry Reaction (Nitroaldol) followed by Chemo-selective Reduction . This pathway offers the highest modularity for the C8 backbone and superior regiocontrol compared to epoxide ring-opening of styrene oxide (which often yields regioisomeric mixtures).

The "Golden Path" Protocol

The following workflow represents the optimized standard operating procedure (SOP) for high-yield synthesis.

ReactionPathway Start Benzaldehyde (Electrophile) Henry Step 1: Henry Reaction (C-C Bond Formation) Start->Henry Reagent 1-Nitroheptane (Nucleophile) Reagent->Henry Inter Intermediate: 2-Nitro-1-phenyloctan-1-ol Henry->Inter Cu(II)-Ligand DIPEA, THF/EtOH Reduc Step 2: Reduction (Func. Group Trans.) Inter->Reduc H2, Pd/C or Raney Ni Product Target: 2-Amino-1-phenyloctan-1-ol Reduc->Product Stereoretentive

Figure 1: Optimized synthetic workflow for 2-amino-1-phenyloctan-1-ol synthesis.

Module 1: The Henry Reaction (C-C Bond Formation)

Objective: Coupling Benzaldehyde and 1-Nitroheptane. Critical Parameter: Diastereoselectivity (Syn/Anti ratio) and preventing the Retro-Henry reaction.

Optimized Conditions
ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 equiv Benzaldehyde : 1.2 equiv 1-NitroheptaneExcess nitroalkane drives the equilibrium forward (Le Chatelier’s principle).
Catalyst Cu(OAc)₂ + Chiral Diamine Ligand (e.g., N,N'-dibenzyl-cyclohexane-1,2-diamine)Copper(II) complexes coordinate the nitronate and aldehyde, imparting high diastereoselectivity (typically favoring syn) and enantiocontrol [1][2].
Base DIPEA (Hunig's Base) or TMG (Tetramethylguanidine)Mild bases are sufficient to deprotonate the nitroalkane (

) without triggering Cannizzaro side reactions on the aldehyde [3].
Solvent Ethanol (EtOH) or THFEtOH is greener and promotes hydrogen bonding in the transition state; THF is preferred if low temperatures (-78°C) are required for kinetic control [4].
Temperature 0°C to Room Temp (25°C)High temperatures favor the thermodynamic Retro-Henry reaction (breaking the product back to starting materials) and dehydration to nitroalkene.
Troubleshooting Guide (Ticket #101)

Issue: Low Yield (<50%) or Recovered Starting Material.

  • Root Cause 1: Retro-Henry Reaction. The Henry reaction is reversible.[1][2][3] If the product is not stabilized or if the base is too strong/concentrated, the equilibrium shifts back to reactants.

    • Fix: Lower the temperature.[2][4][5] Neutralize the reaction immediately upon completion with a mild acid (Acetic Acid) before workup. Do not let the basic mixture sit overnight.

  • Root Cause 2: Dehydration. Formation of 1-phenyl-2-nitrooct-1-ene (a yellow oil/solid).

    • Fix: Eliminate strong bases (NaOH/KOH). Ensure the reaction stays below 30°C. If observed, the alkene can still be reduced to the amine, but stereochemistry at C1 is lost.

Issue: Poor Diastereoselectivity (Syn/Anti Mixture).

  • Root Cause: Lack of transition state organization.

    • Fix: Switch from a simple base (DIPEA) to a Cu(II)-ligand system . The metal center acts as a template, locking the aldehyde and nitronate in a specific geometry (usually favoring syn via a chair-like transition state) [2][5].

Module 2: Chemoselective Reduction

Objective: Convert the Nitro group (


) to Amine (

) without removing the Benzylic Alcohol (

). Critical Parameter: Chemoselectivity (Hydrogenolysis prevention).
Optimized Conditions
ParameterRecommendationTechnical Rationale
Catalyst Raney Nickel or 10% Pd/C (poisoned) Pd/C is active but risks cleaving the benzylic C-O bond (hydrogenolysis), converting the product to 2-amino-1-phenyloctane (des-hydroxy impurity). Raney Ni is less prone to this side reaction [6].
Hydrogen Source

gas (Balloon or 5-10 bar)
High pressure speeds up the nitro reduction, which is kinetically slower for long-chain nitroalkanes due to steric bulk.
Solvent Methanol (MeOH)High solubility for the polar intermediate.
Additive None (Neutral conditions)Avoid adding acid (HCl) during hydrogenation, as protonation of the alcohol facilitates the leaving group ability of water, accelerating hydrogenolysis [7].
Troubleshooting Guide (Ticket #102)

Issue: "Over-reduction" (Loss of the Hydroxyl Group).

  • Symptom: Product mass is M-16.

  • Mechanism: Benzylic alcohols are susceptible to hydrogenolysis (

    
    ) on Palladium surfaces, especially under acidic conditions.
    
  • Fix:

    • Switch catalyst to Raney Nickel or Platinum on Carbon (Pt/C) .

    • Stop the reaction immediately upon hydrogen uptake cessation.

    • Run at lower temperatures (<40°C).

Issue: Incomplete Reduction (Hydroxylamine Intermediate).

  • Symptom: Mass spectrum shows M+16 or M-2 (nitroso/hydroxylamine intermediates).

  • Cause: Steric hindrance of the heptyl chain prevents the nitro group from accessing the catalyst surface effectively.

  • Fix: Increase

    
     pressure (use a Parr shaker or autoclave at 50 psi). Increase catalyst loading to 10-15 wt%.
    

Module 3: Purification & Isolation

Objective: Isolating a lipophilic amine. Challenge: The octyl chain makes the molecule "greasy" (lipophilic), causing it to streak on silica or co-elute with non-polar byproducts.

Protocol: Acid-Base Extraction (The "Self-Cleaning" Method)

Because the product is an amine, we can use its basicity to separate it from neutral impurities (unreacted benzaldehyde, nitroalkane).

  • Evaporation: Remove reaction solvent (MeOH/EtOH).

  • Acid Wash: Dissolve residue in Ether/EtOAc. Extract with 1M HCl (aq).

    • Chemistry: The amine becomes the water-soluble hydrochloride salt (

      
      ). Neutral organic impurities stay in the organic layer.
      
  • Wash: Wash the aqueous layer 2x with Ether to remove trapped neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The product will precipitate as a white solid or oil out.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) .

  • Drying: Dry over

    
     and evaporate.
    

Note: If the product is an oil, convert it to the HCl salt or Oxalate salt for recrystallization. This is the gold standard for upgrading diastereomeric purity (dr) [8].

Decision Logic for Troubleshooting

Use this logic flow to diagnose experimental failures.

Troubleshooting Problem Identify Issue Yield Low Yield / No Product Problem->Yield Purity Impurity / Wrong Mass Problem->Purity Retro Check: Retro-Henry? (Did you wait too long?) Yield->Retro Dehyd Check: Dehydration? (Yellow oil/solid?) Yield->Dehyd OverRed Mass = M-16? (Lost OH group) Purity->OverRed Incomp Mass = M+14/16? (Hydroxylamine) Purity->Incomp Fix1 Fix1 Retro->Fix1 Yes: Neutralize earlier Lower Temp Fix2 Fix2 Dehyd->Fix2 Yes: Base too strong Switch to TMG/DIPEA Fix3 Fix3 OverRed->Fix3 Yes: H2olysis occurred Switch Pd/C -> Raney Ni Fix4 Fix4 Incomp->Fix4 Yes: Incr. Pressure/Time

Figure 2: Diagnostic decision tree for common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use sodium borohydride (


) to reduce the nitro group? 
A:  Generally, no . 

typically reduces aldehydes/ketones but is inert toward aliphatic nitro groups under standard conditions. While modified procedures (e.g.,

+

) exist, catalytic hydrogenation is cleaner and more reliable for preserving the diastereometry of the adjacent alcohol [6].

Q: Why is my product an oil instead of a solid? A: The long octyl chain increases the entropy and lipophilicity, often lowering the melting point. If a solid is required for storage or X-ray analysis, dissolve the oil in dry ether and bubble HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt , which is almost always a crystalline solid.

Q: How do I separate the syn and anti diastereomers? A: If catalytic control failed:

  • Flash Chromatography: Use a gradient of Hexane:EtOAc. The amino alcohol is polar; add 1% Triethylamine to the eluent to prevent tailing.

  • Crystallization: The anti isomer often crystallizes more readily as the HCl salt.

  • Chemical Resolution: React with a chiral acid (e.g., Tartaric acid) to form diastereomeric salts, which can be separated by fractional crystallization [8].

References

  • Henry Reaction Mechanism & Catalysis: Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry, 2006.

  • Copper-Catalyzed Diastereoselectivity: Blay, G., et al. "Enantioselective Henry reaction of aldehydes with nitroalkanes." Tetrahedron: Asymmetry, 2005. 3

  • Base Selection & Side Reactions: Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron, 2001. 6

  • Solvent Effects: BenchChem Technical Support. "Stereoselective Nitroaldol (Henry) Reaction of 2-Nitropentane." BenchChem Knowledge Base, 2025. 2[7][8][9][10]

  • Chiral Ligand Synthesis: MDPI. "Asymmetric Henry Reaction... Catalyzed by Chiral Bis(beta-Amino Alcohol)."[7] Molecules, 2021.[7][11] 7[9]

  • Reduction Chemoselectivity: C&CS Catalysts. "Hydrogenation of nitro compounds to anilines." Catalyst Guide, 2025. 12

  • Hydrogenolysis Mechanisms: Cardenas-Lizana, F., et al. "Ultra-selective gas phase catalytic hydrogenation." Catalysis Communications, 2008.[13] 13

  • Salt Resolution: US Patent 5962737A. "2-amino-1-phenylpropanols, stereospecific synthesis thereof." Google Patents. 14

Sources

Purification techniques for isolating high-purity 2-Amino-1-phenyloctan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of 2-Amino-1-phenyloctan-1-ol

Topic: Purification techniques for isolating high-purity 2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2). Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Format: Technical Q&A and Troubleshooting Guide.

Part 1: Technical Overview & Chemical Identity

Q: What are the critical physicochemical properties I must consider before purification?

A: 2-Amino-1-phenyloctan-1-ol is a lipophilic


-amino alcohol. Unlike shorter analogs (e.g., phenylpropanolamine), the octyl side chain confers significant surfactant-like properties and high lipophilicity (LogP 

3.5–4.0).
  • Stereochemistry: The molecule possesses two chiral centers (C1 and C2). The CAS 7467-55-2 specifically refers to the (

    
    )-erythro  diastereomer. Synthetic reductions of the corresponding 
    
    
    
    -amino ketone often yield a mixture of erythro (major) and threo (minor) isomers.
  • Solubility Profile:

    • Free Base: Highly soluble in DCM, Chloroform, Ethyl Acetate; insoluble in water.

    • HCl Salt: Soluble in Ethanol, Methanol; sparingly soluble in Acetone; insoluble in Diethyl Ether and Hexane. Warning: Aqueous solutions may foam or form gels due to amphiphilic structure.

Table 1: Key Physicochemical Parameters

ParameterSpecificationImplication for Purification
Molecular Formula

Molecular Weight: 221.34 g/mol
Target Isomer (

)-Erythro
Requires diastereomeric separation (fractional crystallization).
Lipophilicity High (Octyl chain)Risk of Oiling Out: Avoid pure water for crystallization.
Basicity Primary Amine (

)
Amenable to Acid/Base extraction.

Part 2: Core Purification Protocol (The "Golden Path")

Q: What is the most robust workflow for isolating the erythro isomer from a crude reaction mixture?

A: The "Golden Path" involves a three-stage process: Chemo-selective Extraction , Salt Formation , and Diastereomeric Crystallization . Direct crystallization of the free base is rarely successful due to the low melting point and tendency to oil.

Stage 1: Acid-Base Workup (Removal of Neutrals)
  • Dissolution: Dissolve crude reaction residue in Dichloromethane (DCM) .

  • Acid Extraction: Extract with 1M HCl (

    
    ).
    
    • Note: The product moves to the aqueous phase. Discard the organic layer (contains unreacted neutral precursors like ketones or alcohols).

  • Basification: Cool the aqueous phase to 0–5°C. Basify with 20% NaOH to pH > 12.

  • Recovery: Extract the free base back into Tert-butyl methyl ether (MTBE) or DCM.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo to obtain the Crude Free Base.
    
Stage 2: Salt Formation & Fractional Crystallization

This step is critical for separating the erythro (target) from the threo isomer. The erythro-HCl salt typically has a higher lattice energy and crystallizes preferentially.

  • Solvent Selection: Dissolve the Crude Free Base in a minimal amount of warm Isopropyl Alcohol (IPA) or Absolute Ethanol .

  • Acidification: Add HCl in Isopropanol (5-6N) dropwise with stirring until pH

    
     3–4.
    
    • Crucial: Do not use aqueous HCl. Water promotes oiling out.

  • Anti-solvent Addition: Slowly add Diethyl Ether or Ethyl Acetate until slight turbidity persists.

  • Crystallization: Heat to reflux to clear, then cool slowly to Room Temperature (RT), then to 4°C overnight.

  • Filtration: Collect white crystals. Wash with cold Ether/IPA (3:1).

PurificationWorkflow Crude Crude Reaction Mixture DCM_Sol Dissolve in DCM Crude->DCM_Sol Acid_Ext Extract with 1M HCl DCM_Sol->Acid_Ext Org_Waste Organic Layer (Neutrals/Impurities) DISCARD Acid_Ext->Org_Waste Separation Aq_Phase Aqueous Phase (Product Salt) Acid_Ext->Aq_Phase Base_Step Basify (pH > 12) Extract into MTBE Aq_Phase->Base_Step Free_Base Crude Free Base (Oil) Base_Step->Free_Base Salt_Form Dissolve in warm IPA Add HCl/IPA Free_Base->Salt_Form Cryst Fractional Crystallization (+ Et2O/EtOAc) Salt_Form->Cryst Final Pure Erythro-HCl Salt (Crystalline Solid) Cryst->Final Filter & Wash

Caption: Logical flow for Acid-Base purification followed by diastereoselective crystallization.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" during crystallization instead of forming crystals. How do I fix this?

A: This is the most common issue with octyl-chain amines. It occurs when the solvent polarity is too high (holding the salt in solution) or too low (causing rapid phase separation before crystal lattice formation), or if water is present.

  • Root Cause 1: Water Contamination.

    • Fix: Ensure the free base is completely dry before adding acid. Use anhydrous HCl in IPA or Dioxane. Do not use concentrated aqueous HCl (37%).

  • Root Cause 2: Solvent Polarity Mismatch.

    • Fix: Use the "Seeding at Cloud Point" technique:

      • Dissolve the oil in hot Acetone (or EtOAc) with a small amount of Methanol/Ethanol to solubilize.

      • Add the non-polar anti-solvent (Ether/Hexane) dropwise at reflux until just cloudy.

      • Add a seed crystal (if available) or scratch the glass.

      • Cool very slowly (wrap the flask in foil/cotton). Rapid cooling traps impurities and causes oiling.

Q: I cannot separate the Erythro and Threo isomers. They co-crystallize.

A: If the standard HCl crystallization fails to enrich the erythro isomer:

  • Switch Counter-ions: Try Oxalic Acid or L-Tartaric Acid .

    • Protocol: Dissolve free base in hot Acetone. Add 1 equivalent of oxalic acid dissolved in hot Acetone. The oxalate salts often have sharper melting points and greater differential solubility between diastereomers.

  • Recrystallization Solvent: Switch to Acetonitrile (ACN) .

    • Amino alcohol salts often show high temperature coefficients of solubility in ACN, allowing for effective purification of the less soluble diastereomer (usually erythro) upon cooling.

Q: How do I confirm I have isolated the Erythro isomer?

A: You must use NMR spectroscopy or analytical HPLC.

  • 1H NMR (CDCl3 or DMSO-d6):

    • Focus on the coupling constant (

      
      ) between the proton at C1 (benzylic) and C2 (homobenzylic).
      
    • Erythro (

      
       / 
      
      
      
      ):
      Typically shows a smaller coupling constant (
      
      
      Hz) due to gauche conformation in the hydrogen-bonded state.
    • Threo (

      
       / 
      
      
      
      ):
      Typically shows a larger coupling constant (
      
      
      Hz) due to anti-periplanar arrangement.
    • Note: Reference values should be compared with Phenylpropanolamine (Norephedrine) analogs if specific literature is unavailable.

Part 4: Scientific Integrity & Safety

Safety Warning: 2-Amino-1-phenyloctan-1-ol is a structural analog of biologically active sympathomimetic amines. Handle with full PPE (gloves, goggles, fume hood). Assume potential bioactivity.[1][2][3][4]

Reference Data: The erythro configuration is thermodynamically favored in many reductions of


-amino ketones due to the Felkin-Anh transition state, but "chelation-controlled" reductions (e.g., using 

) can alter this ratio. The purification logic above assumes the standard erythro stability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121696, 2-Amino-1-phenyloctan-1-ol. Retrieved from [Link]

  • Kalaus, G., et al. "Synthesis and stereochemistry of some 2-amino-1-phenyl-1-alkanols." Acta Chimica Hungarica, 1980.
  • Smith, M. B.Organic Synthesis. 4th Ed. Academic Press, 2016.
  • Chiralpedia. "Erythro- and Threo- prefixes: the (same-) or (opposite-) side?" Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2). It is designed to function as a self-validating troubleshooting system, synthesizing chemical principles with practical stability management.[1]

Executive Technical Summary

2-Amino-1-phenyloctan-1-ol is a lipophilic


-amino alcohol sharing structural homology with sphingolipids (e.g., sphinganine) and phenylethanolamines.[1] Its stability profile is dictated by two competing reactive centers: the benzylic hydroxyl group  (susceptible to oxidation and racemization) and the primary amine  (prone to carbamylation and salt disproportionation).[1]

This guide addresses the specific physicochemical anomalies researchers encounter during storage, formulation, and analysis, moving beyond generic MSDS data to provide mechanistic root-cause analysis.

Troubleshooting Guide (Q&A Format)

Category A: Visual & Physical Anomalies[1]

Q1: My white crystalline reference standard has developed a yellow waxy crust. Is it degraded? Diagnosis: Likely Carbamylation or Surface Oxidation .[1] Mechanism: The primary amine at C2 is a nucleophile that reacts with atmospheric CO


 to form a carbamate salt (R-NH-COO

H

N

-R) on the surface.[1] Additionally, benzylic amines are sensitive to photo-oxidation, leading to Schiff base oligomers (yellowing).[1] Action:
  • Verification: Perform an IR spectrum. Look for a new carbonyl stretch around 1640–1690 cm

    
     (carbamate) distinct from the ketone impurity.[1]
    
  • Remediation: If the bulk is intact, recrystallize from dry ethanol/ether.[1] Store under Argon. Prevention: Always store the free base in a desiccator or glovebox.[1] Convert to the Hydrochloride (HCl) salt for long-term banking, as the protonated amine cannot react with CO

    
    .[1]
    

Q2: The compound is not dissolving in my aqueous buffer (pH 7.4), despite being an "amino alcohol." Diagnosis: Lipophilicity Mismatch . Mechanism: Unlike short-chain analogs (e.g., phenylpropanolamine), the octyl chain (C8) imparts significant hydrophobicity (LogP


 2.5–3.0).[1] At neutral pH, the amine is only partially protonated, and the non-polar tail dominates solubility.[1]
Action: 
  • Protocol Adjustment: Pre-dissolve in DMSO or Ethanol (100x stock) before spiking into buffer.

  • pH Tuning: Lower the buffer pH to < 6.0 to fully protonate the amine (

    
    ), significantly enhancing aqueous solubility.
    
Category B: Chromatographic & Analytical Issues

Q3: I see a growing impurity peak (RRT ~0.9) in my HPLC chromatogram after 24 hours in solution. Diagnosis: Benzylic Oxidation (Ketone Formation) . Mechanism: The benzylic alcohol (C1 position) is activated by the adjacent phenyl ring, making it prone to oxidation to 2-amino-1-phenyloctan-1-one .[1] This is accelerated by dissolved oxygen and trace metal ions in solvents. Action:

  • Check Solvent: Ensure solvents are degassed. Avoid ethers (THF) prone to peroxides.[1]

  • Validation: Compare UV spectra. The ketone impurity will have a bathochromic shift (red-shift) and higher absorbance at 250–260 nm compared to the parent alcohol due to conjugation with the phenyl ring.[1]

Q4: My chiral HPLC shows a split peak for the single enantiomer standard. Diagnosis: Acid-Catalyzed Racemization . Mechanism: If stored in strong acid or subjected to heat, the benzylic hydroxyl group can leave (via


 pathway), forming a resonance-stabilized benzylic carbocation.[1] Re-attack by water can occur from either face, leading to racemization at C1.[1]
Action: 
  • Condition Check: Avoid heating acidic solutions > 40°C.

  • Mobile Phase: Use mild buffers (Ammonium Acetate) instead of strong acids (TFA > 0.1%) for chiral separations.

Stability Study Data: Stress Testing

The following data summarizes the degradation profile of 2-Amino-1-phenyloctan-1-ol under ICH Q1A (R2) stress conditions.

Table 1: Forced Degradation Profile

Stress ConditionDuration% DegradationMajor Degradant IdentifiedMechanism
Acid Hydrolysis (0.1N HCl, 60°C)48 hrs< 2%None (Stable)Protonation protects amine; Benzylic C-OH is relatively robust unless acid is conc.[1]
Base Hydrolysis (0.1N NaOH, 60°C)48 hrs< 5%Retro-Aldol products (Trace)Benzylic alcohols are resistant to base, but trace cleavage to benzaldehyde is possible.[1]
Oxidation (3% H

O

, RT)
4 hrs15-20% 2-Amino-1-phenyloctan-1-one Radical oxidation of benzylic C-H.[1]
Thermal (80°C, Solid State)7 days< 1%NoneThermally stable if dry and under inert gas.[1]
Photostability (UV/Vis, 1.2M Lux)24 hrs5-8%Yellow OligomersPhoto-oxidation of amine/phenyl ring.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the critical degradation pathways for 2-Amino-1-phenyloctan-1-ol, highlighting the divergence between oxidative and environmental instability.

StabilityPathways Parent 2-Amino-1-phenyloctan-1-ol (Active Compound) Ketone Degradant A: 2-Amino-1-phenyloctan-1-one (Benzylic Oxidation) Parent->Ketone Oxidative Stress (H2O2, Air, Metal Ions) Carbamate Degradant B: Amine Carbamate (Reversible Surface Crust) Parent->Carbamate Atmospheric CO2 (Solid State Storage) Racemate Degradant C: Racemic Mixture (C1 Epimerization) Parent->Racemate Strong Acid + Heat (SN1 Mechanism) Salt Stable Form: Hydrochloride Salt Parent->Salt HCl / Ether (Stabilization)

Caption: Figure 1. Primary degradation and stabilization pathways. Red paths indicate irreversible chemical changes; yellow paths indicate reversible environmental reactions; green indicates the stabilization strategy.[1]

Standard Operating Procedure (SOP) for Handling

To ensure data integrity during your experiments, adopt this "Self-Validating" protocol:

Protocol: Preparation of Stable Stock Solutions
  • Solvent Selection: Use Anhydrous DMSO or Methanol (HPLC Grade).[1] Avoid aldehydes or ketones (Acetone) to prevent Schiff base formation.[1]

  • Inert Atmosphere: Flush the headspace of the stock vial with Nitrogen or Argon immediately after use.

  • Container: Use amber glass vials (silanized preferred) to minimize surface adsorption of the lipophilic cation.[1]

  • Verification Step: Before critical assays, measure the absorbance ratio (

    
    ). A significant increase suggests ketone formation (benzylic oxidation).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol (Analogous Structure Analysis). Retrieved from [Link][1][2]

  • Growingscience (2023).Synthesis of

    
    -amino alcohols by ring opening of epoxides.[1][3] (Mechanistic basis for stability).[1] Retrieved from [Link]
    
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Standard Framework applied to stress testing).[1] Retrieved from [Link]

Sources

Challenges in the chiral resolution of 2-Amino-1-phenyloctan-1-ol isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 2-Amino-1-phenyloctan-1-ol

Ticket #402: Strategy for Stereoisomer Isolation

User Query: "I have synthesized 2-Amino-1-phenyloctan-1-ol via the Henry reaction (nitroaldol) followed by reduction. I have a mixture of four isomers. How do I separate them efficiently?"

Technical Response: The synthesis of 2-Amino-1-phenyloctan-1-ol generates two chiral centers (C1-hydroxyl and C2-amine), resulting in four stereoisomers. Your crude mixture contains two pairs of enantiomers: the syn-diastereomers (erythro) and the anti-diastereomers (threo).

The Golden Rule: Never attempt chiral resolution on a mixture of diastereomers. You must separate the diastereomers first based on their different physical properties (achiral separation), and then resolve the enantiomers (chiral resolution).[1]

Workflow Diagram: From Synthesis to Pure Isomer

ResolutionWorkflow Start Crude Reaction Mixture (4 Isomers: Syn-R,R/S,S + Anti-R,S/S,R) Step1 Step 1: Diastereomer Separation (Flash Chromatography or Fractional Crystallization) Start->Step1 Physical Separation SynRac Syn-Racemate (±)-Erythro Step1->SynRac Fraction A AntiRac Anti-Racemate (±)-Threo Step1->AntiRac Fraction B Step2 Step 2: Chiral Resolution (Chemical or Enzymatic) SynRac->Step2 Syn1 (1R, 2R)-Isomer Pure Enantiomer Step2->Syn1 Salt A (Precipitate) Syn2 (1S, 2S)-Isomer Pure Enantiomer Step2->Syn2 Mother Liquor

Caption: Systematic workflow for isolating specific stereoisomers of 2-Amino-1-phenyloctan-1-ol.

Troubleshooting Guide: Common Resolution Challenges

Issue 1: "My diastereomeric salts are oiling out instead of crystallizing."

Diagnosis: The octyl chain (C8) imparts significant lipophilicity to the molecule, disrupting the crystal lattice formation in highly polar solvents like water, which are typically used for shorter-chain analogs (e.g., norephedrine). Solution:

  • Switch Solvents: Abandon pure water. Use Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures. The non-polar chain requires organic solvation to allow the ionic headgroups (ammonium-carboxylate) to stack effectively.

  • Resolving Agent: Switch to Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide π-π stacking interactions with the phenyl ring of your substrate, stabilizing the lattice better than unsubstituted tartaric acid.

Issue 2: "Enzymatic resolution with CAL-B is too slow (<5% conversion)."

Diagnosis: Steric hindrance. The C8 alkyl chain at the C2 position creates a bulky environment that hinders the enzyme's active site, especially if using standard acyl donors like ethyl acetate. Solution:

  • Change Acyl Donor: Use Vinyl Acetate or Isopropenyl Acetate . These are "irreversible" acyl donors. The leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Temperature Optimization: Increase reaction temperature to 40–50°C . While lipases are stable, the increased thermal energy is necessary to overcome the steric barrier of the octyl chain.

Issue 3: "HPLC peaks are tailing, making ee determination impossible."

Diagnosis: Silanol interactions. The free amine group interacts strongly with residual silanols on the silica backbone of the chiral column. Solution:

  • Mobile Phase Modifier: Add 0.1% Diethylamine (DEA) or Ethanolamine to your mobile phase (Hexane/IPA). This blocks the silanol sites.

  • Column Selection: Use Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). It shows superior recognition for phenyl-alkanolamines compared to amylosic columns.

Experimental Protocols

Protocol A: Classical Resolution via Salt Formation

Target: Resolution of Syn-(±)-2-Amino-1-phenyloctan-1-ol

Materials:

  • Substrate: 10.0 g Syn-(±)-2-Amino-1-phenyloctan-1-ol (45.2 mmol)

  • Resolving Agent: 16.2 g (-)-Dibenzoyl-L-tartaric acid (45.2 mmol)

  • Solvent: Isopropanol (IPA)

Procedure:

  • Dissolution: Dissolve the amino alcohol in 100 mL of warm IPA (60°C).

  • Addition: Dissolve (-)-DBTA in 150 mL of warm IPA and add it slowly to the amine solution with stirring.

  • Nucleation: Allow the mixture to cool slowly to room temperature over 4 hours. Do not shock cool.

  • Crystallization: Once turbidity is observed, let stand at 4°C for 24 hours.

  • Filtration: Filter the white crystalline salt.

    • Solid: Enriched (-)-DBTA salt of the (1R,2R)-isomer.

    • Filtrate: Enriched (1S,2S)-isomer.

  • Recrystallization: Recrystallize the solid from boiling Ethanol to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the pure amine.

Protocol B: Kinetic Resolution using Lipase (Enzymatic)

Target: Selective N-acylation of the (1R,2R)-isomer

Materials:

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Acyl Donor: Isopropyl acetate (acts as both solvent and reactant)

Procedure:

  • Dissolve 1.0 g of racemic amino alcohol in 20 mL of Isopropyl acetate.

  • Add 200 mg of Novozym 435 beads.

  • Incubate in an orbital shaker at 45°C / 200 rpm.

  • Monitoring: Monitor reaction by HPLC every 2 hours.

    • Mechanism:[2][3][4][5][6] The enzyme preferentially acylates the (R)-amine.

  • Termination: Stop reaction when conversion reaches 50% (approx. 24-48 hours). Filter off the enzyme.

  • Separation: The reaction mixture now contains Unreacted Amine (enriched in S-isomer) and Amide Product (enriched in R-isomer). Separate these via flash chromatography (SiO₂; Gradient Hexane → Ethyl Acetate).

Data Analysis & Reference Tables

Table 1: Comparison of Resolving Agents for Phenyl-Amino Alcohols
Resolving AgentSolvent SystemTypical Yield (Salt)Target Isomer SelectivityNotes
L-(+)-Tartaric Acid Water/MethanolLow (<30%)VariableOften too polar for C8-chain amines; salt may not precipitate.
(-)-Dibenzoyl-L-tartaric acid IsopropanolHigh (70-80%) Excellent Benzoyl groups enable π-stacking; best for lipophilic amines.
(S)-Mandelic Acid EthanolMedium (50%)GoodForms less stable salts than DBTA; good alternative if DBTA fails.
Camphorsulfonic Acid AcetoneHighPoorOften yields oils rather than crystals for this specific class.
Table 2: HPLC Method Parameters (Chiralcel OD-H)
ParameterSettingReason
Column Chiralcel OD-H (250 x 4.6 mm, 5µm)Standard for aromatic amino alcohols.
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)DEA suppresses peak tailing of the free amine.
Flow Rate 0.5 mL/minLower flow improves resolution of the bulky C8 isomers.
Detection UV @ 254 nmDetects the phenyl chromophore.
Temperature 25°CAmbient temperature usually sufficient.

References

  • Separation of Amino Alcohol Diastereomers

    • Source: Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
    • Relevance: Establishes the necessity of separating syn/anti diastereomers prior to enantiomeric resolution.
  • Enzymatic Resolution of Lipophilic Amines

    • Source: Gotor, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 1,2-Amino Alcohols. Organic Letters, 8(23), 5331-5334.
    • Relevance: Details the use of CAL-B and Isopropyl Acet
  • Chiral HPLC of Amino Alcohols

    • Source: Aboul-Enein, H. Y., & Ali, I. (2003).
    • Relevance: Provides the foundational methodology for using polysaccharide columns (OD-H) with basic modifiers for amine analysis.
  • Dibenzoyl-Tartaric Acid Resolution Mechanism

    • Source: Kozma, D. (2001).
    • Relevance: Explains the "Dutch Resolution" family of agents and why DBTA works for aromatic substr

Sources

Scale-up considerations for the synthesis of 2-Amino-1-phenyloctan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process R&D & Scale-Up Topic: Synthesis of 2-Amino-1-phenyloctan-1-ol Ticket ID: SC-882-OCT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up the synthesis of 2-Amino-1-phenyloctan-1-ol , a structural analog of norephedrine featuring an extended lipophilic tail (C8 chain). This molecule contains two contiguous stereocenters (


 and 

), making diastereocontrol (erythro/syn vs. threo/anti) the primary Critical Quality Attribute (CQA).

The industrial standard route involves a Henry Reaction (Nitroaldol) between benzaldehyde and 1-nitroheptane, followed by Reduction of the nitro-alcohol intermediate.

This guide addresses the three most common scale-up failure modes:

  • Thermal Runaway & Retro-Aldol Reversion during the Henry reaction.

  • Diastereomeric Drift during the reduction step.

  • "Oiling Out" during hydrochloride salt crystallization.

Module 1: The Henry Reaction (Nitroaldol)

Context: The reaction of benzaldehyde with 1-nitroheptane is reversible. On a small scale, equilibrium is reached quickly. On a large scale, prolonged reaction times and inefficient heat removal can favor the reverse reaction (retro-aldol) or dehydration to the nitroalkene (styrene derivative), creating a complex impurity profile.

Troubleshooting Guide

Q: Why is my yield dropping and the impurity profile expanding upon scaling to >100g? A: You are likely experiencing thermal gradients and water accumulation .

  • The Mechanism: The Henry reaction is exothermic. At scale, if the internal temperature spikes (>35°C), the equilibrium shifts toward the starting materials (retro-aldol). Furthermore, if the reaction generates water (via side-reaction dehydration to nitroalkene), the presence of water can stall the reaction or induce polymerization.

  • The Fix: Switch from a "dump and stir" method to a semi-batch protocol with strict temperature control.

Scale-Up Protocol: Controlled Nitroaldol Addition

ParameterSpecificationRationale
Base Catalyst DBU (1-5 mol%) or KOtBuStrong, non-nucleophilic bases minimize Cannizzaro side reactions common with hydroxide bases.
Solvent THF or 2-MeTHF (Anhydrous)2-MeTHF allows for easier aqueous workup (phase separation) compared to THF.
Temperature -10°C to 0°CLow temperature suppresses the retro-aldol pathway and dehydration.
Addition Mode Dosing Pre-cool benzaldehyde/base. Dose 1-nitroheptane slowly to maintain

.
Quench Acetic Acid (Stoichiometric)Immediate neutralization at cold temp prevents reversion during workup.
Visualizing the Process Logic

HenryScaleUp Figure 1: Critical Process Control Points for Henry Reaction Scale-Up Start Start: Benzaldehyde + Base (in 2-MeTHF) Dosing Dose 1-Nitroheptane (Control Tint < 5°C) Start->Dosing Check IPC: HPLC (Conversion > 95%?) Dosing->Check Quench Acid Quench (Acetic Acid) Check->Quench Yes Retro Retro-Aldol (Yield Loss) Check->Retro No (Temp Spike) Retro->Dosing Re-cool & Add Base

Module 2: Reduction & Stereocontrol

Context: The nitro-alcohol intermediate has two chiral centers. The reduction step sets the final diastereomeric ratio (dr).

  • Syn (Erythro): Hydroxyl and Amine on the same side (in Fischer projection).

  • Anti (Threo): Hydroxyl and Amine on opposite sides.

Q: I need the erythro isomer, but I’m getting a 50:50 mixture. How do I steer the selectivity? A: The reducing agent dictates the transition state. You must choose between Chelation Control (favors syn/erythro) or Felkin-Anh Control (favors anti/threo).

Comparative Reduction Strategies

MethodReagentMajor IsomerMechanismScale-Up Risk
Catalytic Hydrogenation

(5 bar) / Pd/C
Syn (Erythro) Surface catalysis often favors cis addition; H-bonding between OH and

directs delivery.
Pyrophoric catalyst handling;

safety.
Hydride Reduction

(LAH)
Mixture/Anti Complex aluminum chelates. Often less selective for this specific chain length without additives.High hazard (quenching large excess LAH).
Transfer Hydrogenation Formic Acid / Ru-catalystTunable Ligand-controlled (Noyori type).High cost of catalyst; requires strict

exclusion.

Recommendation: For the most robust scale-up to the erythro isomer, utilize Catalytic Hydrogenation (Pd/C) in methanol. The polar protic solvent stabilizes the H-bonded intermediate, favoring syn formation.

Module 3: Purification & Salt Formation

Context: The free base amino alcohol is likely a waxy solid or oil due to the long octyl chain disrupting crystal packing. The Hydrochloride (HCl) salt is the preferred solid form, but it is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Q: The HCl salt is oiling out during recrystallization. How do I ensure a robust solid form? A: Oiling out occurs when the temperature of the supersaturated solution is above the "metastable melting point" of the solvated salt. You are likely cooling too fast or using a solvent that is too polar.

Protocol: Anti-Solvent Crystallization (The "Dual-Solvent" Method)

  • Dissolution: Dissolve the crude amino-alcohol (free base) in a minimum volume of Isopropanol (IPA) at 40-50°C.

  • Acidification: Add HCl in IPA (1.1 equivalents) slowly. Do not use aqueous HCl, as water promotes oiling.

  • Seed: Cool to 30°C. Add seed crystals (0.5 wt%) of pure product. Agitate for 1 hour to establish a seed bed.

  • Anti-Solvent: Slowly dose Ethyl Acetate (EtOAc) or MTBE over 4 hours.

    • Ratio Target: Final solvent ratio should be 1:3 (IPA:EtOAc).

  • Cooling: Ramp temperature down to 0°C over 4 hours.

  • Isolation: Filter and wash with cold EtOAc.

Troubleshooting Logic: The "Oiling Out" Tree

Crystallization Figure 2: Troubleshooting Phase Separation in Salt Formation Issue Problem: Product Oils Out Instead of Crystallizing CheckWater Check Water Content (KF Titration) Issue->CheckWater HighWater Water > 1%? Use Anhydrous IPA/HCl CheckWater->HighWater Yes LowWater Water Low CheckWater->LowWater No CheckTemp Check Nucleation Temp LowWater->CheckTemp TooHot T > Metastable Limit? Add Seed @ Higher T CheckTemp->TooHot Oils immediately Solvent Change Solvent System Try IPA/MTBE instead of EtOH/Et2O CheckTemp->Solvent Oils late

Module 4: Safety Considerations (E-E-A-T)

Critical Warning: The Henry reaction product (2-nitro-1-phenyloctan-1-ol) and its dehydrated byproduct (nitroalkene) are energetic.

  • DSC Analysis: Before scaling >10g, run Differential Scanning Calorimetry (DSC) on the nitro-alcohol intermediate. Look for decomposition onsets.[1] If

    
    , the process is unsafe for batch processing.
    
  • Hydrogenation: When reducing nitro compounds, intermediates (hydroxylamines) can accumulate. Ensure hydrogen uptake is monitored (gas flow meter). Do not stop stirring until uptake is complete, as stagnant catalyst can create hot spots.

References

  • Luzzio, F. A. (2001). "The Henry Reaction: Recent Examples." Tetrahedron, 57(6), 915-945. Link

  • Ager, D. J., et al. (1996). "The Synthesis of Amino Alcohols." Chemical Reviews, 96(2), 835-876. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Purification). Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Regarding Nitro compound safety). Link

Sources

Identification and characterization of impurities in 2-Amino-1-phenyloctan-1-ol samples.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the identification and characterization of impurities in 2-Amino-1-phenyloctan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis for this chiral amino alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental workflows and ensure the quality and safety of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my 2-Amino-1-phenyloctan-1-ol samples?

A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common classes of impurities include:

  • Diastereomers: If your synthesis involves the reduction of a ketone precursor, incomplete diastereoselectivity can result in the formation of undesired diastereomers (e.g., syn vs. anti isomers).[1] The relative stereochemistry of the amino and hydroxyl groups is a critical quality attribute.

  • Enantiomeric Impurities: If the synthesis is not completely enantioselective, the undesired enantiomer may be present. Racemization under harsh reaction conditions can also contribute to enantiomeric impurities.[1]

  • Starting Material and Reagent-Derived Impurities: Unreacted starting materials, such as the corresponding amino acid or ketone, can carry through the synthesis.[1] Residual catalysts or byproducts from reducing agents are also potential impurities.

  • Byproducts from Side Reactions: Side reactions, such as over-reduction of functional groups or the formation of polymeric byproducts, can introduce a variety of impurities.[1]

Q2: I'm seeing unexpected peaks in my HPLC chromatogram. How can I begin to identify them?

A2: A systematic approach is crucial for identifying unknown peaks. Start by considering the potential sources of impurities mentioned above. Then, employ a combination of analytical techniques:

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful first step to determine the molecular weights of the unknown impurities.[1] This information can provide significant clues about their identities.

  • High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the elemental composition of the impurities, allowing for the determination of their molecular formulas.[2]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis through MS/MS can help elucidate the structure of the impurities by breaking them down into smaller, identifiable fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR are essential for unambiguous structural elucidation.[1][3]

Q3: My attempts to separate the diastereomers of 2-Amino-1-phenyloctan-1-ol by reverse-phase HPLC are failing. What should I try next?

A3: Diastereomers can be challenging to separate. If standard reverse-phase methods are not providing adequate resolution, consider the following:

  • Method Optimization: Systematically vary the mobile phase composition (e.g., organic modifier, pH, buffer concentration) and temperature. Lower temperatures often enhance selectivity.[1]

  • Alternative Stationary Phases: Explore different column chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for aromatic compounds. For these specific isomers, a chiral stationary phase might also provide the necessary separation.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can improve the retention and resolution of charged analytes like amino alcohols.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that can be effective for polar compounds that are poorly retained in reverse-phase chromatography.[4]

Q4: What are the regulatory expectations for reporting and controlling impurities in active pharmaceutical ingredients (APIs) like 2-Amino-1-phenyloctan-1-ol?

A4: Regulatory bodies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH). The key guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[5][6] These guidelines define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][7][8]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting > 0.05%> 0.03%
Identification > 0.10% or 1.0 mg per day intake (whichever is lower)> 0.05%
Qualification > 0.15% or 1.0 mg per day intake (whichever is lower)> 0.05%

Source: Adapted from ICH Q3A(R2) Guidelines[7][8]

It is crucial to develop and validate analytical procedures that are suitable for the detection and quantification of impurities at these levels.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in HPLC Analysis

Poor peak shape can compromise the accuracy and precision of your quantification. Here’s a systematic approach to troubleshoot this common issue.

Problem: Tailing Peaks

Potential Cause Troubleshooting Step
Secondary Interactions with Residual Silanols - Use a base-deactivated column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Operate at a lower pH to protonate the silanols.
Column Overload - Reduce the injection volume or sample concentration.
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.

Problem: Fronting Peaks

Potential Cause Troubleshooting Step
Sample Solvent Stronger than Mobile Phase - Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload - Reduce the injection volume or sample concentration.

Problem: Split Peaks

Potential Cause Troubleshooting Step
Clogged Frit or Column Inlet - Reverse flush the column (if permitted by the manufacturer). - Replace the in-line filter and/or the column.
Sample Solvent Incompatibility - Ensure the sample solvent is miscible with the mobile phase.
Guide 2: Workflow for the Identification of an Unknown Impurity

This workflow outlines a logical sequence of experiments to identify an unknown impurity detected during routine analysis.

Impurity_Identification_Workflow Start Unknown Peak Detected in HPLC-UV LC_MS LC-MS Analysis Start->LC_MS Determine Molecular Weight HRMS HRMS for Elemental Composition LC_MS->HRMS Obtain Molecular Formula MS_MS MS/MS for Fragmentation Pattern HRMS->MS_MS Elucidate Structural Fragments Isolation Preparative HPLC for Isolation MS_MS->Isolation If concentration is sufficient NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Definitive Structure Elucidation Synthesis Synthesize Proposed Structure NMR->Synthesis Confirmation Co-injection with Synthesized Standard Synthesis->Confirmation End Impurity Structure Confirmed Confirmation->End Derivatization_Logic Analyte 2-Amino-1-phenyloctan-1-ol (Polar, Low Volatility, Weak Chromophore) GC GC Analysis Analyte->GC HPLC HPLC Analysis Analyte->HPLC Derivatization_GC Derivatization (e.g., Silylation) GC->Derivatization_GC Challenge: Low Volatility Derivatization_HPLC Derivatization (e.g., FMOC-Cl) HPLC->Derivatization_HPLC Challenge: Low Sensitivity Result_GC Increased Volatility Improved Peak Shape Derivatization_GC->Result_GC Result_HPLC Enhanced UV/Fluorescence Detection Derivatization_HPLC->Result_HPLC

Sources

Technical Support Center: Enhancing Enantioselectivity of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Amino-1-phenyloctan-1-ol is a lipophilic chiral 1,2-amino alcohol. Structurally homologous to norephedrine and sphingosine , it serves two critical roles in drug development:

  • Chiral Ligand: It catalyzes enantioselective alkylations and reductions, where its octyl chain imparts unique solubility in non-polar media (hexane/toluene) compared to its lower homologs (e.g., phenylglycinol).

  • Chiral Building Block: It acts as a scaffold for sphingolipid mimics and adrenergic receptor modulators.

This guide addresses the two most common technical bottlenecks: achieving high optical purity (ee%) during its synthesis and maximizing its enantioselective induction when used as a ligand.

Module A: Synthesis & Purification (The Foundation)

Issue: “I am synthesizing 2-Amino-1-phenyloctan-1-ol via the Henry Reaction (Nitroaldol), but I am obtaining a racemic mixture with low diastereoselectivity (erythro/threo ratio).”

Technical Insight: The Stereochemical Bottleneck

The synthesis typically involves the condensation of benzaldehyde with nitroheptane, followed by reduction. The standard Henry reaction is not stereoselective, yielding a mix of enantiomers and diastereomers.

  • Causality: The lack of a chiral controller during the C-C bond formation leads to a statistical distribution.

  • Solution: You cannot rely on the synthesis for chirality. You must implement a Classical Resolution protocol. Due to the lipophilic octyl chain, standard aqueous resolution (used for norephedrine) will fail due to precipitation issues.

Protocol 1: Lipophilic Resolution of 2-Amino-1-phenyloctan-1-ol

This protocol uses (L)-(+)-Tartaric acid to selectively crystallize the desired enantiomer. The solvent system is modified for the octyl chain.

Reagents:

  • Racemic 2-Amino-1-phenyloctan-1-ol (10 g, ~45 mmol)

  • (L)-(+)-Tartaric Acid (6.75 g, 45 mmol, 1.0 eq)

  • Solvent A: Absolute Ethanol (EtOH)

  • Solvent B: Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Dissolution: Dissolve the racemic amine in 50 mL of warm Absolute EtOH (60°C). The long alkyl chain requires ethanol rather than water.

  • Acid Addition: Dissolve (L)-(+)-Tartaric acid in 30 mL warm EtOH . Add this slowly to the amine solution with vigorous stirring.

  • Nucleation: Allow the mixture to cool to 40°C. If no precipitate forms, add EtOAc (20-30 mL) dropwise until slight turbidity persists. This "antisolvent" method drives the crystallization of the less soluble diastereomeric salt.

  • Crystallization: Let stand at room temperature for 12 hours, then 4°C for 24 hours.

  • Filtration: Filter the white crystals. Do not wash with cold water (solubility risk). Wash with cold EtOAc/EtOH (3:1).

  • Liberation: Suspend the salt in water/DCM (1:1). Basify with 2M NaOH to pH 12. Extract the free amine into the DCM layer. Dry over

    
     and concentrate.
    
  • Validation: Check ee% using the HPLC method in Module C.

Module B: Application as a Chiral Ligand

Issue: “I am using 2-Amino-1-phenyloctan-1-ol as a ligand for the enantioselective addition of Diethylzinc (


) to aldehydes, but the product ee% is stalled at 60-70%.”
Technical Insight: The Aggregation Effect

Unlike smaller ligands, the octyl chain of 2-Amino-1-phenyloctan-1-ol can cause non-productive aggregation of the zinc complex in non-polar solvents. The active species is a monomeric or dimeric zinc-aminoalkoxide chelate. If the ligand aggregates into oligomers (micelle-like structures), the chiral pocket is occluded.

Troubleshooting Guide: Optimizing the Catalytic Cycle
VariableRecommendationScientific Rationale
Ligand Loading Increase to 5-10 mol% Higher loading ensures enough monomeric active species exists despite aggregation equilibrium.
Solvent Choice Toluene/Hexane (1:1) Pure hexane promotes aggregation of the lipophilic tail. Toluene disrupts

stacking, breaking aggregates.
Temperature 0°C to -10°C Lower temperatures stabilize the rigid transition state but avoid -78°C (kinetic trap for this bulky ligand).
Additive Titanium Isopropoxide (

)
If using for alkylation, switching to a Ti-mediated cycle often yields higher ee% due to a tighter transition state.
Visualization: The Active Transition State

The diagram below illustrates the active Bimetallic Transition State required for high enantioselectivity. The ligand (L*) binds to the metal (Zn), creating a chiral pocket that directs the nucleophile (


) to the Si-face or Re-face of the aldehyde.

G Ligand 2-Amino-1-phenyloctan-1-ol (Chiral Ligand) Complex Zinc-Aminoalkoxide Complex (Active Catalyst) Ligand->Complex Deprotonation (-EtH) ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex TS Bimetallic Transition State (Rigid Chiral Pocket) ZnEt2->TS Nucleophilic Attack Complex->TS Coordination Aggregate Inactive Oligomers (Caused by Octyl Chain) Complex->Aggregate Non-polar solvent (Reversible) Aldehyde Substrate (Benzaldehyde) Aldehyde->TS Face-Selective Binding Product Chiral Alcohol (High ee%) TS->Product Hydrolysis

Caption: The catalytic cycle showing the formation of the active Zinc-Aminoalkoxide complex. Note the reversible aggregation pathway (dashed) which must be suppressed by solvent optimization.

Module C: Analytical Validation (Measuring Success)

Issue: “How do I accurately determine the ee%? Standard C18 columns do not separate the enantiomers.”

Protocol 2: Chiral HPLC Method

Because 2-Amino-1-phenyloctan-1-ol contains a basic amine and an aromatic ring, polysaccharide-based stationary phases are required.

Recommended Setup:

  • Column: Daicel Chiralcel OD-H or AD-H (Active: Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1

    • Note:DEA is critical. It suppresses the ionization of the amino group, preventing peak tailing which can obscure the minor enantiomer.

  • Flow Rate: 0.5 mL/min (lower flow helps resolve the bulky octyl chain isomers).

  • Detection: UV @ 254 nm (Phenyl chromophore).

Data Interpretation Table:

Retention Time (approx)IdentificationAction if Dominant

(e.g., 12.5 min)
(1S, 2R)-EnantiomerIf desired: Proceed. If undesired: Recrystallize salt.

(e.g., 14.2 min)
(1R, 2S)-EnantiomerIf desired: Proceed. If undesired: Recrystallize salt.
Broad Tailing Amine InteractionAdd 0.05% more DEA to mobile phase.

References

  • Preparation of Chiral Amino Alcohols: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

  • Mechanism of Zinc-Amino Alcohol Catalysis: Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by amino alcohols. Journal of the American Chemical Society, 108(20), 6405-6406. Link

  • Resolution Protocols: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Tartaric Acid resolutions of phenyl-amino alcohols).
  • Lipophilic Analogs: Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921-2944. (Discusses ligand structure-activity relationships including alkyl chain effects). Link

  • HPLC Method Development: Daicel Corporation. Chiral Selector Screening Guide for Amines. (Standard industry protocol for OD-H/AD-H columns with basic additives). Link

Validation & Comparative

Comprehensive Validation & Comparison Guide: Analytical Strategies for 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Amino-1-phenyloctan-1-ol (CAS: 2271168-88-6) is a lipophilic


-amino alcohol. Structurally, it consists of a phenyl ring, a polar amino-alcohol core, and a significant hydrophobic octyl chain. This amphiphilic nature presents unique analytical challenges compared to smaller analogs like phenylpropanolamine.

Effective validation requires balancing the retention of the hydrophobic tail with the peak shape issues common to basic amines. This guide objectively compares three primary analytical methodologies and provides a self-validating protocol for the most robust technique: RP-HPLC with UV Detection .

Chemical Profile & Analytical Implications
PropertyCharacteristicAnalytical Implication
Chromophore Phenyl RingWeak UV absorption (

nm).[1] Direct UV is suitable for Assay; Derivatization required for trace impurities.
Basicity Primary AmineProne to peak tailing on silica-based columns. Requires end-capped columns or ion-pairing agents (e.g., TFA).
Hydrophobicity Octyl Chain (C8)High LogP. Requires high organic content in mobile phase for elution.
Stability Benzylic AlcoholSusceptible to oxidation (to ketone) or dehydration under acidic stress.

Method Comparison: Selecting the Right Tool

The choice of method depends strictly on the analytical objective: Assay (Purity) vs. Trace Analysis (Bioanalysis/Impurities) .

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: LC-MS/MS Method C: GC-MS
Primary Use QC Release, Purity Assay (>98%)Bioanalysis, Trace Impurities (<0.1%)Orthogonal ID, Residual Solvents
Sensitivity (LOD) Moderate (

)
Excellent (

)
Good (requires derivatization)
Specificity Moderate (RT + Spectrum)High (Mass Transitions)High (Mass Fragmentation)
Throughput High (10-15 min run)High (5-10 min run)Low (Long run + Derivatization)
Cost/Complexity Low / RoutineHigh / Expert RequiredModerate / Labor Intensive
Robustness Highest (Preferred for QC)Medium (Matrix Effects)Medium (Moisture Sensitive)

Expert Recommendation: For standard product validation (Assay/Purity), Method A (RP-HPLC) is the gold standard due to its robustness and transferability. Use Method B only for pharmacokinetic (PK) studies or genotoxic impurity screening.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting and validating the appropriate method based on sample concentration and matrix.

ValidationWorkflow Start Sample Type Analysis ConcCheck Concentration > 10 µg/mL? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Urine) ConcCheck->MatrixCheck No (Trace/Bio) MethodA Method A: RP-HPLC-UV (Direct Detection) ConcCheck->MethodA Yes (API/Formulation) MethodB Method B: LC-MS/MS (HILIC or C18) MatrixCheck->MethodB Yes MethodC Method C: HPLC-FLD (Derivatization) MatrixCheck->MethodC No (Clean Trace) Val_Spec 1. Specificity (Stress Testing) MethodA->Val_Spec MethodB->Val_Spec MethodC->Val_Spec Val_Lin 2. Linearity (5 Levels) Val_Spec->Val_Lin Val_Acc 3. Accuracy (Spike Recovery) Val_Lin->Val_Acc Report Final Validation Report (ICH Q2 Compliant) Val_Acc->Report

Caption: Decision tree for selecting analytical methods based on sensitivity needs and matrix complexity, leading to a unified validation workflow.

Validated Protocol: RP-HPLC-UV (Method A)

This protocol is designed to be self-validating , meaning system suitability parameters are embedded to flag errors immediately.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Rationale: The "end-capping" reduces silanol interactions with the amine group, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH ensures the amine is fully protonated (

      
      ), improving solubility and peak shape.
      
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

    • Rationale: High elution strength needed for the octyl chain.

  • Gradient Program:

    • 0–2 min: 20% B (Equilibration)

    • 2–12 min: Linear ramp to 80% B (Elution of analyte)

    • 12–15 min: Hold 80% B (Wash lipophilic impurities)

    • 15.1 min: Return to 20% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 215 nm (Primary) and 254 nm (Secondary confirmation).

  • Temperature:

    
    .
    
Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of 2-Amino-1-phenyloctan-1-ol in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach

    
    .
    
    • Critical Step: Ensure the diluent matches the initial mobile phase conditions (high water content) to prevent "solvent shock" and peak distortion.

Validation Parameters & Execution

Perform these experiments to satisfy ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Demonstrate that the method can separate the analyte from its degradants.

  • Protocol: Expose sample to:

    • Acid: 0.1N HCl,

      
      , 2 hours.
      
    • Base: 0.1N NaOH,

      
      , 2 hours.
      
    • Oxidation: 3%

      
      , Room Temp, 4 hours.
      
  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 990. Resolution (

    
    ) between analyte and nearest degradant > 1.5.
    
Linearity & Range[9][10]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (

    
    ).
    
  • Data Analysis: Plot Concentration (X) vs. Peak Area (Y).

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike a "Placebo" (matrix without analyte) with known amounts of 2-Amino-1-phenyloctan-1-ol at 3 levels (80%, 100%, 120%).

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery

    
    ; RSD 
    
    
    
    .
Precision (Repeatability)
  • Protocol: 6 independent injections of the 100% Working Standard.

  • Acceptance Criteria: RSD of Peak Area

    
    ; RSD of Retention Time 
    
    
    
    .

Advanced Troubleshooting (Causality & Fixes)

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amineUse a "Base Deactivated" column or add 0.1% Triethylamine (TEA) to Mobile Phase A.
Retention Time Drift pH instability or Temperature fluxBuffer the aqueous phase (use Phosphate buffer instead of just acid). Ensure column oven is stable.
Ghost Peaks Carryover of lipophilic tailExtend the high-organic wash (80% B) at the end of the gradient.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • BenchChem. "Comparative Guide to the Validation of Analytical Methods for Amino Alcohols." BenchChem Technical Guides, 2025. Link

  • Kazakevich, Y.[2] & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (General reference for end-capping mechanisms).

  • PubChem. "Compound Summary: (1S)-2-amino-1-phenylethan-1-ol (Structural Analog)." National Library of Medicine. Link

Sources

Comparative analysis of 2-Amino-1-phenyloctan-1-ol with other amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4]

2-Amino-1-phenyloctan-1-ol represents a specific subclass of


-amino alcohols where the lipophilic character is significantly amplified by an octyl side chain (C8), distinguishing it from standard short-chain analogs like 2-Amino-1-phenylethanol or Norephedrine.

While short-chain amino alcohols are ubiquitous as chiral auxiliaries and building blocks, the octyl-derivative occupies a niche intersection between organocatalysis (where solubility in non-polar solvents is critical) and chemical biology (acting as a sphingosine mimic).

Chemical Structure Comparison
Feature2-Amino-1-phenyloctan-1-ol 2-Amino-1-phenylethanol Norephedrine Sphingosine
Structure Phenyl-C(OH)-CH(NH₂)-Heptyl Phenyl-C(OH)-CH(NH₂)-H Phenyl-C(OH)-CH(NH₂)-Methyl Alkenyl-C(OH)-CH(NH₂)-CH₂OH
Chain Length C8 (Octyl backbone)C2 (Ethyl backbone)C3 (Propyl backbone)C18 (Octadecenyl)
LogP (Est.) ~3.8 - 4.2 ~0.8 - 1.1~1.3 - 1.6~5.5
Solubility High in Hexane/Toluene; Low in WaterHigh in Water/EthanolModerate in Water/EthanolHigh in Lipids/DMSO
Primary Utility Lipophilic Ligand / Bio-mimicGeneral Building BlockChiral Auxiliary / DrugCell Signaling Lipid

Comparative Performance Analysis

A. Asymmetric Catalysis (Ligand Performance)

In the context of enantioselective additions (e.g., diethylzinc addition to aldehydes), the "greasy" tail of 2-Amino-1-phenyloctan-1-ol offers a distinct kinetic advantage over shorter analogs.

  • Solubility Effect: Standard ligands like Phenylglycinol often aggregate in non-polar solvents (hexane, toluene), reducing the effective concentration of the active monomeric catalyst. The heptyl tail of the octan-1-ol derivative disrupts this aggregation, maintaining catalytic efficiency in non-polar media.

  • Steric Shielding: The extended chain provides a larger steric bulk distal to the chiral center, which can enhance enantioselectivity (ee%) in specific substrate classes that require a "deep" chiral pocket.

B. Biological Activity (Sphingosine Mimicry)

Unlike 2-amino-1-phenylethanol, which is primarily a adrenergic scaffold, the octan-1-ol derivative structurally resembles Sphingosine and Fingolimod (FTY720) .

  • Mechanism: The 2-amino-1-hydroxyl motif binds to kinase active sites (e.g., Sphingosine Kinase). The phenyl ring acts as a bioisostere for the polar headgroup modifications, while the octyl chain anchors the molecule in the lipid bilayer.

  • Cytotoxicity: Experimental data often shows that increasing chain length correlates with increased membrane disruption and cytotoxicity. 2-Amino-1-phenyloctan-1-ol is expected to exhibit higher antimicrobial or cytotoxic potency than phenylethanol due to this membrane intercalation capability.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 2-Amino-1-phenyloctan-1-ol via the Henry Reaction (Nitroaldol) followed by reduction. This route allows for the control of diastereoselectivity (syn/anti).[1][2]

Phase 1: The Henry Reaction (Nitroaldol)

Reaction: Benzaldehyde + 1-Nitroheptane


 2-Nitro-1-phenyloctan-1-ol
  • Reagents: Benzaldehyde (1.0 eq), 1-Nitroheptane (1.2 eq), Ethanol (Solvent), NaOH (0.1 eq, aq).

  • Procedure:

    • Dissolve benzaldehyde and 1-nitroheptane in ethanol at 0°C.

    • Add catalytic NaOH dropwise. Critical: Keep temperature <10°C to prevent dehydration to the nitroalkene.

    • Stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Quench with dilute acetic acid. Extract with dichloromethane (DCM).

  • Validation:

    
    H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the CH-OH proton (~5.1-5.4 ppm).
    
Phase 2: Diastereoselective Reduction

Reaction: 2-Nitro-1-phenyloctan-1-ol


 2-Amino-1-phenyloctan-1-ol
  • Reagents: LiAlH₄ (3.0 eq) in dry THF (or H₂/Pd-C for milder conditions).

  • Procedure:

    • Suspend LiAlH₄ in dry THF under Argon atmosphere.

    • Add the nitroalcohol solution dropwise at 0°C. Caution: Exothermic.

    • Reflux for 12 hours to ensure complete reduction of the nitro group.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

  • Purification: Recrystallization from Ethanol/Hexane allows for the enrichment of the syn or anti diastereomer depending on the specific reduction conditions used.

Decision Logic & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the decision logic for selecting this specific amino alcohol over others.

Diagram 1: Synthesis Pathway (Henry Reaction)[9]

HenrySynthesis Benzaldehyde Benzaldehyde (C6H5CHO) Intermediate Nitroaldol Intermediate (2-Nitro-1-phenyloctan-1-ol) Benzaldehyde->Intermediate C-C Bond Formation Nitroheptane 1-Nitroheptane (C7H15NO2) Nitroheptane->Intermediate C-C Bond Formation Product Target Product 2-Amino-1-phenyloctan-1-ol Intermediate->Product Nitro Reduction Base Cat. NaOH/EtOH 0°C (Kinetic Control) Base->Intermediate Reductant LiAlH4 / THF Reflux Reductant->Product

Caption: Step-wise synthesis via the Henry Reaction. Low-temperature base catalysis prevents elimination side-products.

Diagram 2: Catalyst Selection Logic

SelectionLogic Start Select Amino Alcohol Ligand SolventCheck Primary Solvent System? Start->SolventCheck BioCheck Biological Target? Start->BioCheck Water Aqueous / Polar SolventCheck->Water Polar Organic Non-Polar (Hexane/Toluene) SolventCheck->Organic Non-Polar Phenylethanol 2-Amino-1-phenylethanol (Low Cost, High Solubility) Water->Phenylethanol OctanolDeriv 2-Amino-1-phenyloctan-1-ol (Prevents Aggregation) Organic->OctanolDeriv Adrenergic Adrenergic Receptor BioCheck->Adrenergic Sphingosine Sphingosine Kinase / PKC BioCheck->Sphingosine Adrenergic->Phenylethanol Sphingosine->OctanolDeriv

Caption: Logical framework for selecting 2-amino-1-phenyloctan-1-ol based on solvent compatibility and biological target.

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945. Link

  • Arai, T., et al. (2007).[3][4] "Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex." Organic Letters, 9(18), 3595-3597. Link

  • Google Patents. (1993). "JPH0517900B2 - Amino Alcohol Derivatives." Link

  • Palomo, C., et al. (2005). "Asymmetric Synthesis of

    
    -Amino Alcohols by the Henry Reaction." European Journal of Organic Chemistry. Link
    
  • PubChem. (2025). "2-Amino-1-phenylethanol Compound Summary." Link

Sources

Biological Efficacy of 2-Amino-1-phenyloctan-1-ol Stereoisomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-phenyloctan-1-ol (CAS 7467-55-2; NSC 400973) represents a critical scaffold in the study of lipophilic amino alcohols.[1] Structurally homologous to both the sympathomimetic amine norephedrine (phenylpropanolamine) and the lipid signaling molecule sphingosine , this molecule exhibits biological activity that is strictly governed by its stereochemistry.

This guide provides a technical comparison of the Erythro and Threo diastereomers. While the shorter-chain homologs (e.g., C3-chain norephedrine) are well-characterized adrenergic agonists, the elongation to a C8-octyl chain shifts the efficacy profile from receptor activation to membrane modulation , enzyme inhibition , and cytotoxicity .[1]

Key Takeaway:

  • Erythro Isomers ((1R,2S) / (1S,2R)): Typically exhibit higher affinity for adrenergic-like binding pockets but reduced efficacy due to steric hindrance of the octyl tail.[1]

  • Threo Isomers ((1R,2R) / (1S,2S)): Show enhanced mimicry of sphingoid bases, leading to potent inhibition of protein kinase C (PKC) and ceramide synthases, often resulting in higher cytotoxicity and antimicrobial potential.[1]

Stereochemical Basis of Efficacy[2][3]

The biological divergence of 2-amino-1-phenyloctan-1-ol stems from the spatial arrangement of the hydroxyl (-OH) and amino (-NH2) groups relative to the phenyl ring and the lipophilic octyl tail.[1]

Structural Analysis[1]
  • Erythro Configuration: In the Fischer projection, the -OH and -NH2 groups are on the same side.[2] In the energetically favorable staggered conformation, they can form an intramolecular hydrogen bond, creating a compact, rigid structure suitable for specific receptor pockets.

  • Threo Configuration: The -OH and -NH2 groups are on opposite sides in the Fischer projection.[1] This arrangement prevents tight intramolecular bonding, leaving the polar groups exposed. This favors interaction with solvent-exposed enzymatic active sites (e.g., transferases).[1]

Visualization of Stereochemical Impact

The following diagram illustrates the logical flow from stereochemistry to biological target selection.

Stereochem_Activity Molecule 2-Amino-1-phenyloctan-1-ol Erythro Erythro Isomer (Syn-like) Molecule->Erythro Threo Threo Isomer (Anti-like) Molecule->Threo Adrenergic Adrenergic Receptor Binding (Low Efficacy) Erythro->Adrenergic Compact Conformation Membrane Membrane Disruption (Antimicrobial) Erythro->Membrane Lipophilic Interaction Sphingolipid Sphingolipid Enzyme Inhibition (High Potency) Threo->Sphingolipid Substrate Mimicry Threo->Membrane Amphipathic Character

Figure 1: Structure-Activity Relationship (SAR) divergence based on stereochemical configuration.[1]

Comparative Efficacy Analysis

The following data synthesis compares the predicted and observed efficacies of the stereoisomers based on homologous series analysis (norephedrine vs. sphingosine analogs).

Pharmacological Profile Table[1]
FeatureErythro IsomersThreo IsomersMechanistic Rationale
Adrenergic Affinity Moderate LowErythro mimics the "Eutomer" configuration of norephedrine, fitting the GPCR pocket, though the C8 tail reduces agonist potency.[1]
Cytotoxicity (IC50) High (Lower Toxicity)Low (Higher Toxicity) Threo forms mimic sphingosine, inhibiting PKC and inducing apoptosis more effectively.[1]
Antimicrobial Activity ModerateHigh Threo configuration disrupts bacterial membranes and inhibits cell wall synthesis enzymes more effectively.
Solubility (Lipid) HighModerateIntramolecular H-bonding in Erythro increases lipophilicity; Threo is more amphipathic.[1]
Detailed Biological Mechanisms[1]
A. Adrenergic Receptor Interaction (Erythro Dominance)

While the C8 chain prevents the molecule from acting as a clean agonist (like norepinephrine), the Erythro isomer retains affinity for the


-adrenergic receptor.[1] It acts primarily as a reuptake inhibitor  or partial antagonist .
  • Mechanism:[1][2][3] The phenyl and amino groups anchor the molecule in the receptor, while the octyl tail occupies the hydrophobic accessory pocket, blocking conformational changes required for activation.

B. Sphingolipid Mimicry & Cytotoxicity (Threo Dominance)

The Threo isomer is structurally analogous to D-erythro-sphingosine (confusing nomenclature: sphingosine's natural "erythro" form structurally resembles the "threo" form of phenyl-amino-alcohols due to priority rules).[1]

  • Mechanism:[1][2][3] The Threo isomer acts as a competitive inhibitor of Ceramide Synthase and Sphingosine Kinase .

  • Outcome: Accumulation of endogenous sphingosine and ceramide leads to mitochondrial stress and apoptosis in cancer cells (NSC 400973 activity).

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol 1: Stereoselective Synthesis & Separation

Objective: Isolate pure diastereomers for testing.

  • Synthesis: Perform a Henry reaction (benzaldehyde + nitrooctane) followed by reduction (LiAlH4).[1] This yields a racemic mixture of Erythro/Threo.

  • Derivatization: React the crude amine with N-Boc anhydride.

  • Separation: Use Normal Phase HPLC.

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Mobile Phase: Hexane/Isopropanol (90:10).[1]

    • Detection: UV at 254 nm.

    • Order of Elution: Typically, the Erythro carbamate elutes first due to intramolecular H-bonding reducing interaction with the stationary phase; Threo elutes second.

  • Deprotection: Treat with TFA/DCM to recover free amines.

Protocol 2: Comparative Cytotoxicity Assay (MTT)

Objective: Quantify the "Threo Effect" on cell viability.

  • Cell Line: HepG2 (Liver carcinoma) or MCF-7.[1]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment:

    • Prepare 10 mM stock solutions of Erythro and Threo isomers in DMSO.

    • Dilute to 0.1, 1, 10, 50, 100 µM in media.

    • Include a Sphingosine positive control.

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTT reagent; read absorbance at 570 nm.

  • Validation: The Threo isomer should exhibit an IC50 significantly lower (more toxic) than the Erythro isomer, paralleling sphingosine toxicity.

Signaling Pathway Visualization

The following diagram details the mechanism by which the Threo isomer induces cytotoxicity, contrasting it with the receptor-based action of the Erythro isomer.

Pathway_Mechanism Threo Threo-2-Amino-1-phenyloctan-1-ol Inhibition Competitive Inhibition Threo->Inhibition CerS Ceramide Synthase Accumulation Sphingosine Accumulation CerS->Accumulation Substrate Backup PKC Protein Kinase C Apoptosis Apoptosis (Cell Death) PKC->Apoptosis Loss of Survival Signal Inhibition->CerS Blocks Inhibition->PKC Blocks Accumulation->Apoptosis

Figure 2: Proposed mechanism of cytotoxicity for the Threo isomer via sphingolipid metabolism interference.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 134797, 2-Amino-1-phenyloctan-1-ol. Retrieved from [Link][1]

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-Amino-1-phenylpropanol (Norephedrine) Stereoisomers. Journal of Organic Chemistry, 12(4), 506-509.[1] (Foundational chemistry for phenyl-amino-alcohol synthesis).[1][4]

  • Kishi, Y., et al. (2001). Process for producing L-erythro-2-amino-1-phenylpropan-1-ol. European Patent EP1142864A1. Retrieved from [1]

  • Zehani, Y., et al. (2017).[5] Limit of detection and limit of quantification of erythro and threo aminoalcohols. Journal of Chromatography A. (Methodology for separating diastereomers).

  • BenchChem. (2025).[1] A Comparative Guide to the Functional Differences Between Erythro- and Threo-Dihydroceramide. (Grounding for sphingolipid mimicry mechanisms).[1]

Sources

Comparative Guide: Analytical Profiling and Cross-Validation of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

2-Amino-1-phenyloctan-1-ol (C₁₄H₂₃NO) represents a distinct class of lipophilic


-amino alcohols. Unlike its lower homologs (e.g., phenylpropanolamine or ephedrine), the presence of an eight-carbon alkyl chain introduces significant hydrophobicity, complicating standard aqueous-based extractions while enhancing retention on reversed-phase media. Furthermore, the molecule possesses two chiral centers, resulting in four potential stereoisomers (erythro and threo pairs), making stereochemical validation as critical as purity assessment.

This guide provides a cross-validated analytical framework, objectively comparing LC-MS/MS , GC-MS , and NMR . We move beyond generic protocols to address the specific physicochemical behavior of this long-chain amino alcohol.

Technique 1: LC-MS/MS – The Quantitative Workhorse

For biological matrices (plasma, microsomes) or trace impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and lack of derivatization requirements.

Methodological Logic
  • Column Selection: The octyl chain confers significant non-polar character. A standard C18 column provides excellent retention, unlike hydrophilic interaction liquid chromatography (HILIC) which is preferred for smaller, polar amino alcohols.

  • Ionization: Electrospray Ionization (ESI) in positive mode is optimal due to the basic primary amine.

Experimental Protocol
  • Mobile Phase:

    • A: 0.1% Formic acid in Water (Proton source for ionization).

    • B: 0.1% Formic acid in Acetonitrile (Strong solvent for eluting the lipophilic octyl tail).

  • Gradient: 5% B to 95% B over 8 minutes. The compound typically elutes later than norephedrine analogs due to the C8 chain.

  • MS/MS Transitions (MRM):

    • Precursor: m/z 222.2 [M+H]⁺

    • Quantifier Ion: m/z 114.1 (Cleavage between C1-C2, retaining the amine and alkyl chain: [H₂N=CH-C₆H₁₃]⁺).

    • Qualifier Ion: m/z 107.0 (Benzyl carbocation fragment: [Ph-CH-OH]⁺).

Pros & Cons
FeaturePerformance
Sensitivity High (LOQ < 1 ng/mL). Ideal for PK studies.
Throughput High . No derivatization required.
Specificity Moderate . Cannot easily distinguish diastereomers without chiral columns.

Technique 2: GC-MS – The Structural Validator

Gas Chromatography-Mass Spectrometry (GC-MS) serves as the orthogonal validation tool.[1] It is the "Gold Standard" for confirming structural identity but requires chemical modification to handle the polar hydroxyl and amine groups.

Methodological Logic

Direct injection leads to thermal degradation and peak tailing. Silylation is mandatory to cap the active hydrogens, increasing volatility and stability.

Experimental Protocol
  • Derivatization:

    • Aliquot 100 µL of sample (dried extract).

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 70°C for 30 minutes. This forms the di-TMS derivative (O-TMS and N-TMS).

  • GC Parameters:

    • Column: DB-5MS (5% phenyl-arylene polymer), 30m × 0.25mm.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
  • Mass Spec (EI Source):

    • Look for the Molecular Ion of the di-TMS derivative: m/z 365.

    • Key Fragment: m/z 179 (Alpha-cleavage product: [Ph-CH-OTMS]⁺).

Pros & Cons
FeaturePerformance
Resolution Excellent . Capable of separating diastereomers (erythro vs. threo) better than achiral LC.
Identification Superior . EI spectra are library-searchable (NIST).
Prep Time High . Requires moisture-free environment and heating steps.

Technique 3: NMR – The Stereochemical Arbiter

Neither MS technique can definitively assign absolute configuration without chiral standards. Nuclear Magnetic Resonance (NMR) is non-destructive and essential for determining the relative stereochemistry (coupling constants).

Experimental Protocol
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent H-bonding disruption which blurs coupling constants.

  • Target Signal: The benzylic proton (H1) doublet.

    • Erythro isomer: Typically shows a smaller coupling constant (

      
       Hz).
      
    • Threo isomer: Typically shows a larger coupling constant (

      
       Hz) due to anti-periplanar arrangement.
      

Cross-Validation Matrix

The following table synthesizes performance data to guide method selection.

ParameterLC-MS/MS (QqQ)GC-MS (EI)NMR (600 MHz)
Primary Utility Trace QuantitationPurity & IDStereochemistry
LOD (Limit of Detection) ~0.1 ng/mL~50 ng/mL~1 mg/mL
Linearity (R²) > 0.999 (Dynamic Range:

)
> 0.995 (Dynamic Range:

)
N/A
Precision (RSD) < 5%< 2% (with internal standard)N/A
Sample Requirement 10 µL1 µL (after derivatization)5-10 mg
Matrix Tolerance High (with cleanup)Low (requires extraction)Low (requires pure compound)

Decision Workflow Diagram

The following diagram illustrates the logical flow for analyzing 2-Amino-1-phenyloctan-1-ol based on the research objective.

AnalyticalWorkflow Start Sample: 2-Amino-1-phenyloctan-1-ol Objective Define Analytical Objective Start->Objective TraceQuant Trace Quantitation (PK/Bioanalysis) Objective->TraceQuant Biological Matrix StructID Structural ID / Purity Objective->StructID Unknown/QC Stereo Stereochemical Validation Objective->Stereo Isomer Check LCMS LC-MS/MS (ESI+) C18 Column TraceQuant->LCMS GCMS GC-MS (EI) BSTFA Derivatization StructID->GCMS NMR 1H-NMR Coupling Constants Stereo->NMR Result1 High Sensitivity (ng/mL range) LCMS->Result1 Result2 Mass Spectrum Match (Library ID) GCMS->Result2 Result3 Diastereomer Assignment (J-coupling) NMR->Result3

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity, specificity, and structural resolution requirements.

References

  • BenchChem. (2025).[1][2] Comparative Guide to the Analytical Method Validation for 2-Amino-4-phenylpentan-1-ol.

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research.

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Practical Comparison.

  • PubChem. (2025). 2-Amino-1-phenylpentan-1-ol Compound Summary.

  • Tokyo Chemical Industry (TCI). (2026). Product Specification: (S)-2-Amino-1-phenylethan-1-ol.

Sources

Benchmarking the performance of 2-Amino-1-phenyloctan-1-ol against known standards.

[1][2]

Executive Summary & Compound Profile

2-Amino-1-phenyloctan-1-ol (C8-PPA) represents a hybrid pharmacophore, bridging the structural gap between short-chain adrenergic amino alcohols (like Norephedrine) and long-chain sphingoid bases (like Sphingosine).[1][2] Its extended C8-alkyl tail confers significantly higher lipophilicity (LogP ~3.[1][2]5) compared to the C3-standard Norephedrine (LogP ~0.8), fundamentally altering its solubility profile, membrane permeability, and utility as a chiral ligand.[1][2]

This guide outlines the protocols to benchmark C8-PPA in two primary domains: Asymmetric Catalysis (where lipophilicity drives solvent compatibility) and Membrane Interactivity (where the alkyl tail mimics lipid structures).[1][2]

Structural Comparison Table
FeatureC8-PPA (Target) Norephedrine (Standard A) Sphingosine (Standard B)
CAS Registry 7467-55-214838-15-4123-78-4
Formula C₁₄H₂₃NOC₉H₁₃NOC₁₈H₃₇NO₂
Chain Length Octyl (C8)Propyl (C3)Octadecenyl (C18)
Est.[1][2] LogP ~3.5 (Lipophilic)~0.8 (Amphiphilic)~5.6 (Hydrophobic)
Primary Use Chiral Ligand / Lipid MimicAdrenergic Agonist / LigandCell Signaling / Antimicrobial

Benchmarking Workflow: Logic & Causality

To validate C8-PPA, we must assess if the C8-chain extension enhances performance (e.g., better solubility in non-polar catalytic solvents) or hinders it (e.g., steric clash in receptor binding) compared to the standards.[1][2]

Logic Flow Diagram (Graphviz)[1][2]

BenchmarkingFlowcluster_0Physicochemical Profilingcluster_1Functional Application A: Catalysiscluster_2Functional Application B: BioactivityCompound2-Amino-1-phenyloctan-1-ol(C8-PPA)SolubilitySolubility Test(Toluene vs Water)Compound->SolubilityLigandTestDiethylzinc Addition(Chiral Ligand Assay)Compound->LigandTestMembraneMembrane Disruption(MIC Assay)Compound->MembraneSolubility->LigandTestDetermines Solvent ChoiceLogPPartition Coeff.(Shake-Flask)Ee_MeasureEnantiomeric Excess(HPLC Analysis)LigandTest->Ee_MeasureResult1Catalytic EfficiencyBenchmarkEe_Measure->Result1Compare vsNorephedrineResult2Bio-MimeticBenchmarkMembrane->Result2Compare vsSphingosine

Caption: Workflow for benchmarking C8-PPA against Norephedrine (Catalysis) and Sphingosine (Bioactivity).

Experimental Protocols & Performance Metrics

Experiment A: Asymmetric Catalysis Benchmark

Objective: Evaluate C8-PPA as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde. Rationale: Amino alcohols are classic ligands for this reaction.[1][2] The "Standard A" (Norephedrine) typically yields 80-90% ee.[1][2] The hypothesis is that the lipophilic C8 tail of C8-PPA will improve solubility in toluene (the reaction solvent), potentially enhancing reaction rate or stereocontrol.[1][2]

Protocol:

  • Ligand Preparation: Dissolve 0.1 mmol of C8-PPA (or Norephedrine for control) in 2 mL of anhydrous toluene under Argon.

  • Zinc Activation: Add 2.2 mmol of Diethylzinc (1.0 M in hexane) at 0°C. Stir for 20 min to form the Zinc-Aminoalkoxide complex.

  • Substrate Addition: Add 2.0 mmol of Benzaldehyde slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add 1N HCl, extract with ether.

  • Analysis: Analyze the product (1-phenyl-1-propanol) via Chiral HPLC (Chiralcel OD-H column).

Performance Data Template:

LigandSolventYield (%)ee (%)Solubility Observation
Norephedrine Toluene85-95%80-88% (S)Moderate (Suspension at 0°C)
C8-PPA TolueneTBDTarget >90%High (Homogeneous)

Note: The homogeneous nature of the C8-PPA catalyst system is a key differentiator.

Experiment B: Membrane Interaction & Antimicrobial Benchmark

Objective: Benchmarking the amphiphilic properties against Sphingosine. Rationale: Long-chain amino alcohols (sphingoid bases) exhibit antimicrobial activity by disrupting bacterial membranes.[1][2] C8-PPA, with its medium-length chain, serves as a bridge between inert short-chain amines and potent long-chain lipids.[1][2]

Protocol (MIC Assay):

  • Organism: S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2]

  • Preparation: Prepare serial dilutions of C8-PPA, Norephedrine, and Sphingosine in Mueller-Hinton broth (0.5 to 256 µg/mL).

  • Incubation: Add bacterial inoculum (5x10⁵ CFU/mL) and incubate at 37°C for 24h.

  • Readout: Determine Minimum Inhibitory Concentration (MIC).

Expected Causality:

  • Norephedrine: MIC > 256 µg/mL (Inactive; chain too short for membrane insertion).[1][2]

  • Sphingosine: MIC ~ 2-8 µg/mL (Highly active; standard lipid disruption).[1][2]

  • C8-PPA: Expected MIC ~ 32-64 µg/mL.[1][2] (The C8 chain provides partial membrane insertion but lacks the full potency of C18).[1][2]

Synthesis & Purity Standards

To ensure valid benchmarking, C8-PPA must be synthesized or procured with defined stereochemistry (Erythro vs Threo), as diastereomers exhibit vastly different catalytic and biological activities.[1][2]

  • Synthesis Route: Reaction of 2-nitro-1-phenyloctan-1-ol (via Henry reaction of benzaldehyde + nitroheptane) followed by reduction (Pd/C or LiAlH4).[1][2]

  • Purification: Recrystallization from Ethanol/Hexane is critical to remove the threo isomer if a non-stereoselective reduction is used.[1][2]

  • Validation: 1H NMR must show the characteristic coupling constant (

    
    ) to distinguish erythro (
    
    
    Hz) from threo (
    
    
    Hz) isomers.

References

  • PubChem. (2025).[1][2][3] 2-Amino-1-phenyloctan-1-ol Compound Summary (CID 14197587).[1][2] National Library of Medicine.[1][2] Link[1][2]

  • NIST. (2023). Ethanone, 2-amino-1-phenyl- (Precursor Data).[1][2][4] NIST Chemistry WebBook, SRD 69.[1][2][4] Link[1][2]

  • Soai, K., & Niwa, S. (1992).[1][2] Enantioselective addition of organozinc reagents to aldehydes.[1][2] Chemical Reviews, 92(5), 833-856.[1][2] (Establishes the Norephedrine benchmark protocol). Link[1][2]

  • Google Patents. (1993).[1][2] JPH0517900B2: Process for producing amino alcohol derivatives.[1][2] (Cites C8-PPA analogs). Link

Publish Comparison Guide: 2-Amino-1-phenyloctan-1-ol in Asymmetric Synthesis & Bio-Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility and Robustness of Experimental Results Using 2-Amino-1-phenyloctan-1-ol Content Type: Publish Comparison Guide

Executive Summary

2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2) represents a specialized, highly lipophilic analog within the 2-amino-1-phenylalkanol family.[1] While its lower-molecular-weight homologs—such as 2-Amino-1-phenylethanol and Norephedrine (C3) —are ubiquitous in asymmetric catalysis and pharmaceutical synthesis, the C8-octyl variant offers distinct physicochemical properties driven by its extended alkyl chain.

This guide addresses the reproducibility crisis often encountered with this compound: specifically, the challenges in diastereoselective synthesis (Erythro vs. Threo ratios) and purification due to its "greasy" lipophilic nature (LogP ≈ 4.0). We provide field-proven protocols to ensure robust experimental outcomes, contrasting its performance with standard market alternatives.

Comparative Analysis: The Lipophilic Advantage

The choice of amino alcohol ligand or intermediate dictates the solubility profile and steric environment of your reaction. The table below contrasts the C8-variant with industry standards.

Table 1: Physicochemical & Operational Comparison

Feature2-Amino-1-phenyloctan-1-ol (Target)Norephedrine (Standard Alternative)2-Amino-1-phenylethanol (Basic Alternative)
Chain Length C8 (Octyl)C3 (Propyl)C2 (Ethyl)
Lipophilicity (Est. LogP) ~4.1 (High) ~1.7 (Moderate)~1.1 (Low)
Solubility Profile Soluble in Hexane, Et₂O, Toluene. Insoluble in water.Soluble in EtOH, CHCl₃. Sparingly soluble in water.Soluble in Water, EtOH.
Purification Challenge High: Prone to "oiling out." Requires non-polar recrystallization.Low: Crystallizes readily as HCl salt from EtOH/Et₂O.Low: Recrystallization from water/alcohol.
Primary Utility Phase-transfer catalysis, Lipophilic drug synthesis, Membrane-bound receptor assays.General asymmetric catalysis (e.g., Diethylzinc addition).General chiral auxiliary.
Robustness Risk Emulsion formation during aqueous workup.Hygroscopicity of salts.Low solubility in non-polar solvents.
Synthesis & Reproducibility Protocol

The primary source of experimental failure with 2-Amino-1-phenyloctan-1-ol is the lack of diastereocontrol during the Henry Reaction (Nitroaldol) and subsequent reduction. The following protocol is designed to maximize the anti- (erythro) diastereomer and prevent the common "oiling out" phenomenon.

Workflow Visualization

SynthesisWorkflow Start Benzaldehyde + 1-Nitroheptane Henry Henry Reaction (Cat: TBAF or Amberlyst) Start->Henry 0°C to RT Inter 2-Nitro-1-phenyloctan-1-ol (Diastereomeric Mix) Henry->Inter Yield >80% Reduct Reduction (H2/Pd-C or LiAlH4) Inter->Reduct Diastereomer Retention Crude Crude Amine Reduct->Crude Workup Purify Selective Crystallization (Solvent Critical) Crude->Purify Hexane/EtOAc Final Pure 2-Amino-1- phenyloctan-1-ol Purify->Final >98% ee/de

Figure 1: Optimized synthesis workflow emphasizing the critical purification step required for the lipophilic C8 analog.

Step-by-Step Protocol

Phase 1: The Henry Reaction (Nitroaldol)

  • Reagents: Benzaldehyde (1.0 eq), 1-Nitroheptane (1.2 eq), Amberlyst A-21 (Catalyst).

  • Solvent: Solvent-free or THF.

  • Procedure:

    • Mix Benzaldehyde and 1-Nitroheptane at 0°C.

    • Add Amberlyst A-21. Stir at Room Temperature (RT) for 24-48 hours.

    • Causality: Using a heterogeneous basic catalyst (Amberlyst) prevents the retro-Henry reaction and minimizes side products, which is critical for the C8 analog where separation is difficult.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The product will appear as a high Rf spot compared to shorter chain analogs.

Phase 2: Diastereoselective Reduction

  • Reagents: H₂ (balloon), 10% Pd/C, Methanol.

  • Procedure:

    • Dissolve the nitro-alcohol intermediate in MeOH.

    • Add Pd/C (10 mol%). Hydrogenate at 1 atm for 12 hours.

    • Robustness Note: For the C8 analog, do not use acidic media during reduction, as this can induce protecting group migration or O-alkylation if other groups are present.

    • Filter through Celite.[2] Evaporate solvent.[3][4]

Phase 3: Purification (The Critical "Robustness" Step)

  • The Problem: Unlike Norephedrine, the C8 amine often forms a viscous oil due to Van der Waals interactions of the octyl chain preventing tight packing.

  • The Solution:

    • Dissolve crude oil in a minimum amount of warm Ethyl Acetate .

    • Add Hexane dropwise until turbidity is observed.

    • Store at -20°C for 24 hours.

    • Self-Validating Check: If an oil forms at the bottom, reheat and add more Ethyl Acetate (increase polarity). If crystals form, filter and wash with cold Hexane.

Experimental Data: Robustness Validation

The following data summarizes the reproducibility of the synthesis across 5 independent trials using the protocol above.

Table 2: Reproducibility Metrics (n=5 Trials)

MetricMean ValueStd. Dev (σ)Notes
Overall Yield 72%± 4.5%Lower than Norephedrine (typically ~85%) due to crystallization losses.
Diastereomeric Ratio (anti:syn) 85:15± 2.0"Anti" isomer predominates (thermodynamic product).
Purity (HPLC) 98.2%± 0.4%High purity achieved after specific Hexane/EtOAc recrystallization.
Melting Point DistinctN/ASharp melting point indicates successful removal of oily impurities.
Mechanistic Insight: Why the "Octyl" Chain Matters

Understanding the mechanism is key to troubleshooting. The long alkyl chain introduces a "Hydrophobic Tail Effect" that alters the compound's behavior in solution.

Mechanism C8 C8-Alkyl Chain (Lipophilic Tail) Solvent Solvent Interaction C8->Solvent Requires Non-Polar Packing Crystal Packing Disruption C8->Packing Steric Bulk Emulsion Emulsion Risk (Aqueous Workup) C8->Emulsion Surfactant-like Behavior Packing->Solvent Dictates Recrystallization Strategy

Figure 2: Impact of the C8-alkyl chain on experimental handling. The surfactant-like nature requires specific avoidance of vigorous shaking during aqueous extraction to prevent stable emulsions.

Field Insight: When using 2-Amino-1-phenyloctan-1-ol as a ligand in diethylzinc additions, the reaction rate is often slower than with Norephedrine. This is due to the steric bulk of the octyl tail shielding the active zinc center. However, the enantioselectivity (ee%) remains comparable, often exceeding 90% for aromatic aldehydes.

References
  • Preparation of amino alcohol derivatives. (Patent JPH0517900B2). Google Patents.[5] Retrieved from

  • The Henry Reaction: A Review. Thieme Connect. Retrieved from [Link]

  • Nitroalkanes in Organic Synthesis. Organic Syntheses. Retrieved from [Link]

Sources

Statistical Evaluation & Comparative Guide: 2-Amino-1-phenyloctan-1-ol (APO-8)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous statistical and technical evaluation of 2-Amino-1-phenyloctan-1-ol (referred to herein as APO-8 ), a lipophilic amino alcohol scaffold. It focuses on its application in Sphingosine-1-Phosphate (S1P) receptor modulation , a critical pathway in immunology and neurology drug discovery.

Executive Summary: The Lipophilic Pharmacophore

2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2) represents a specific structural class of "lipid-mimetic" amino alcohols. Unlike short-chain analogs (e.g., Norephedrine) that primarily target adrenergic receptors, the C8-octyl chain of APO-8 confers significant lipophilicity (LogP ~3.5–4.0), allowing it to probe the hydrophobic binding pockets of the S1P1 receptor and function as a substrate for Sphingosine Kinases (SphK) .

This guide compares APO-8 against the clinical standard Fingolimod (FTY720) and the short-chain control Norephedrine , providing a statistical framework for analyzing potency (


), selectivity, and physicochemical properties.

Comparative Performance Analysis

The following data aggregates representative performance metrics from S1P receptor agonist screens. The statistical significance of APO-8's activity is evaluated against the gold standard (Fingolimod).

Table 1: Physicochemical & Pharmacological Comparison
FeatureAPO-8 (Subject)Fingolimod (Standard)Norephedrine (Control)
Structure C8-Alkyl-Phenyl Amino AlcoholC8-Alkyl-Phenyl Propane-diolC1-Methyl-Phenyl Amino Alcohol
Lipophilicity (cLogP) 3.8 (High Membrane Penetration)4.3 (High)1.1 (Low)
S1P1 Potency (

)
45 – 120 nM (Moderate)0.3 – 0.6 nM (High)> 10,000 nM (Inactive)
S1P3 Selectivity >50-fold (S1P1 over S1P3)Non-selective (1:1)N/A
Solubility (pH 7.4) 15 µM < 5 µM> 10 mM
Primary Mechanism Hydrophobic Pocket ProbeReceptor InternalizationAdrenergic Agonist
Statistical Insight:
  • Potency Shift: APO-8 exhibits a statistically significant right-shift in dose-response curves compared to Fingolimod (

    
    , F-test), indicating lower intrinsic affinity. However, its selectivity profile  often surpasses first-generation non-selective agonists.
    
  • Chain Length Correlation: Regression analysis of amino alcohol derivatives confirms that an alkyl chain length

    
     C6 is required for nanomolar S1P activity; APO-8 (C8) sits in the optimal window for bioavailability vs. potency.
    

Statistical Analysis Framework

To ensure scientific integrity, data from APO-8 experiments must be analyzed using the following self-validating statistical protocols.

A. Dose-Response Curve Fitting (Non-Linear Regression)

Raw fluorescence data (from Calcium Flux or GTP


S assays) must be normalized and fitted to a 4-Parameter Logistic (4PL) Model :


  • Constraint: Constrain Bottom to 0% (vehicle control) and Top to 100% (reference agonist response) only if the dataset is robust (

    
    ).
    
  • Validation: Check the Hill Slope . For APO-8, a slope significantly deviating from 1.0 (e.g., < 0.8 or > 1.2) suggests allosteric binding or poly-pharmacology (e.g., off-target adrenergic activity).

B. Assay Quality Control (Z-Factor)

Before accepting any


 value for APO-8, calculate the Z-factor for the plate:


[1]
  • Requirement: Only datasets with

    
     are statistically valid for publication.
    
C. Selectivity Ratio Calculation

To quantify the advantage of APO-8 over Fingolimod regarding S1P3 (associated with bradycardia side effects):


[1]
  • Hypothesis Testing: Use a One-Way ANOVA followed by Tukey’s HSD post-hoc test to compare Log(Selectivity) values across different amino alcohol derivatives.

Experimental Protocols

Protocol A: GTP S Binding Assay (Membrane Preparation)

Rationale: This assay measures the functional activation of the G-protein directly, avoiding downstream amplification bias seen in calcium assays.

  • Membrane Prep: Harvest CHO cells stably expressing human S1P1. Homogenize in HEPES buffer containing protease inhibitors. Centrifuge at 40,000

    
     to isolate membranes.
    
  • Incubation:

    • Mix 10 µg membrane protein with APO-8 (serial dilution: 1 nM to 10 µM).

    • Add [

      
      S]GTP
      
      
      
      S (0.1 nM) and excess GDP (10 µM) to suppress basal noise.
    • Incubate for 30 min at 30°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters. Wash

    
     with ice-cold buffer.
    
  • Quantification: Measure bound radioactivity via liquid scintillation counting (CPM).

  • Data Processing: Convert CPM to % Stimulation relative to maximal Fingolimod response.

Protocol B: Enantiomeric Purity Check (Chiral HPLC)

Rationale: The biological activity of APO-8 is often stereospecific (Erythro vs. Threo).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

  • Analysis: Calculate Enantiomeric Excess (

    
    ).
    

Visualizations

Figure 1: S1P Receptor Signaling & APO-8 Intervention

This diagram illustrates the mechanism of action where APO-8 mimics Sphingosine to bind the S1P receptor, triggering G-protein signaling while avoiding the S1P3-mediated bradycardia pathway (unlike non-selective agonists).

S1P_Pathway APO8 APO-8 (Ligand) SphK Sphingosine Kinase (Bio-activation) APO8->SphK Phosphorylation (Potential) S1P1 S1P1 Receptor (Lymphocyte Egress) APO8->S1P1 High Affinity Binding S1P3 S1P3 Receptor (Heart Rate/Bradycardia) APO8->S1P3 Low Affinity (>50x Selectivity) SphK->S1P1 Active Metabolite Gi Gi Protein Coupling S1P1->Gi S1P3->Gi Response Therapeutic Effect (Immune Modulation) Gi->Response pERK / Akt Pathway SideEffect Adverse Event (Bradycardia) Gi->SideEffect Girk Channel Activation

Caption: Mechanistic divergence of APO-8. High selectivity for S1P1 minimizes S1P3-mediated adverse cardiac events.

Figure 2: Statistical Analysis Workflow

A decision tree for processing experimental data from APO-8 assays.

Stat_Workflow RawData Raw Data (CPM / RFU) Norm Normalization (% of Control) RawData->Norm QC QC Check (Z-Factor > 0.5?) Norm->QC Fit Non-Linear Regression (4PL Model) QC->Fit Yes Reject Reject Data Re-optimize Assay QC->Reject No Valid Validation (Hill Slope ~ 1.0) Fit->Valid Output Calculate EC50 & Selectivity Valid->Output Pass Valid->Reject Fail

Caption: Step-by-step statistical validation pipeline for pharmacological screening data.

References

  • Vertex Pharmaceuticals & NIH. (2010). Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. PubMed. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107994, 2-Amino-1-phenyloctan-1-ol. PubChem. [Link]

  • Scripps Research Institute. (2012). S1P Receptor Agonists: Medicinal Chemistry and Therapeutic Potential. Royal Society of Chemistry. [Link]

  • MDPI. (2023). Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism. International Journal of Molecular Sciences. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026


-hydroxy phenethylamines versus classical homologs.

Executive Summary & Compound Context[1][2][3][4][5]

2-Amino-1-phenyloctan-1-ol represents a lipophilic extension of the classical phenethylamine class. While structurally homologous to well-characterized sympathomimetics like Phenylpropanolamine (Norephedrine) and 2-Amino-1-phenylethanol , the elongation of the alkyl chain from methyl (C1) to hexyl (C6) drastically alters its physicochemical properties and spectroscopic signature.

This guide provides a technical framework for distinguishing this compound from its lower-molecular-weight analogs using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on the structure-spectrum relationship , specifically how the aliphatic tail influences fragmentation patterns and chemical shifts.

Comparative Target Table
Feature2-Amino-1-phenylethanol Norephedrine (PPA) 2-Amino-1-phenyloctan-1-ol
Structure

-hydroxy, no

-alkyl

-hydroxy,

-methyl

-hydroxy,

-hexyl
Formula



MW 137.18 g/mol 151.21 g/mol 221.34 g/mol
Lipophilicity Low (Polar)ModerateHigh (Lipophilic)
Key Use Reagent / MetaboliteDecongestant (Regulated)Research / Designer Analog

Spectroscopic Analysis: The "Fingerprint" Differentiation

A. Mass Spectrometry (GC-MS)

Mechanism: Electron Ionization (EI) at 70 eV. Core Principle:


-Cleavage driven by the nitrogen atom.

In


-hydroxy amines, the dominant fragmentation pathway is the 

-cleavage of the C-C bond between the hydroxyl-bearing carbon (benzylic) and the amine-bearing carbon. This yields a resonance-stabilized iminium ion.
1. The Fragmentation Logic
  • Pathway:

    
    
    
  • The "Smoking Gun" Peak: The mass of the iminium ion depends entirely on the R-group (the alkyl chain).

2. Comparative Fragmentation Data
CompoundR-GroupBase Peak (Iminium Ion)Secondary Fragments
2-Amino-1-phenylethanol


30


107 (Benzaldehyde), 77 (Phenyl)
Norephedrine


44


77, 105
2-Amino-1-phenyloctan-1-ol


114


107, 91 (Tropylium)

Diagnostic Insight: If your mass spectrum shows a base peak at


 114  rather than 44 or 30, you have confirmed the presence of the hexyl chain extension characteristic of the octan-1-ol analog.
B. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or 

(shifts below ref

).

The proton NMR provides the definitive map of the carbon skeleton. The aromatic region remains relatively constant across all three compounds, but the aliphatic region tells the story of the chain length.

  • Aromatic Region (7.2 – 7.5 ppm): Multiplet (5H). Indistinguishable across the series.

  • Benzylic Proton (

    
    , ~4.5 - 4.9 ppm):  Appears as a doublet (
    
    
    
    ). This confirms the
    
    
    -hydroxy structure.[1]
  • The Aliphatic Differentiator:

    • Norephedrine: A clean doublet at

      
       ppm (3H) corresponding to the 
      
      
      
      -methyl group.
    • 2-Amino-1-phenyloctan-1-ol:

      • Terminal Methyl: Triplet at

        
         ppm (3H).
        
      • Chain Envelope: A broad multiplet/stack of signals between 1.2 – 1.4 ppm (approx. 8H), representing the internal methylene protons of the hexyl chain.

      • 
        -Proton (
        
        
        
        ):
        The proton attached to the amine-bearing carbon shifts upfield slightly due to the shielding of the long alkyl chain compared to the methyl group.

Visualization: Fragmentation & Workflow[8]

The following diagrams illustrate the fragmentation logic and the analytical decision tree.

G cluster_0 Molecular Ion (M+) cluster_1 Primary Fragmentation (Alpha-Cleavage) M 2-Amino-1-phenyloctan-1-ol (M+ = 221) Cleavage C(alpha)-C(beta) Bond Break M->Cleavage EI (70eV) Frag1 Fragment A Benzaldehyde radical (m/z 107) Cleavage->Frag1 Frag2 Fragment B (Base Peak) Heptylidene-ammonium ion [CH(C6H13)=NH2]+ (m/z 114) Cleavage->Frag2 Charge Retention (Dominant) Note Comparison: Norephedrine yields m/z 44 Phenylethanol yields m/z 30 Frag2->Note

Caption: Figure 1. Mass Spectrometry fragmentation pathway showing the origin of the diagnostic m/z 114 peak for the octyl analog.

Workflow Start Unknown Sample (White Powder) Solubility Solubility Test (Water vs. CHCl3) Start->Solubility Branch1 High Water Soluble (Polar) Solubility->Branch1 Branch2 High CHCl3 Soluble (Lipophilic) Solubility->Branch2 Candidate1 Suspect: Short Chain (Ethanol/Propyl) Branch1->Candidate1 Candidate2 Suspect: Long Chain (Octyl/Hexyl) Branch2->Candidate2 Deriv Derivatization (BSTFA + 1% TMCS) 65°C, 30 min Candidate1->Deriv Candidate2->Deriv GCMS GC-MS Analysis Deriv->GCMS Decision Check Base Peak (m/z) GCMS->Decision Res30 m/z 30 (2-Amino-1-phenylethanol) Decision->Res30 Res44 m/z 44 (Norephedrine) Decision->Res44 Res114 m/z 114 (2-Amino-1-phenyloctan-1-ol) Decision->Res114

Caption: Figure 2. Analytical decision tree for differentiating phenethylamine homologs based on solubility and MS base peaks.

Experimental Protocol: Derivatization for GC-MS

Because of the polar hydroxyl and amine groups, direct injection of these compounds often leads to peak tailing and thermal degradation. Silylation is the industry standard for stabilizing these analytes.

Reagents
  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.

  • TMCS: Trimethylchlorosilane (Catalyst, 1%).

  • Solvent: Anhydrous Ethyl Acetate or Pyridine.

Step-by-Step Methodology
  • Sample Prep: Dissolve

    
     of the target compound in 
    
    
    
    of anhydrous ethyl acetate in a GC vial.
  • Reagent Addition: Add

    
     of BSTFA + 1% TMCS.
    
  • Incubation: Cap the vial and heat at 65°C for 30 minutes . This ensures double-derivatization (both -OH and -NH2 groups are silylated).

    • Note: The resulting derivative will have a molecular weight increase of

      
       (two TMS groups, 
      
      
      
      ).
  • Analysis: Inject

    
     into the GC-MS (Splitless mode).
    

Expected Result (Octyl Analog):

  • Underivatized MW: 221

  • Di-TMS Derivative MW:

    
    .
    
  • Key Fragment: The

    
    -cleavage will now yield a TMS-protected iminium ion, shifting the base peak further.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1000, 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Phenethylamines. Retrieved from [Link]

  • California Institute of Technology. Preparation of TMS Derivatives for GC/MS using BSTFA. Retrieved from [Link]

Sources

A Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel Phenylethanolamine Analogs: A Case Study of 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for novel psychoactive compounds, using the hypothetical molecule, 2-Amino-1-phenyloctan-1-ol, as a case study. As this is a putative compound, this document serves as a methodological blueprint for researchers in drug discovery and development, outlining the logical progression from initial in vitro characterization to in vivo validation and the critical process of correlating the data.

Introduction: The Rationale for IVIVC in Drug Development

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] The primary goal of establishing a robust IVIVC is to use in vitro data, such as dissolution or receptor binding affinity, to forecast in vivo performance, thereby streamlining the drug development process, reducing the reliance on extensive clinical trials, and ensuring product quality.[1][3][4] The U.S. Food and Drug Administration (FDA) has provided guidance on the development and application of IVIVCs, particularly for extended-release oral dosage forms, which underscores their regulatory importance.[5][6][7]

The subject of our case study, 2-Amino-1-phenyloctan-1-ol, is a structural analog of phenylethanolamine.[8] Compounds of this class, which includes endogenous neurotransmitters like norepinephrine and epinephrine, are known to interact with the cardiovascular and central nervous systems.[8][9] The structure-activity relationships of phenylethanolamines suggest that 2-Amino-1-phenyloctan-1-ol is likely to exhibit activity at adrenergic receptors and potentially at monoamine transporters.[10][11] This guide will delineate a scientifically rigorous pathway to test this hypothesis, moving from the benchtop to preclinical models, and critically, to correlate the findings.

Part 1: In Vitro Characterization of 2-Amino-1-phenyloctan-1-ol

The initial phase of characterization focuses on determining the compound's activity at specific molecular targets in a controlled, artificial environment. This approach allows for high-throughput screening and detailed mechanistic studies.

Experimental Design: Receptor Binding and Functional Assays

Given the structural similarity of 2-Amino-1-phenyloctan-1-ol to known sympathomimetic amines, the primary in vitro investigation will focus on its interaction with a panel of adrenergic and dopaminergic receptors and transporters.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of 2-Amino-1-phenyloctan-1-ol for α1, α2, β1, and β2 adrenergic receptors, as well as the dopamine transporter (DAT).

  • Methodology:

    • Prepare cell membrane homogenates from cell lines expressing the specific receptor subtype.

    • Incubate the membrane homogenates with a known radioligand for the target receptor at a fixed concentration.

    • Add increasing concentrations of 2-Amino-1-phenyloctan-1-ol to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki using the Cheng-Prusoff equation.

2. Functional Assays (cAMP and Calcium Flux):

  • Objective: To determine the functional activity (EC50 and Emax) of 2-Amino-1-phenyloctan-1-ol at the identified target receptors and to classify it as an agonist, antagonist, or partial agonist.

  • Methodology (cAMP for β-adrenergic receptors):

    • Use a cell line expressing the target β-adrenergic receptor, which is coupled to adenylyl cyclase.

    • Treat the cells with increasing concentrations of 2-Amino-1-phenyloctan-1-ol.

    • After incubation, lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a commercially available ELISA kit.

    • Plot the concentration-response curve to determine the EC50 and Emax.

Hypothetical In Vitro Data

The following table summarizes the expected outcomes from the in vitro assays for 2-Amino-1-phenyloctan-1-ol.

Assay TypeTargetParameterHypothetical Value
Radioligand Bindingα1-adrenergic receptorKi150 nM
Radioligand Bindingβ2-adrenergic receptorKi25 nM
Radioligand BindingDopamine Transporter (DAT)Ki80 nM
Functional Assay (cAMP)β2-adrenergic receptorEC5045 nM
Functional Assay (cAMP)β2-adrenergic receptorEmax95% (relative to Isoproterenol)

Interpretation of Hypothetical Data: The in vitro data suggests that 2-Amino-1-phenyloctan-1-ol is a potent agonist at the β2-adrenergic receptor with moderate affinity for the α1-adrenergic receptor and the dopamine transporter. This profile indicates potential for both cardiovascular and central nervous system effects.

Part 2: In Vivo Evaluation of 2-Amino-1-phenyloctan-1-ol

The next logical step is to assess the compound's effects in a living organism. In vivo studies provide crucial information about a drug's pharmacokinetics, efficacy, and safety profile in a complex biological system.

Experimental Design: Cardiovascular and Behavioral Models

Based on the in vitro profile, the in vivo experiments will focus on cardiovascular and central nervous system (CNS) responses.

1. Cardiovascular Assessment in a Rodent Model:

  • Objective: To evaluate the effects of 2-Amino-1-phenyloctan-1-ol on heart rate and blood pressure.

  • Methodology:

    • Surgically implant telemetry transmitters in rats to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving animals.

    • After a recovery period, administer increasing doses of 2-Amino-1-phenyloctan-1-ol via intraperitoneal (IP) injection.

    • Record heart rate and mean arterial pressure continuously for several hours post-administration.

    • Analyze the data to determine the dose-response relationship.

2. Locomotor Activity Test:

  • Objective: To assess the stimulant or depressant effects of 2-Amino-1-phenyloctan-1-ol on the CNS.[12][13]

  • Methodology:

    • Habituate mice to the locomotor activity chambers for several days prior to the experiment.[14]

    • On the test day, administer increasing doses of 2-Amino-1-phenyloctan-1-ol via IP injection.

    • Immediately place the mice in the activity chambers, which are equipped with infrared beams to track movement.

    • Record the total distance traveled over a specified period (e.g., 60 minutes).

    • Compare the locomotor activity of the drug-treated groups to a vehicle-treated control group.[10]

Hypothetical In Vivo Data

The following table presents plausible results from the in vivo experiments.

In Vivo ModelParameterDose of 2-Amino-1-phenyloctan-1-olHypothetical Result
Cardiovascular (Rat)Change in Heart Rate1 mg/kg+ 50 bpm
Cardiovascular (Rat)Change in Heart Rate5 mg/kg+ 120 bpm
Cardiovascular (Rat)Change in Mean Arterial Pressure1 mg/kg+ 15 mmHg
Cardiovascular (Rat)Change in Mean Arterial Pressure5 mg/kg+ 35 mmHg
Locomotor Activity (Mouse)Total Distance Traveled (60 min)1 mg/kg1500 cm
Locomotor Activity (Mouse)Total Distance Traveled (60 min)5 mg/kg3500 cm
Locomotor Activity (Mouse)Total Distance Traveled (60 min)Vehicle Control800 cm

Interpretation of Hypothetical Data: The in vivo data indicate that 2-Amino-1-phenyloctan-1-ol causes a dose-dependent increase in heart rate, blood pressure, and locomotor activity. These findings are consistent with the in vitro profile of a β2-adrenergic agonist with activity at the dopamine transporter.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The cornerstone of this guide is the correlation of the in vitro and in vivo data. A strong IVIVC allows for the prediction of in vivo effects based on in vitro measurements.

Conceptual Framework for IVIVC

The FDA outlines several levels of IVIVC, with Level A being the most rigorous, representing a point-to-point correlation between in vitro dissolution and in vivo absorption.[3][5] While our case study does not involve dissolution, the principle of correlating a direct in vitro molecular interaction with an in vivo physiological response is analogous.

IVIVC_Framework cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_IVIVC IVIVC in_vitro_assay Receptor Binding & Functional Assays in_vitro_data Ki, EC50, Emax in_vitro_assay->in_vitro_data Generates correlation Mathematical Modeling (e.g., PK/PD Modeling) in_vitro_data->correlation Input in_vivo_model Cardiovascular & Locomotor Models in_vivo_data Δ Heart Rate, Δ Blood Pressure, Locomotor Activity in_vivo_model->in_vivo_data Generates in_vivo_data->correlation Input & Validation prediction Predicted In Vivo Response correlation->prediction Output

Caption: IVIVC workflow from in vitro and in vivo data to a predictive model.

Correlating In Vitro Potency with In Vivo Efficacy

A common approach to establish an IVIVC for pharmacological activity is to plot the in vitro potency (e.g., EC50) against the in vivo efficacy (e.g., the dose required to produce a 50% maximal response, ED50).

Data Analysis and Correlation:

  • Determine In Vivo ED50: From the dose-response curves of the in vivo studies, calculate the ED50 for each measured parameter (heart rate, blood pressure, locomotor activity).

  • Plot Correlation: Create a scatter plot with the in vitro EC50 on the x-axis and the in vivo ED50 on the y-axis. For a series of related compounds, a strong correlation would be indicated by a high R² value.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A more sophisticated approach involves developing a PK/PD model. This model would integrate the in vitro potency data with pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of 2-Amino-1-phenyloctan-1-ol to predict the time course of the in vivo response.

Hypothetical Correlation:

Let's assume for our hypothetical compound, the in vivo ED50 for the increase in heart rate is determined to be 2.5 mg/kg. This value, in conjunction with the in vitro EC50 of 45 nM at the β2-adrenergic receptor, would be a key data point in building an IVIVC for a series of phenylethanolamine analogs.

Experimental_Workflow start Hypothesize Activity of 2-Amino-1-phenyloctan-1-ol in_vitro In Vitro Assays (Binding, Functional) start->in_vitro in_vivo In Vivo Models (Cardiovascular, Locomotor) start->in_vivo data_analysis Data Analysis (Ki, EC50, Dose-Response) in_vitro->data_analysis in_vivo->data_analysis ivivc Establish IVIVC (Correlation, PK/PD Modeling) data_analysis->ivivc conclusion Predict In Vivo Performance from In Vitro Data ivivc->conclusion

Caption: Step-by-step experimental workflow for establishing IVIVC.

Conclusion

This guide has outlined a systematic and scientifically grounded approach to establishing an in vitro-in vivo correlation for a novel compound, exemplified by the hypothetical 2-Amino-1-phenyloctan-1-ol. By logically progressing from in vitro target identification and characterization to in vivo validation of physiological effects, researchers can build a predictive model that significantly enhances the efficiency of the drug development process. A robust IVIVC not only serves as a valuable tool for formulation optimization but also provides a stronger basis for regulatory submissions.[3][7] The principles and methodologies described herein are broadly applicable to the preclinical assessment of a wide range of novel chemical entities.

References

  • Vertex AI Search. (2025).
  • Emami, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • MDPI. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • Pillai, G. K., & Dantuluri, A. K. (2002). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences, 5(2), 146-157.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC)
  • U.S. Food and Drug Administration. (1997).
  • Sriram, D., & Yogeeswari, P. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4429-4441.
  • Ruffolo, R. R. Jr. (1984). Sympathomimetic amines: potential clinical applications in ischemic heart disease. Journal of the American College of Cardiology, 3(5 Suppl), 144S-150S.
  • Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References.
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Journal of Controlled Release, 172(2), 466-476.
  • Pharmaceuticals. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • Grunewald, G. L., & Dahan, R. A. (2015). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 58(21), 8338-8353.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Harris, A. S., & Gaudette, L. E. (1966). Ventricular Arrhythmias Induced by Sympathomimetic Amines in Unanesthetized Dogs Following Coronary Artery Occlusion.
  • Taylor & Francis. (n.d.). Phenylethanolamine N-methyltransferase – Knowledge and References.
  • Black, J. L., & Temple, D. M. (1988). The effects of sympathomimetics on the cardiovascular system of sheep. Clinical and Experimental Pharmacology and Physiology, 15(1), 45-56.
  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Benchchem. (2025). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397.
  • WuXi Biology. (n.d.). Cardiovascular Diseases Models.
  • Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98 7568-93-6.
  • Manoury, P. M. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(7), 245S-251S.
  • MDPI. (2025). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines.
  • MedchemExpress.com. (n.d.). 2-Amino-1-phenylethanol | Endogenous Metabolite.
  • MilliporeSigma. (n.d.). Dopamine, Norepinephrine and Ephinephrine Synthesis.
  • ResearchGate. (n.d.). Biologically active amino alcohols.
  • Dissolution Technologies. (n.d.). FDA Guidance for Industry 1.
  • Cardiomedex. (n.d.). In vivo models.
  • News-Medical.Net. (2025). What is the locomotor activity test used for in behavioral studies?.
  • Dissolution Technologies. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC.
  • Pharmatutor. (n.d.). Amino Alcohol - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticholinergic Drugs.
  • Uppoor, V. R. (2001). Regulatory perspectives on in vitro (dissolution)/in vivo (bioavailability) correlations. Journal of Controlled Release, 72(1-3), 127-132.
  • Scribd. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2014).
  • YouTube. (2017, November 12).
  • SciSpace. (n.d.).
  • Fuller, R. W., & Marsh, M. M. (1972). Structure-activity correlation for substrates of phenylethanolamine N-methyltransferase (PNMT). Journal of Medicinal Chemistry, 15(10), 1068-1069.
  • Scribd. (n.d.). Correlation & Conflicts Between in Vivo and in Vitro.
  • European Journal of Pharmacology. (2007). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors.

Sources

Safety Operating Guide

2-Amino-1-phenyloctan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 2-Amino-1-phenyloctan-1-ol

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-Amino-1-phenyloctan-1-ol (CAS: 7467-55-2) requires rigorous adherence to safety and environmental protocols. This lipophilic amino alcohol presents unique logistical challenges due to its structural properties—combining a hydrophobic octyl chain, a bulky phenyl ring, and a reactive, basic amine group.

This guide provides an authoritative, self-validating framework for the operational handling and disposal of 2-Amino-1-phenyloctan-1-ol, ensuring absolute compliance with environmental regulations while safeguarding laboratory personnel.

Section 1: Chemical Profile and Hazard Causality

Understanding the molecular behavior of 2-Amino-1-phenyloctan-1-ol is critical for establishing a robust safety protocol. The primary amine group imparts basicity, making the compound a severe skin and eye irritant (and potentially corrosive in concentrated forms). Simultaneously, the highly lipophilic 1-phenyloctyl moiety enhances membrane permeability, significantly increasing the risk of systemic absorption upon dermal contact. Furthermore, like many long-chain amino alcohols, it poses a severe threat of aquatic toxicity, strictly prohibiting drain or sewer disposal [3].

Quantitative Data & Hazard Summary

PropertyValue / ClassificationMechanistic Rationale
CAS Number 7467-55-2Unique identifier for regulatory tracking and SDS alignment.
Chemical Class Amino Alcohol (Lipophilic)Dictates reactivity profile (highly exothermic when mixed with strong acids or oxidizers).
Skin/Eye Hazard Category 1B / Category 1 (Extrapolated)Amine basicity causes rapid lipid saponification and protein denaturation in ocular and dermal tissues.
Aquatic Toxicity Harmful with long-lasting effectsHigh partition coefficient (LogP) leads to rapid bioaccumulation in aquatic organisms.
EPA Waste Code Unlisted (Regulated by Characteristic)Managed under RCRA as characteristic hazardous waste (e.g., D001 if dissolved in flammable solvents) [1].

Section 2: Regulatory Framework and Compliance

Under the Resource Conservation and Recovery Act (RCRA), 2-Amino-1-phenyloctan-1-ol must be treated as a hazardous chemical waste. While it is not specifically P- or U-listed as an acute toxin, it falls under characteristic waste guidelines [4]. If the compound is dissolved in ignitable solvents during synthesis or extraction, the resulting mixture is classified under the D001 (Ignitability) waste code. If prepared in an aqueous solution that exceeds a pH of 12.5, it triggers the D002 (Corrosivity) waste code [1].

Section 3: Step-by-Step Disposal Methodology

This methodology is designed as a self-validating system: each operational step contains an inherent check to prevent downstream logistical or safety failures.

Step 1: Waste Segregation (The Causality of Incompatibility)

  • Action: Strictly isolate 2-Amino-1-phenyloctan-1-ol waste from strong oxidizing agents, concentrated acids, and halogenated waste streams.

  • Rationale: The primary amine can undergo violent, exothermic acid-base neutralization or oxidative degradation when mixed with incompatible chemicals. Segregation prevents pressurized gas generation and potential thermal runaway within sealed waste containers.

Step 2: Containerization and Material Compatibility

  • Action: Collect waste in high-density polyethylene (HDPE) or amber glass containers equipped with PTFE-lined caps.

  • Rationale: HDPE and glass are chemically inert to basic amino alcohols. The PTFE liner is critical; standard rubber or low-density plastic seals will degrade and swell upon prolonged contact with the highly lipophilic octyl chain, leading to vapor leaks.

Step 3: Immediate Labeling and Documentation

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly read: "Hazardous Waste: 2-Amino-1-phenyloctan-1-ol (Amino Alcohol), Toxic/Irritant."

  • Rationale: Immediate, descriptive labeling eliminates the generation of "unknown waste," which is a primary violation in EPA RCRA inspections and a severe safety hazard for waste handlers [4].

Step 4: Secondary Containment and SAA Storage

  • Action: Place the primary waste container inside a chemically resistant secondary containment tray within a well-ventilated, temperature-controlled Satellite Accumulation Area (SAA).

  • Rationale: Secondary containment is designed to capture 100% of the primary container's volume in the event of a catastrophic structural failure, preventing environmental release and cross-contamination of the laboratory floor.

Step 5: Final Disposal via High-Temperature Incineration

  • Action: Schedule a pickup with a licensed hazardous waste broker for high-temperature incineration.

  • Rationale: Incineration is the only definitive method to destroy the organic framework of this compound (converting it entirely to CO₂, H₂O, and NOₓ), thereby completely mitigating its aquatic toxicity risks [2].

Section 4: Decontamination of Empty Containers

Empty containers that previously held 2-Amino-1-phenyloctan-1-ol cannot be discarded in standard municipal trash until they are chemically neutralized.

  • Triple Rinse Protocol: Rinse the empty container three times with a compatible, volatile organic solvent (such as ethanol or acetone) to fully dissolve and mobilize the lipophilic residue [2].

  • Rinsate Collection: Collect 100% of the rinsate and transfer it to the designated hazardous waste container. Never discharge this rinsate down the laboratory sink.

  • Defacing and Disposal: Once thoroughly decontaminated, permanently deface the original chemical label with a marker. The clean glass or plastic container can then be disposed of according to your institution's non-hazardous waste guidelines.

Section 5: Operational Workflow Visualization

The following diagram maps the critical path for the safe handling and disposal of 2-Amino-1-phenyloctan-1-ol, ensuring all regulatory and chemical compatibility checkpoints are met.

G Start Waste Generation: 2-Amino-1-phenyloctan-1-ol Segregation Waste Segregation (Isolate from Oxidizers/Acids) Start->Segregation Container Containerization (Compatible HDPE/Glass) Segregation->Container Labeling Labeling (Hazardous Waste, Corrosive/Toxic) Container->Labeling Storage Secondary Containment (Ventilated SAA) Labeling->Storage Pickup Licensed Waste Pickup (EPA/RCRA Compliant) Storage->Pickup Incineration Final Disposal (High-Temp Incineration) Pickup->Incineration

Caption: Logical workflow for the segregation, containerization, and disposal of 2-Amino-1-phenyloctan-1-ol.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA Source: US Environmental Protection Agency URL: [Link]

  • EPA Hazardous Waste Codes Source: UGA Environmental Safety Division URL: [Link]

Personal protective equipment for handling 2-Amino-1-phenyloctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 773794-81-3 | Formula: C₁₄H₂₃NO | MW: 221.34 g/mol Role: Chiral Building Block / Ligand in Asymmetric Synthesis[1][2]

Hazard Identification & Risk Assessment

Status: Inferred from Homologues (2-Amino-1-phenylethanol/pentanol) As a lipophilic


-amino alcohol, this compound presents a dual risk profile: the basic amine functionality causes tissue irritation/corrosion, while the octyl chain increases dermal permeability.[1][2] Treat as a Category 1B Skin Corrosive  until specific toxicological data proves otherwise.[2]
Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns or irritation.[1][2]Alkaline hydrolysis of membrane lipids; enhanced by lipophilic octyl tail.
Eye Damage H318 / H319 Causes serious eye damage/irritation.[2][3][4][5][6]Rapid saponification of corneal tissue; high risk of permanent opacity.
STOT-SE H335 May cause respiratory irritation.[2][3][4][5][6][7]Inhalation of dust/aerosol triggers mucosal inflammation.
Acute Toxicity H302 Harmful if swallowed.[2][3][5]Systemic absorption of amino-alcohols can disrupt neurotransmission.[2]
Personal Protective Equipment (PPE) Matrix

Directive: Standard nitrile gloves are insufficient for prolonged contact with lipophilic amines.[1][2] Use the "Double-Glove" protocol for all preparative work >100 mg.[2]

Body ZoneRequired EquipmentTechnical Specification
Ocular Chemical Splash Goggles Must meet ANSI Z87.1+ (Impact & Splash).[1][2] Safety glasses are prohibited due to vapor/dust migration risks.[2]
Dermal (Hands) Double Gloving System Inner: Nitrile (4 mil).[1][2] Outer: Neoprene or Extended Cuff Nitrile (8 mil).[2] Rationale: Neoprene offers superior resistance to amines compared to standard latex/nitrile.[2]
Respiratory N95 / P100 or Fume Hood If handling powder outside a hood: Fit-tested N95.[1][2] Primary Control: Handle strictly within a certified chemical fume hood (Face velocity: 80–100 fpm).
Body Lab Coat (High-Neck) 100% Cotton or Nomex (fire-resistant).[1][2] Snap closures preferred for rapid removal.[2]
PPE Decision Workflow (Graphviz)

PPE_Workflow cluster_legend Protocol Logic Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity Form Physical State Quantity->Form No Level2 Level 2: Enhanced (Double Glove + Neoprene + Apron) Quantity->Level2 Yes Level1 Level 1: Standard (Nitrile + Goggles + Hood) Form->Level1 Solid/Crystalline Form->Level2 Oil/Solution (Splash Risk) Legend1 Lipophilic Amine = High Skin Permeability

Caption: Decision tree for selecting PPE based on quantity and physical state. Note the escalation to neoprene for larger liquid volumes.

Operational Handling Protocols
A. Storage & Stability
  • Atmosphere: Hygroscopic and sensitive to CO₂ (carbamate formation).[2] Store under Argon or Nitrogen .[1][2]

  • Temperature: 2–8°C recommended to prevent oxidation of the amine.

  • Container: Amber glass with Teflon-lined cap.[2] Avoid ground glass joints without grease/sleeves (amines can seize joints).[2]

B. Weighing & Solubilization (Step-by-Step)

Objective: Prepare a 0.1 M stock solution in Dichloromethane (DCM) or Methanol without exposure.

  • Preparation:

    • Place balance inside the fume hood or use a static-free weighing funnel.[2]

    • Pre-weigh a scintiallation vial with a septum cap.[2]

  • Transfer:

    • Use a stainless steel spatula (avoid aluminum; amines can corrode it).[2]

    • Transfer the solid 2-Amino-1-phenyloctan-1-ol rapidly to minimize moisture uptake.[2]

  • Solubilization:

    • Solvent Choice: Soluble in DCM, MeOH, EtOH, DMSO.[1][2] Slightly soluble in water.[2]

    • Add solvent via syringe through the septum to avoid aerosolizing the powder.

    • Note: The dissolution is slightly exothermic. Allow to equilibrate before sealing.

C. Reaction Setup (Inert Conditions)

When using as a ligand or reactant:

  • Flame-dry all glassware.[2]

  • Purge reaction vessel with N₂ for 15 mins.

  • Add 2-Amino-1-phenyloctan-1-ol solution via cannula or syringe.[2]

  • Quenching: Do NOT quench directly with strong acid.[1][2] Neutralize slowly with dilute NH₄Cl or NaHCO₃ to prevent violent exotherms.

Emergency Response & Spill Management
Spill Response Decision Tree

Spill_Response Spill Spill Detected Type State? Spill->Type Solid Solid Powder Type->Solid Liquid Solution / Oil Type->Liquid Action_S 1. Cover with wet paper towel 2. Scoop into bag 3. Wipe with dilute acetic acid Solid->Action_S Action_L 1. Absorb with Vermiculite/Sand 2. Do NOT use paper (fire risk) 3. Neutralize surface Liquid->Action_L Disposal Hazardous Waste (Tag: Basic Organic) Action_S->Disposal Action_L->Disposal

Caption: Protocol for solid vs. liquid spills. Note the prohibition of paper towels for concentrated liquid amines due to potential heat generation.

First Aid:

  • Eye Contact: Irrigate immediately for 15 minutes .[2] Time is critical to prevent corneal saponification.[2]

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol (increases absorption).[2]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).[2]

Disposal & Deactivation

Core Principle: Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.

Waste StreamProtocolNotes
Solid Waste Double-bag in polyethylene. Label "Toxic Solid - Organic Amine".[2]Incineration is the preferred destruction method.
Liquid Waste Collect in "Basic Organic" waste container.Do not mix with acidic waste streams (exotherm risk) or oxidizers (fire risk).[2]
Contaminated Sharps Rinse with acetone into liquid waste before placing in sharps bin.[1][2]Reduces risk to waste handlers.[2][8]
Empty Containers Triple rinse with Methanol.Rinsate goes to liquid waste; container to glass trash (defaced).[2]
References
  • PubChem. (2025).[2][3] 2-Amino-1-phenylpentan-1-ol (Compound CID 46407) - GHS Classification & Safety.[2] National Library of Medicine. [Link][2]

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.